1,2,4-Trithiolane
描述
Structure
3D Structure
属性
CAS 编号 |
289-16-7 |
|---|---|
分子式 |
C2H4S3 |
分子量 |
124.3 g/mol |
IUPAC 名称 |
1,2,4-trithiolane |
InChI |
InChI=1S/C2H4S3/c1-3-2-5-4-1/h1-2H2 |
InChI 键 |
QHGFEUAAQKJXDI-UHFFFAOYSA-N |
SMILES |
C1SCSS1 |
规范 SMILES |
C1SCSS1 |
其他CAS编号 |
289-16-7 |
同义词 |
1,2,4-trithiolane |
产品来源 |
United States |
Foundational & Exploratory
The Enigmatic 1,2,4-Trithiolane: A Deep Dive into its Natural Occurrence, Biosynthesis, and Biological Significance in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Trithiolane, a cyclic organosulfur compound, is a fascinating yet under-researched natural product found in a select group of plants. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of this compound, its biosynthetic origins, and its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, aiming to stimulate further investigation into this intriguing molecule.
Natural Occurrence of this compound in the Plant Kingdom
This compound and its derivatives have been identified as volatile and semi-volatile constituents in several plant species, contributing to their characteristic aromas and flavors. The primary plant families known to produce these compounds are the Alliaceae and the Fabaceae, along with certain fungi.
Table 1: Quantitative Data on the Occurrence of this compound and its Derivatives in Various Plant Species
| Plant Species | Family | Plant Part | Compound | Concentration/Abundance | Reference(s) |
| Parkia speciosa (Stinky Bean) | Fabaceae | Seeds (uncooked) | This compound | 15.53% of cyclic polysulfides | [1] |
| Parkia speciosa (Stinky Bean) | Fabaceae | Seeds (cooked) | This compound | 0.21% to 10.60% of volatile components | [2] |
| Parkia speciosa (Stinky Bean) | Fabaceae | Seeds (headspace) | This compound | 4.75% of volatile components | |
| Lentinula edodes (Shiitake Mushroom) | Marasmiaceae | Fresh Mushroom | This compound | 9.8% of volatile compounds | |
| Allium cepa (Onion) | Alliaceae | Bulb | This compound | Reported, but not quantified | |
| Allium sativum (Garlic) | Alliaceae | Bulb | 3,4-Dimethylthiolane derivatives | Reported, but not quantified | [3] |
| Durio zibethinus (Durian) | Malvaceae | Fruit | 3,5-Dimethyl-1,2,4-trithiolane | Reported, but not quantified |
Biosynthesis of this compound: A Sulfur-Rich Pathway
The biosynthesis of this compound in plants, particularly in Allium species, is intricately linked to the metabolism of S-alk(en)yl-L-cysteine sulfoxides. The key enzyme in this pathway is alliinase, which is physically separated from its substrate in intact plant tissues. Upon tissue damage, such as cutting or crushing, alliinase comes into contact with S-alk(en)yl-L-cysteine sulfoxides, initiating a cascade of reactions that lead to the formation of various volatile sulfur compounds, including this compound.
Biosynthetic pathway of this compound.
Experimental Protocols
Extraction and Isolation
The volatile nature of this compound necessitates specific extraction techniques to minimize its loss.
3.1.1. Headspace Solid-Phase Microextraction (HS-SPME)
This technique is suitable for the analysis of volatile compounds in the headspace of a sample.
-
Sample Preparation: A known weight of the fresh plant material is placed in a sealed vial.
-
Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Carboxen/PDMS) is exposed to the headspace of the vial at a controlled temperature and time to allow for the adsorption of volatile compounds.
-
Desorption: The fiber is then retracted and inserted into the injection port of a gas chromatograph for thermal desorption of the analytes.
3.1.2. Solvent Extraction
For less volatile derivatives or for obtaining larger quantities of the compound, solvent extraction can be employed.
-
Sample Preparation: Fresh or freeze-dried plant material is ground to a fine powder.
-
Extraction: The powdered material is extracted with a low-boiling-point organic solvent such as dichloromethane or a mixture of hexane and diethyl ether. Maceration, sonication, or Soxhlet extraction can be used.
-
Concentration: The solvent is carefully removed under reduced pressure at a low temperature to obtain a crude extract.
3.1.3. Supercritical Fluid Extraction (SFE)
SFE using supercritical CO2 is a green and efficient alternative for extracting thermally labile compounds.
-
Principle: Supercritical CO2 has properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and dissolution of the target compounds.
-
Procedure: The plant material is placed in an extraction vessel, and supercritical CO2, sometimes with a co-solvent like ethanol, is passed through it. The pressure and temperature are controlled to optimize the extraction of this compound. The extract is then collected by depressurizing the CO2.
Analytical Characterization and Quantification
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and powerful technique for the identification and quantification of this compound.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless or PTV inlet. For SPME, a dedicated SPME liner is used.
-
Oven Temperature Program: A temperature gradient is typically used, starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C) to separate the volatile compounds.
-
Carrier Gas: Helium or hydrogen.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Detection: Scanning a mass range (e.g., m/z 35-400) or using Selected Ion Monitoring (SIM) for targeted quantification.
-
-
Identification: Identification is based on the comparison of the retention time and mass spectrum of the analyte with those of an authentic standard or with a reference library (e.g., NIST).
-
Quantification: Quantification is typically performed using an internal standard method.
3.2.2. High-Performance Liquid Chromatography (HPLC)
While GC-MS is more common for volatile analysis, HPLC can be used for less volatile derivatives or for preparative isolation.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol.
-
Detection: A UV detector or a mass spectrometer (LC-MS) can be used for detection.
-
Quantification: An external or internal standard method can be employed.
Biological Activities and Signaling Pathways
While research specifically on this compound is limited, studies on plant extracts rich in this and other organosulfur compounds suggest potential biological activities, including antioxidant and anti-inflammatory effects. The underlying mechanisms are thought to involve the modulation of key cellular signaling pathways.
Potential Signaling Pathways
Based on studies of related organosulfur compounds and extracts of plants containing this compound, the following signaling pathways are of interest:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Extracts from Parkia speciosa have been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[1] By inhibiting NF-κB, this compound may reduce the production of pro-inflammatory cytokines.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. Parkia speciosa extracts have also been found to modulate MAPK signaling.[1]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Organosulfur compounds from Allium species are known activators of the Nrf2 pathway.[4][5] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of antioxidant and detoxification enzymes.
Potential signaling pathways modulated by this compound.
Antioxidant Mechanism
The antioxidant activity of polysulfides like this compound is thought to occur through radical-trapping mechanisms. The sulfur atoms in the trithiolane ring can react with and neutralize free radicals, thereby protecting cells from oxidative damage. The activation of the Nrf2 pathway further enhances the cell's antioxidant capacity.
Future Perspectives and Drug Development Potential
The unique chemical structure and biological activities of this compound and its derivatives present exciting opportunities for drug discovery and development. Further research is warranted in the following areas:
-
Comprehensive Quantification: A systematic study to quantify the concentration of this compound in a wider range of plant species, including different cultivars and growing conditions.
-
Isolation and Pharmacological Screening: The isolation of pure this compound and its derivatives for comprehensive pharmacological screening to validate their anti-inflammatory and antioxidant activities and to explore other potential therapeutic effects (e.g., antimicrobial, anticancer).
-
Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanisms by which this compound modulates cellular signaling pathways. This includes identifying its direct molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound to establish structure-activity relationships, which can guide the design of more potent and selective drug candidates.
Conclusion
This compound is a naturally occurring organosulfur compound with a limited but intriguing distribution in the plant kingdom. Its biosynthesis from common sulfur-containing amino acid derivatives highlights the complex chemical ecology of the plants that produce it. While research into its specific biological activities is still in its infancy, preliminary evidence from related compounds and plant extracts suggests a promising potential for this compound as a modulator of key cellular signaling pathways involved in inflammation and oxidative stress. This technical guide provides a foundation for future research aimed at unlocking the full therapeutic potential of this fascinating natural product.
References
- 1. Parkia speciosa empty pod extract exerts anti-inflammatory properties by modulating NFκB and MAPK pathways in cardiomyocytes exposed to tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiolane-type sulfides from garlic, onion, and Welsh onion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Properties of the 1,2,4-Trithiolane Ring
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-trithiolane ring, a five-membered heterocycle containing three sulfur atoms, is a structural motif found in various natural products and serves as a versatile building block in synthetic chemistry. A thorough understanding of its spectroscopic properties is crucial for the identification, characterization, and manipulation of molecules containing this unique functionality. This guide provides a comprehensive overview of the key spectroscopic techniques used to study the this compound core, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, Raman spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound derivatives. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the atoms within the ring and its substituents.
¹H and ¹³C NMR Data
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δc, ppm) |
| 3,3,5,5-tetramethyl-1,2,4-trithiolane | Not Specified | 1.87 (s, CH₃) | 31.08 (CH₃), 53.43 (C³, C⁵) |
Experimental Protocol: NMR Spectroscopy of this compound Derivatives
A general protocol for obtaining NMR spectra of this compound derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the probe to the appropriate nucleus (¹H or ¹³C) and the deuterated solvent.
-
Set the spectral width to encompass the expected chemical shift range for organosulfur compounds.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon environment.
-
Commonly used pulse sequences include DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine one-bond ¹H-¹³C correlations.
-
Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicities and coupling constants) in the ¹H NMR spectrum to deduce proton-proton connectivities.
-
Assign all ¹H and ¹³C signals based on chemical shifts, multiplicities, and 2D correlation data.
-
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and fragmentation patterns of this compound derivatives, aiding in their identification and structural confirmation.
Electron Ionization Mass Spectrometry (EI-MS) Data
The NIST WebBook provides mass spectral data for the parent this compound and some of its derivatives. A strong molecular ion peak is often observed.
| Compound | Molecular Formula | Molecular Weight | Key m/z (Relative Intensity) |
| This compound[2] | C₂H₄S₃ | 124.25 | 124 (100), 78 (70), 46 (65), 64 (50), 45 (45) |
| 3,5-Dimethyl-1,2,4-trithiolane[3] | C₄H₈S₃ | 152.29 | 59 (100), 60 (95), 152 (80), 92 (75), 45 (70) |
| 3,5-Diethyl-1,2,4-trithiolane | C₆H₁₂S₃ | 180.35 | 73 (100), 180 (75), 106 (70), 64 (65), 45 (60) |
| 3,3,5,5-tetramethyl-1,2,4-trithiolane[1] | C₆H₁₂S₃ | 180.35 | 180 (M⁺) |
Experimental Protocol: Mass Spectrometry of this compound Derivatives
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC is an excellent method for separation and introduction into the mass spectrometer. A capillary column suitable for sulfur compounds (e.g., a non-polar or medium-polarity column) should be used.
-
Direct Infusion: For pure, non-volatile samples, direct infusion into the ion source via a syringe pump can be employed.
-
-
Ionization Method:
-
Electron Ionization (EI): This is a common technique that provides detailed fragmentation patterns, which are useful for structural elucidation and library matching. A standard electron energy of 70 eV is typically used.
-
Chemical Ionization (CI): A softer ionization technique that results in less fragmentation and a more prominent molecular ion peak, which can be useful for confirming the molecular weight.
-
Electrospray Ionization (ESI): Suitable for polar and non-volatile derivatives, often used in conjunction with liquid chromatography (LC-MS).
-
-
Mass Analysis:
-
A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap instruments.
-
Acquire data over a mass range appropriate for the expected molecular weight and fragments of the compound.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentation pathways for the this compound ring may involve the loss of sulfur atoms or cleavage of the ring.
-
Compare the obtained mass spectrum with spectral libraries (e.g., NIST) for identification of known compounds.
-
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups and bond vibrations within the this compound ring system.
Characteristic Vibrational Frequencies
Specific vibrational modes associated with the this compound ring have been reported. For 3,3,5,5-tetramethyl-1,2,4-trithiolane, characteristic IR absorption bands have been assigned to S-S and C-S stretching vibrations[1].
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |
| 3,3,5,5-tetramethyl-1,2,4-trithiolane[1] | IR (film) | 554 | ν(S-S) |
| 3,3,5,5-tetramethyl-1,2,4-trithiolane[1] | IR (film) | 646 | ν(C-S-C) |
Experimental Protocol: FTIR and Raman Spectroscopy
-
Sample Preparation:
-
FTIR Spectroscopy:
-
Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solids: The solid can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (mineral oil) and placing the paste between salt plates.
-
Attenuated Total Reflectance (ATR): This technique is often preferred for its minimal sample preparation. The sample is placed directly onto the ATR crystal.
-
-
Raman Spectroscopy:
-
Samples can be analyzed directly in glass vials or capillaries.
-
Solid samples can be analyzed as powders.
-
Solution-state spectra can also be obtained.
-
-
-
Instrumentation:
-
FTIR Spectrometer: A standard FTIR spectrometer equipped with a suitable detector (e.g., DTGS or MCT) is used.
-
Raman Spectrometer: A dispersive Raman spectrometer with a laser excitation source (e.g., 532 nm, 785 nm) and a sensitive detector (e.g., CCD) is employed.
-
-
Data Acquisition:
-
For both techniques, a background spectrum (of the empty sample holder or solvent) is collected and subtracted from the sample spectrum.
-
Spectra are typically collected over the mid-IR range (4000-400 cm⁻¹).
-
A sufficient number of scans are co-added to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify and assign the characteristic absorption/scattering bands corresponding to the functional groups present in the molecule.
-
Pay close attention to the fingerprint region (below 1500 cm⁻¹) where the unique vibrational modes of the this compound ring are expected.
-
Compare the experimental spectra with theoretical spectra from computational calculations for more detailed assignments.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For saturated heterocycles like this compound, strong absorptions are typically observed in the far-UV region and are generally not as structurally informative as other spectroscopic techniques. The presence of chromophoric substituents will, however, give rise to absorptions at longer wavelengths.
General UV-Vis Characteristics
Saturated sulfides typically exhibit weak absorption bands in the 200-240 nm region due to n → σ* transitions of the non-bonding electrons on the sulfur atoms. The exact position and intensity of these absorptions can be influenced by the ring strain and the presence of multiple sulfur atoms.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax) and determine the molar absorptivity (ε) if the concentration is known.
-
Reaction Pathways and Logical Relationships
The this compound ring is known to undergo characteristic thermal decomposition.
Thermal Decomposition of this compound
The thermal decomposition of 1,2,4-trithiolanes typically proceeds through a [3+2]-cycloelimination reaction. This process involves the cleavage of the ring to release a reactive thiocarbonyl S-sulfide and a thioketone.
This guide provides a foundational understanding of the spectroscopic properties of the this compound ring. For more in-depth analysis of specific derivatives, it is recommended to combine these experimental techniques with computational studies to aid in spectral interpretation and assignment. The data and protocols presented here serve as a valuable resource for researchers working with this important class of sulfur-containing heterocycles.
References
The Enigmatic 1,2,4-Trithiolane Ring: A Technical Guide to the Discovery of Novel Bioactive Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-trithiolane moiety, a five-membered ring containing three sulfur atoms, represents a unique and intriguing class of heterocyclic compounds. While known for their contribution to the characteristic aromas of certain foods, such as the shiitake mushroom (Lentinula edodes) and the petai bean (Parkia speciosa), recent scientific investigations have begun to unveil their potential as a source of novel bioactive molecules. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological evaluation of this compound-containing natural products, with a focus on methodologies and data presentation relevant to researchers in natural product chemistry and drug discovery.
Core Compound Focus: Bioactive Trithiolanes from Parkia speciosa
While the search for entirely novel this compound scaffolds is ongoing, this guide will use the well-documented trithiolanes from Parkia speciosa as a representative case study to illustrate the key experimental and analytical workflows. The cyclic polysulfides from these beans, including various substituted 1,2,4-trithiolanes, have been reported to possess significant antimicrobial and antioxidant properties.
Data Presentation: Bioactivity of Parkia speciosa Extracts
The following table summarizes the quantitative data on the antimicrobial activity of extracts from Parkia speciosa, which are rich in 1,2,4-trithiolanes and other sulfur-containing compounds.
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) of Ethanolic Extract (mg/mL)[1] |
| Staphylococcus aureus | Gram-positive | 0.04 - 0.08 |
| Escherichia coli | Gram-negative | > 0.1 |
| Salmonella Typhimurium | Gram-negative | 0.08 - > 0.1 |
Experimental Protocols
Isolation and Extraction of this compound Containing Volatiles
A common method for the isolation of volatile sulfur compounds, including 1,2,4-trithiolanes, from plant material is steam distillation followed by solvent extraction.
Materials:
-
Fresh plant material (e.g., Parkia speciosa seeds)
-
Deionized water
-
Dichloromethane (HPLC grade)
-
Anhydrous sodium sulfate
-
Steam distillation apparatus
-
Liquid-liquid extractor
-
Rotary evaporator
Procedure:
-
Fresh plant material is homogenized and subjected to steam distillation for a period of 3-4 hours.
-
The collected distillate is then extracted with dichloromethane using a liquid-liquid extractor.
-
The organic phase is separated and dried over anhydrous sodium sulfate.
-
The solvent is carefully removed under reduced pressure using a rotary evaporator at a low temperature (typically below 40°C) to prevent the loss of volatile compounds.
-
The resulting crude extract is then subjected to further purification and analysis.
Structure Elucidation: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like 1,2,4-trithiolanes.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms)
-
Helium as carrier gas
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 280°C at a rate of 5°C/min, and held for 10 minutes.
-
Carrier Gas Flow Rate: 1.0 mL/min
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-550
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Data Analysis: The identification of this compound derivatives is achieved by comparing the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) and by interpreting the fragmentation patterns.
Antimicrobial Activity Assay: Broth Microdilution Method
The antimicrobial activity of the isolated compounds or extracts is commonly determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
A serial two-fold dilution of the test compound is prepared in MHB in a 96-well plate.
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
Mechanism of Action: A Potential Anti-Inflammatory Pathway
While the precise signaling pathways for many 1,2,4-trithiolanes are still under investigation, a growing body of evidence suggests that natural sulfur compounds can exert anti-inflammatory effects by modulating key signaling cascades. One of the most studied is the Nuclear Factor-kappa B (NF-κB) pathway.
In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the transcription factor NF-κB to translocate to the nucleus, where it binds to DNA and promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It is hypothesized that certain sulfur-containing natural products, including potentially 1,2,4-trithiolanes, can inhibit the activity of the IKK complex, thereby preventing the activation of NF-κB and suppressing the inflammatory response.
Conclusion and Future Directions
The this compound ring system represents a promising, yet underexplored, area for the discovery of new bioactive natural products. The methodologies outlined in this guide provide a framework for the systematic investigation of natural sources for these unique sulfur-containing compounds. Future research should focus on the isolation and characterization of truly novel this compound derivatives from diverse biological sources, including marine organisms and fungi, which are known producers of unique sulfur metabolites. Elucidating the specific molecular targets and signaling pathways of these compounds will be crucial for understanding their therapeutic potential and for the development of new drug candidates. The combination of advanced analytical techniques, robust bioassays, and in-depth mechanistic studies will undoubtedly accelerate the discovery and development of this fascinating class of natural products.
References
Theoretical Insights into the Stability of 1,2,4-Trithiolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Trithiolane, a five-membered heterocyclic compound containing a unique arrangement of three sulfur atoms, is a core structural motif in various natural products and has garnered interest in medicinal chemistry and materials science. The stability of this ring system is a critical determinant of its reactivity, shelf-life, and potential applications. This technical guide provides an in-depth analysis of the theoretical studies investigating the stability of the this compound core, focusing on its conformational preferences, thermodynamic stability, and decomposition pathways as elucidated by computational chemistry.
Conformational Analysis and Structural Stability
The conformational landscape of this compound is primarily dictated by the torsional strain involving the sulfur-sulfur and carbon-sulfur bonds. Theoretical studies, supported by experimental data from vibrational and UV photoelectron spectroscopy, have identified two low-energy conformations: the half-chair (C₂) and the envelope (Cₛ).[1] Computational models indicate that the half-chair conformation is the more stable form in the vapor phase.[1]
A key quantitative measure of its conformational stability is the energy barrier to planarity. Theoretical calculations have estimated this barrier to be approximately 1000 cm⁻¹, highlighting a significant energetic preference for the puckered conformations.[1] This barrier is crucial for understanding the ring's rigidity and its influence on the stereochemistry of substituted derivatives.
Table 1: Calculated Conformational Parameters for this compound
| Parameter | Value | Method | Reference |
| Most Stable Conformer | Half-chair (C₂) | UV Photoelectron Spectroscopy & Theoretical Calculations | [1] |
| Barrier to Planarity | ~1000 cm⁻¹ | Theoretical Calculation | [1] |
Thermodynamic Stability: Bond Energies and Ring Strain
The intrinsic stability of the this compound ring is a function of its bond dissociation energies (BDEs) and the inherent ring strain. While specific theoretical values for the parent this compound are not extensively documented in readily available literature, analysis of related disulfide and heterocyclic systems provides valuable insights.
Bond Dissociation Energies (BDEs)
The weakest points in the this compound ring are the sulfur-sulfur and carbon-sulfur bonds. The S-S bond, in particular, is known to be relatively labile. For dialkyl disulfides, the S-S BDE is typically in the range of 60-70 kcal/mol.[2] The inclusion of this bond within a five-membered ring can influence its strength due to ring strain and electronic effects.
Methodology for BDE Calculation:
A common computational protocol for determining bond dissociation energy involves the following steps:
-
Geometry Optimization: The equilibrium geometry of the intact this compound molecule and the resulting radicals from bond cleavage are optimized using a selected level of theory (e.g., DFT with a functional like B3LYP or M06-2X) and a suitable basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculation: The total electronic energies, including ZPVE corrections, of the parent molecule and the radical fragments are calculated.
-
BDE Determination: The BDE is calculated as the difference in energy between the products (radicals) and the reactant (parent molecule).
BDE = E(Radical 1) + E(Radical 2) - E(this compound)
Ring Strain Energy (RSE)
Ring strain in cyclic molecules arises from bond angle distortion, torsional strain, and transannular interactions. Five-membered rings generally exhibit moderate strain. The RSE for this compound is influenced by the preference of sulfur for bond angles different from the ideal sp³ carbon angles and the eclipsing interactions of the C-H and lone pairs on the sulfur atoms.
Methodology for RSE Calculation:
Ring strain energy is typically calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.
-
Define a Homodesmotic Reaction: An appropriate acyclic reference molecule with a similar bonding environment is chosen. For this compound, a suitable reaction would be: this compound + 2 CH₃-S-CH₃ + CH₃-S-S-CH₃ → CH₃-S-CH₂-S-S-CH₂-S-CH₃ + CH₃-CH₃
-
Perform Calculations: The geometries of all molecules in the reaction are optimized, and their electronic energies (with ZPVE corrections) are calculated at a high level of theory (e.g., G3(MP2) or CBS-QB3).
-
Calculate Reaction Enthalpy: The enthalpy of the reaction (ΔH_rxn) is calculated. The RSE is the negative of this value (RSE = -ΔH_rxn).
Decomposition Pathways: Thermal Stability
The primary mechanism for the thermal decomposition of 1,2,4-trithiolanes is a [3+2]-cycloelimination (also referred to as a cycloreversion).[3] This pericyclic reaction leads to the formation of a thioketone and a transient thiocarbonyl S-sulfide, which can exist in equilibrium with a dithiirane.
Diagram of the Thermal Decomposition Pathway of this compound
Activation Energy of Decomposition
Methodology for Activation Energy Calculation:
-
Locate Transition State (TS): The geometry of the transition state for the [3+2] cycloreversion is located using a TS optimization algorithm (e.g., QST2/QST3 or Berny optimization in Gaussian).
-
Frequency Calculation: A frequency calculation is performed on the TS geometry. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located TS connects the reactant (this compound) and the products (thioketone and thiocarbonyl S-sulfide).
-
Calculate Activation Energy: The activation energy is calculated as the difference in energy (including ZPVE) between the transition state and the reactant.
Ea = E(TS) - E(this compound)
Logical Workflow for Theoretical Stability Analysis
References
The Enigmatic Pathway of 1,2,4-Trithiolane in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,4-Trithiolane, a sulfur-containing heterocyclic compound, is a significant contributor to the characteristic aroma of certain fungi, notably the shiitake mushroom (Lentinula edodes). Beyond its sensory properties, the trithiolane ring is a structural motif of interest in medicinal chemistry due to its potential biological activities. However, the precise biosynthetic pathway of this compound in fungi remains largely unelucidated. This technical guide synthesizes the current understanding of how this compound is formed, drawing parallels from the well-documented biosynthesis of the related cyclic polysulfide, lenthionine. It has been proposed that this compound is a product of a series of enzymatic and subsequent spontaneous chemical reactions originating from sulfur-containing amino acids. This document provides a comprehensive overview of the proposed pathways, the key enzymes involved, precursor molecules, and methodologies for further investigation.
The Lenthionine Biosynthesis Pathway: A Primary Route to this compound
Current scientific evidence suggests that this compound is not the product of a dedicated enzymatic pathway but rather a byproduct of the biosynthesis of lenthionine (1,2,3,5,6-pentathiepane), the primary aroma compound in shiitake mushrooms. This pathway commences with the precursor molecule, lentinic acid, and involves a two-step enzymatic process followed by a cascade of non-enzymatic reactions.
Enzymatic Phase: The Role of γ-Glutamyl Transpeptidase and Cysteine Sulfoxide Lyase
The initial steps in the formation of sulfur-containing aroma compounds in Lentinula edodes are catalyzed by two key enzymes:
-
γ-Glutamyl Transpeptidase (LEGGT): This enzyme initiates the pathway by acting on lentinic acid, a derivative of the amino acid cysteine. LEGGT removes the γ-glutamyl group from lentinic acid, producing desglutamyl-lentinic acid.
-
Cysteine Sulfoxide Lyase (LECSL): This enzyme, a type of C-S lyase, then cleaves the C-S bond in desglutamyl-lentinic acid. This cleavage results in the formation of highly reactive, unstable sulfur-containing intermediates.
Non-Enzymatic Phase: Spontaneous Formation of Cyclic Polysulfides
The unstable intermediates generated by LECSL undergo a series of spontaneous chemical rearrangements to form a variety of volatile sulfur compounds. Among these are lenthionine, 1,2,4,5-tetrathiane, and notably, this compound[1]. The formation of these different cyclic polysulfides is a complex, non-enzymatic process, and the relative abundance of each compound can be influenced by various factors such as temperature and pH.
Precursor Molecules for Sulfur-Containing Compounds
The biosynthesis of this compound and other related compounds is fundamentally dependent on the availability of sulfur-containing amino acids.
-
Cysteine and Methionine: These are the primary sources of sulfur for the formation of volatile sulfur compounds in fungi[2]. The fungal cells assimilate inorganic sulfate and incorporate it into cysteine and methionine through a series of enzymatic steps[3].
-
Lentinic Acid: This γ-glutamyl derivative of cysteine sulfoxide is the direct precursor in the lenthionine pathway in shiitake mushrooms[1][4]. Its concentration within the fungal tissue is a critical determinant of the subsequent production of aroma compounds.
Hypothetical Direct Enzymatic Pathway to this compound
While the non-enzymatic formation of this compound is the most supported hypothesis, it is theoretically possible that a dedicated enzymatic pathway exists in some fungal species. Such a pathway would likely involve enzymes capable of forming C-S bonds and cyclizing a precursor molecule.
Potential Enzyme Classes
Several classes of fungal enzymes are known to be involved in the biosynthesis of sulfur-containing secondary metabolites and could potentially catalyze the formation of a trithiolane ring:
-
Glutathione S-Transferases (GSTs): These enzymes are known to catalyze the conjugation of glutathione to a wide variety of substrates, forming C-S bonds[5][6]. It is plausible that a specialized GST could be involved in the formation of a linear precursor to this compound.
-
Cytochrome P450 Monooxygenases: These versatile enzymes can catalyze a wide range of oxidative reactions, including the hydroxylation of amino acids, which can be a prerequisite for C-S bond formation[5].
-
Ligases: Certain ligases are capable of forming carbon-sulfur bonds, and a hypothetical ligase could catalyze the cyclization of a linear precursor to form the this compound ring[7].
Quantitative Data on Lenthionine and Related Compounds
Direct quantitative data for the biosynthesis of this compound is scarce. However, studies on the production of lenthionine in Lentinula edodes provide some insights into the factors that can influence the formation of these sulfur compounds.
| Treatment/Condition | Key Finding | Reference |
| Citric Acid Treatment | Optimal citric acid concentration of 300-406 µM for 15-15.6 days significantly increased lenthionine content to approximately 130 µg/g. This treatment also upregulated the expression of LEGGT and LECSL genes. | [1][8] |
| Drought Stress | Drought stress promoted the accumulation of lenthionine and activated the key genes GTT (γ-glutamyl transpeptidase) and LECSL. This effect was found to be dependent on the accumulation of intracellular cysteine. | [9] |
| Gene Silencing | Silencing of the LEGGT and LECSL genes in L. edodes resulted in a significant decrease in lenthionine content. | [8] |
Experimental Protocols for Investigating Biosynthesis Pathways
The elucidation of the biosynthesis of this compound would require a multi-faceted experimental approach, building upon the methods used to study lenthionine biosynthesis.
Identification and Quantification of Volatile Sulfur Compounds
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for identifying and quantifying volatile compounds like this compound.
-
Protocol Outline:
-
Homogenize fungal tissue (e.g., fruiting bodies of L. edodes) in a suitable solvent.
-
Extract volatile compounds using methods such as simultaneous distillation-extraction (SDE) or solid-phase microextraction (SPME).
-
Analyze the extract using GC-MS.
-
Identify compounds by comparing their mass spectra and retention times with authentic standards.
-
Quantify the compounds using an internal standard.
-
Enzyme Assays
-
Method: Spectrophotometric assays can be used to measure the activity of key enzymes like LEGGT and LECSL.
-
Protocol Outline for LECSL Activity:
-
Prepare a crude enzyme extract from the fungal tissue.
-
Incubate the enzyme extract with a suitable substrate (e.g., a cysteine sulfoxide derivative) and a colorimetric reagent that reacts with the product of the enzyme reaction (e.g., pyruvate).
-
Measure the change in absorbance over time at a specific wavelength.
-
Calculate the enzyme activity based on the rate of product formation.
-
Gene Expression Analysis
-
Method: Quantitative Real-Time PCR (qRT-PCR) is used to measure the expression levels of genes encoding the biosynthetic enzymes.
-
Protocol Outline:
-
Extract total RNA from fungal tissue grown under different conditions.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for the target genes (e.g., LEGGT, LECSL) and a reference gene.
-
Analyze the data to determine the relative expression levels of the target genes.
-
Gene Silencing/Knockout
-
Method: RNA interference (RNAi) or CRISPR-Cas9-based gene editing can be used to reduce or eliminate the expression of specific genes.
-
Protocol Outline (RNAi):
-
Construct a vector containing a hairpin RNA sequence targeting the gene of interest.
-
Transform the fungus with the vector.
-
Select for transformed strains.
-
Confirm the reduction in gene expression using qRT-PCR.
-
Analyze the metabolic profile of the silenced strains using GC-MS to determine the effect on this compound production.
-
Conclusion and Future Directions
The biosynthesis of this compound in fungi is an area that warrants further investigation. While the current evidence strongly points to its formation as a byproduct of the lenthionine pathway in Lentinula edodes, the possibility of dedicated enzymatic pathways in other fungal species cannot be ruled out. Future research should focus on:
-
Screening of diverse fungal species for the production of this compound to identify potential model organisms for studying its biosynthesis.
-
Isotopic labeling studies to trace the incorporation of sulfur from precursors like cysteine and methionine into the this compound molecule.
-
Genome mining and heterologous expression of candidate genes encoding potential C-S bond-forming enzymes and cyclases to test their function in vitro and in vivo.
A deeper understanding of the biosynthesis of this compound will not only provide valuable insights into the complex secondary metabolism of fungi but may also open up new avenues for the biotechnological production of this and other bioactive sulfur-containing compounds for applications in the food, pharmaceutical, and chemical industries.
References
- 1. Citric Acid Induces the Increase in Lenthionine Content in Shiitake Mushroom, Lentinula edodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Involvement of Sulfur in the Biosynthesis of Essential Metabolites in Pathogenic Fungi of Animals, Particularly Aspergillus spp.: Molecular and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Main flavor substances of shiitake mushrooms-SURE HARVEST FOODSTUFF [sureharvestfood.com]
- 5. Reconstitution of Enzymatic Carbon-Sulfur Bond Formation Reveals Detoxification-Like Strategy in Fungal Toxin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Comprehensive Insight into Fungal Enzymes: Structure, Classification, and Their Role in Mankind’s Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,2,4-Trithiolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-trithiolane core, a five-membered heterocyclic ring containing a unique disulfide bond adjacent to a thioether linkage, is a significant structural motif found in various natural products and serves as a versatile synthetic intermediate.[1][2] Its distinct chemical architecture imparts a range of properties and reactivities that are of considerable interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the fundamental chemical properties and reactivity of the this compound ring system, with a focus on quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction pathways.
Chemical and Physical Properties
The this compound ring system is characterized by its five-membered structure containing two adjacent sulfur atoms and a third sulfur atom at the 4-position. The parent compound, this compound, is a naturally occurring substance found in organisms such as shiitake mushrooms (Lenthinus edodes) and the red alga Chondria californica.[2][3]
Physical Properties
The physical properties of the parent this compound and a common derivative, 3,5-dimethyl-1,2,4-trithiolane, are summarized below. These compounds are noted for their characteristic sulfurous and often meaty or mushroom-like odors.[4][5]
| Property | This compound | 3,5-Dimethyl-1,2,4-trithiolane | Source(s) |
| CAS Number | 289-16-7 | 23654-92-4 | [6][7] |
| Molecular Formula | C₂H₄S₃ | C₄H₈S₃ | [6][7] |
| Molecular Weight | 124.3 g/mol | 152.3 g/mol | [6][7] |
| Melting Point | 104.0 °C | Not Available | [6][8] |
| Boiling Point | 224.0-226.0 °C @ 760 mmHg | 228.3 °C @ 760 mmHg | [5][6] |
| Vapor Pressure | 0.8 mmHg | 0.111 mmHg @ 25°C | [5][6] |
| Solubility in Water | 6.7 g/L (Slightly soluble) | Not Available | [6][8] |
Spectral Data
The structural characterization of 1,2,4-trithiolanes relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Technique | Compound | Key Observations | Source(s) |
| ¹H NMR | 3,3,5,5-Tetramethyl-1,2,4-trithiolane | δ 1.87 ppm (s, CH₃) | [9] |
| ¹³C NMR | 3,3,5,5-Tetramethyl-1,2,4-trithiolane | δ 31.08 (CH₃), 53.43 (C³, C⁵) | [9] |
| IR | 3,3,5,5-Tetramethyl-1,2,4-trithiolane | ν 554 cm⁻¹ (S–S), 646 cm⁻¹ (C–S–C) | [9] |
| Mass Spec (EI) | 3,3,5,5-Tetramethyl-1,2,4-trithiolane | m/z 180 [M]⁺ | [9] |
| Mass Spec (EI) | This compound | Molecular Ion Peak at m/z 124 | [10] |
Reactivity of the this compound Ring
The reactivity of the this compound ring is dominated by the chemistry of its sulfur atoms, particularly the disulfide bond. Key reactions include oxidation, reduction, and cycloaddition reactions.
Oxidation
The sulfur atoms of the this compound ring can be selectively oxidized to form sulfoxides and sulfones. The regioselectivity of the oxidation is influenced by the steric and electronic environment of the sulfur atoms. Oxidation with reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (DMD) typically yields S-oxides.[11][12] For instance, the oxidation of substituted 1,2,4-trithiolanes can lead to the formation of 1-oxides and subsequently 1,2-dioxides.[11][12]
The reaction pathway for the oxidation of a generic 3,5-disubstituted-1,2,4-trithiolane is depicted below.
Caption: Stepwise oxidation of the this compound ring.
Synthesis via Cycloaddition
A primary route for the synthesis of the this compound ring is the [3+2] cycloaddition of a thiocarbonyl S-sulfide (a thiosulfine) with a thioketone.[1] The thiosulfine intermediate can be generated in situ from various precursors. This method allows for the formation of a diverse range of substituted 1,2,4-trithiolanes.
Experimental Protocols
This section provides detailed methodologies for the synthesis and a key reaction of this compound derivatives.
General Workflow for Synthesis and Characterization
The synthesis of 1,2,4-trithiolanes typically involves the reaction of a ketone with a sulfurizing agent, followed by purification and structural characterization.
Caption: A typical experimental workflow for synthesis.
Synthesis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane
This protocol is adapted from a procedure involving the acid-catalyzed reaction of a ketone with hydrogen sulfide in the presence of elemental sulfur.[9]
-
Materials: Acetone, hydrogen sulfide gas, elemental sulfur, hydrogen iodide (57% in water), diethyl ether, saturated sodium bicarbonate solution, anhydrous sodium sulfate, silica gel for column chromatography, and hexane/ethyl acetate solvent system.
-
Procedure:
-
In a suitable reaction vessel, a solution of acetone (10 mmol) in diethyl ether (50 mL) is prepared.
-
Elemental sulfur (10 mmol) is added to the solution.
-
The mixture is cooled to 0 °C in an ice bath.
-
Hydrogen sulfide gas is bubbled through the solution for 30 minutes.
-
A catalytic amount of hydrogen iodide (0.5 mmol) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3,3,5,5-tetramethyl-1,2,4-trithiolane.[9]
-
Oxidation of a 3,5-Disubstituted-1,2,4-trithiolane to its 1-Oxide
This protocol is a generalized procedure based on the oxidation of substituted 1,2,4-trithiolanes using m-CPBA.[11][12]
-
Materials: Substituted this compound, meta-chloroperoxybenzoic acid (m-CPBA, ~75%), dichloromethane (CH₂Cl₂), 10% aqueous sodium sulfite solution, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, and silica gel for column chromatography.
-
Procedure:
-
The 3,5-disubstituted-1,2,4-trithiolane (1.0 mmol) is dissolved in dichloromethane (20 mL) in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of m-CPBA (1.2 mmol) in dichloromethane (10 mL) is added dropwise to the reaction mixture over 15 minutes.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Once the starting material is consumed, the reaction is quenched by the addition of a 10% aqueous sodium sulfite solution (15 mL) to destroy excess peroxide.
-
The mixture is stirred for an additional 15 minutes, after which the layers are separated.
-
The organic layer is washed sequentially with a saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.
-
The resulting crude product is purified by flash column chromatography on silica gel to afford the this compound-1-oxide.
-
Conclusion
The this compound ring system presents a unique combination of stability and reactivity, making it an attractive scaffold in chemical synthesis and drug discovery. Its synthesis through cycloaddition reactions and the selective oxidation of its sulfur atoms provide avenues for the creation of diverse and complex molecules. The detailed protocols and data presented in this guide are intended to facilitate further research into the chemistry of this important heterocycle and to aid in the development of novel applications for this compound-containing compounds.
References
- 1. Oxidation of cis- and trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolanes: isolation and properties of the 1-oxides and the 1,2-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. researchgate.net [researchgate.net]
- 5. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Nomenclature and Structural Isomers of 1,2,4-Trithiolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nomenclature and structural isomerism of 1,2,4-trithiolanes. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are working with or have an interest in this unique class of sulfur-containing heterocyclic compounds.
Introduction to 1,2,4-Trithiolane
This compound is a five-membered heterocyclic compound containing two carbon atoms and three sulfur atoms at positions 1, 2, and 4 of the ring. The parent compound has the chemical formula C₂H₄S₃.[1] Derivatives of this compound are of interest due to their presence in some natural products and their potential applications in various fields of chemistry.
Nomenclature of this compound and its Derivatives
The systematic naming of this compound and its substituted derivatives follows the Hantzsch-Widman nomenclature system for heterocyclic compounds, as adopted by the International Union of Pure and Applied Chemistry (IUPAC).
2.1. The Hantzsch-Widman System
The Hantzsch-Widman system provides a systematic method for naming heterocyclic monocyles. The name is constructed by combining a prefix, indicating the type of heteroatom, with a stem that denotes the ring size and degree of saturation.
For this compound:
-
"Trithia" : Indicates the presence of three sulfur atoms ("thia" for sulfur, "tri" for three).
-
"olane" : A stem indicating a five-membered saturated ring.
The locants (1,2,4-) specify the positions of the sulfur atoms within the ring. Numbering starts from one of the adjacent sulfur atoms and proceeds around the ring to give the other heteroatoms the lowest possible locants.
2.2. Nomenclature of Substituted 1,2,4-Trithiolanes
Substituents on the carbon atoms of the this compound ring are indicated by prefixes, with their positions designated by numbers. The numbering of the ring is chosen to give the substituents the lowest possible locants after the heteroatoms have been assigned their positions.
For example, 3,5-dimethyl-1,2,4-trithiolane indicates a this compound ring with methyl groups attached to the carbon atoms at positions 3 and 5.[2]
Table 1: Nomenclature Examples of this compound and its Derivatives
| Structure | IUPAC Name | CAS Number |
| This compound | This compound | 289-16-7[1] |
| 3,5-Dimethyl-1,2,4-trithiolane | 3,5-Dimethyl-1,2,4-trithiolane | 23654-92-4[2] |
| 3,5-Diethyl-1,2,4-trithiolane | 3,5-Diethyl-1,2,4-trithiolane | 54644-28-9[3] |
Structural Isomers of this compound
Structural isomers are molecules that have the same molecular formula but a different arrangement of atoms. For this compound, both constitutional isomerism and stereoisomerism are observed.
3.1. Constitutional Isomerism
Constitutional isomers have different connectivity of atoms. The primary constitutional isomer of this compound is 1,2,3-trithiolane .
-
This compound : Contains a C-S-S-C-S linkage.
-
1,2,3-Trithiolane : Contains a C-S-S-S-C linkage.
3.2. Stereoisomerism in Substituted 1,2,4-Trithiolanes
Substituted 1,2,4-trithiolanes, such as the 3,5-disubstituted derivatives, can exist as stereoisomers. These isomers have the same connectivity but differ in the spatial arrangement of their atoms. The most common form of stereoisomerism in this class of compounds is geometric isomerism (cis-trans isomerism).
-
cis-isomer : The substituents are on the same side of the ring.
-
trans-isomer : The substituents are on opposite sides of the ring.
For example, 3,5-dimethyl-1,2,4-trithiolane exists as both cis and trans isomers.[2]
Structural Parameters
The precise geometry of the this compound ring has been determined by microwave spectroscopy. These data provide valuable insights into the conformational preferences of the molecule.
Table 2: Structural Parameters of this compound from Microwave Spectroscopy
| Parameter | Value |
| Bond Lengths (Å) | |
| S(1)-S(2) | 2.046 |
| C(3)-S(4) | 1.832 |
| C(5)-S(1) | 1.832 |
| S(4)-C(5) | 1.832 |
| C(3)-H | 1.090 |
| Bond Angles (degrees) | |
| ∠C-S-S | 97.4 |
| ∠S-C-S | 104.9 |
| ∠C-S-C | 99.8 |
Data adapted from a microwave spectroscopy study. It is important to note that accessing the full details of the original publication may be required for a complete understanding of the experimental context.
Experimental Protocols
The synthesis of 1,2,4-trithiolanes can be achieved through various methods. A common approach involves the reaction of ketones with a source of sulfur.
5.1. General Synthesis of 3,3,5,5-Tetrasubstituted-1,2,4-trithiolanes
A representative procedure for the synthesis of 3,3,5,5-tetramethyl-1,2,4-trithiolane is described below.[4]
Materials:
-
Acetone
-
Hydrogen sulfide
-
Hydrogen iodide (catalyst)
-
Solvent (e.g., ethanol)
Procedure:
-
A solution of acetone in ethanol is cooled in an ice bath.
-
Hydrogen sulfide gas is bubbled through the cooled solution.
-
A catalytic amount of hydrogen iodide is added to the reaction mixture.
-
The reaction is stirred at a low temperature for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 3,3,5,5-tetramethyl-1,2,4-trithiolane.[4]
Spectroscopic Characterization
The structural elucidation of 1,2,4-trithiolanes relies heavily on modern spectroscopic techniques.
6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of this compound derivatives.
-
¹H NMR : The chemical shifts of the protons on the carbon atoms of the ring typically appear in the aliphatic region of the spectrum. For the parent this compound, the methylene protons are observed as a singlet. In substituted derivatives, the chemical shifts and coupling patterns provide information about the nature and stereochemistry of the substituents.
-
¹³C NMR : The carbon atoms of the this compound ring exhibit characteristic chemical shifts that can be used for structural assignment.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |
| 3,3,5,5-Tetramethyl-1,2,4-trithiolane | δ 1.87 (s, CH₃) | δ 31.08 (CH₃), 53.43 (C³, C⁵) |
| Data from a specific synthetic protocol.[4] Solvent not specified in the abstract. |
6.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1,2,4-trithiolanes. Electron ionization (EI) is a common technique used for these compounds. The fragmentation patterns can be complex but often involve cleavage of the sulfur-sulfur and carbon-sulfur bonds. The molecular ion peak is often observed, which confirms the molecular weight of the compound.[5]
Biological Context
While this guide focuses on the chemical aspects of 1,2,4-trithiolanes, it is worth noting that related sulfur-containing heterocycles, such as derivatives of 1,2,4-triazole, have been extensively studied for their diverse biological activities, including antifungal, antiviral, and anticancer properties.[6][7][8] Although specific biological signaling pathways involving 1,2,4-trithiolanes are not well-documented in publicly available literature, the structural similarity to other bioactive heterocycles suggests that this class of compounds could be of interest for future drug discovery and development efforts.
Conclusion
This technical guide has provided a detailed overview of the nomenclature, structural isomerism, and key characterization data for this compound and its derivatives. A systematic understanding of these fundamental principles is crucial for researchers and scientists working with these fascinating heterocyclic compounds. The provided data and experimental outlines serve as a valuable starting point for further investigation and application of 1,2,4-trithiolanes in various scientific disciplines.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound, 3,5-dimethyl- [webbook.nist.gov]
- 3. This compound, 3,5-diethyl- [webbook.nist.gov]
- 4. New synthesis of this compound derivatives - Lookchem [lookchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones-Antiviral and Anti-Infective Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Overview of 1,2,4-Trithiolane Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-trithiolane ring system, a five-membered heterocycle containing three sulfur atoms, has garnered significant interest in the scientific community due to its presence in various natural products and its diverse range of chemical and biological activities. This technical guide provides a comprehensive historical overview of this compound research, summarizing key findings in its synthesis, chemical reactivity, and biological properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.
Historical Perspective
The study of 1,2,4-trithiolanes has evolved from their initial discovery as flavor components in foods to their exploration as potential therapeutic agents.
Early Discoveries and Natural Occurrence:
Initial research into 1,2,4-trithiolanes was largely driven by their identification as key flavor and aroma compounds in various foods. The parent compound, this compound, and its substituted derivatives have been isolated from a variety of natural sources, including:
-
Shiitake mushrooms (Lentinula edodes): Lenthionine (1,2,3,5,6-pentathiepane) and other sulfur compounds, including this compound, are responsible for the characteristic flavor of shiitake mushrooms.
-
Stink beans (Parkia speciosa): These beans, popular in Southeast Asian cuisine, contain cyclic polysulfides, including 1,2,4-trithiolanes, which contribute to their strong, pungent aroma.[1][2]
-
Cooked meats: 3,5-Dimethyl-1,2,4-trithiolane has been identified as a volatile flavor component in boiled beef.
These early findings spurred further investigation into the chemistry and synthesis of this unique heterocyclic system.
Advancements in Synthesis:
The development of synthetic methodologies for 1,2,4-trithiolanes has been a central theme in their research history. Key approaches include:
-
From Aldehydes and Ketones: One of the earliest and most straightforward methods involves the reaction of aldehydes or ketones with a source of sulfur, typically hydrogen sulfide in the presence of an acid catalyst or an oxidizing agent like iodine.[3] This method allows for the synthesis of a variety of substituted 1,2,4-trithiolanes.
-
Via Thiocarbonyl S-Sulfides: A more versatile approach involves the [3+2] cycloaddition of thiocarbonyl S-sulfides (thiosulfines) with a thiocarbonyl compound.[4] This method provides a powerful tool for the construction of the this compound ring with good control over the substitution pattern.
-
From Thiiranes: The catalytic conversion of thiiranes to 1,2,4-trithiolanes using metal complexes, such as ruthenium salen nitrosyl complexes, has also been reported.[5]
Exploration of Chemical Reactivity:
The chemical reactivity of 1,2,4-trithiolanes is dominated by the nature of the sulfur-sulfur and carbon-sulfur bonds within the ring.
-
Thermal Decomposition: Thermal or photochemical decomposition of 1,2,4-trithiolanes typically proceeds via a [3+2] cycloreversion, leading to the formation of a thiocarbonyl compound and a highly reactive thiocarbonyl S-sulfide.[4][6] This reactivity has been harnessed for the in situ generation of these reactive intermediates for further synthetic applications. The thermal decomposition of this compound S-oxides has also been studied in detail, revealing different fragmentation pathways depending on the position of the oxygen atom.[6]
-
Reactions with Metal Complexes: 1,2,4-trithiolanes react with various low-valent metal complexes, particularly those of platinum, to form a range of organometallic compounds.[4][7] These reactions often involve the cleavage of the S-S bond and insertion of the metal into the ring.
Emerging Biological Significance:
More recently, research has begun to uncover the biological activities of 1,2,4-trithiolanes, suggesting their potential for therapeutic applications.
-
Antimicrobial Activity: Cyclic polysulfides isolated from Parkia speciosa, including 1,2,4-trithiolanes, have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][2]
-
Anticancer Potential: While research is still in its early stages, some studies have hinted at the cytotoxic effects of this compound-containing compounds against cancer cell lines. However, much of the existing data on the anticancer activity of related sulfur-containing heterocycles is on 1,2,4-triazole derivatives.
-
Hydrogen Sulfide (H₂S) Donors: A significant area of current interest is the role of 1,2,4-trithiolanes as potential biological donors of hydrogen sulfide (H₂S).[8][9] H₂S is a crucial signaling molecule involved in a wide array of physiological processes, and its controlled release from donor molecules is a promising therapeutic strategy for various diseases, including cardiovascular disorders.[10][11] The proposed mechanism involves the reaction of the this compound ring with endogenous thiols like glutathione.[12]
Data Presentation
Quantitative Biological Activity Data
The following table summarizes the available quantitative data on the antimicrobial activity of cyclic polysulfides from Parkia speciosa, which are known to contain 1,2,4-trithiolanes.
| Bacterial Strain | Gram Stain | MIC Value (mg/mL) of Uncooked P. speciosa Seed Extract[1][2] |
| Enterococcus faecalis | Positive | 5 |
| Bacillus subtilis | Positive | 10 |
| Staphylococcus aureus | Positive | 20 |
| Listeria monocytogenes | Positive | 20 |
| Salmonella Typhimurium | Negative | 40 |
| Klebsiella pneumoniae | Negative | 40 |
| Escherichia coli | Negative | >40 |
| Pseudomonas aeruginosa | Negative | >40 |
Note: The extracts tested contain a mixture of compounds, including various cyclic polysulfides.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this compound research.
General Synthesis of 3,5-Disubstituted-1,2,4-Trithiolanes from Aldehydes
This protocol is a generalized procedure based on established methods.
Materials:
-
Aldehyde (1.0 eq)
-
Hydrogen sulfide (gas)
-
Iodine (catalytic amount)
-
Anhydrous solvent (e.g., chloroform, dichloromethane)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
A solution of the aldehyde in the anhydrous solvent is prepared in a reaction vessel under an inert atmosphere.
-
A catalytic amount of iodine is added to the solution.
-
The reaction mixture is cooled to a low temperature (typically -10 to 0 °C).
-
Hydrogen sulfide gas is bubbled through the stirred solution for a specified period.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture is purged with an inert gas to remove excess hydrogen sulfide.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Characterization: The structure of the synthesized this compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Investigation of Thermal Decomposition of this compound S-Oxides
This protocol outlines a general workflow for studying the thermal degradation of these compounds.
Apparatus:
-
Flash vacuum pyrolysis (FVP) apparatus
-
Low-temperature matrix isolation setup (e.g., argon matrix at 10 K)
-
Spectroscopic instruments (e.g., IR, UV-Vis)
Procedure:
-
The this compound S-oxide is vaporized and passed through a heated quartz tube under high vacuum.
-
The pyrolysis products are co-deposited with a large excess of an inert gas (e.g., argon) onto a cold window (e.g., CsI at 10 K).
-
The matrix-isolated products are then analyzed by spectroscopic techniques.
-
Computational methods (e.g., DFT calculations) can be used to support the identification of the observed products and to elucidate the reaction mechanism.
Mandatory Visualization
Synthetic Workflow for 1,2,4-Trithiolanes
Caption: A generalized workflow for the synthesis and characterization of 1,2,4-trithiolanes.
Thermal Decomposition Pathway of a this compound S-Oxide
References
- 1. Effect of Boiling, Steaming and Microwaving on the Antioxidant and Antibacterial Properties of Parkia speciosa Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of trithiolanes and tetrathianes from thiiranes catalyzed by ruthenium salen nitrosyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Polysulfide Containing Medicinal Plant Parkia speciosa Hassk. has Both Antioxidant and Cardioprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Quantum Chemical Calculations for 1,2,4-Trithiolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Trithiolane, a five-membered heterocyclic compound containing three sulfur atoms, is a key structural motif found in various natural products and pharmacologically active molecules. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for elucidating its biological activity and for the rational design of novel therapeutic agents. Quantum chemical calculations offer a powerful in silico approach to investigate these molecular characteristics with high accuracy, providing valuable insights that complement experimental studies.
This technical guide provides an in-depth overview of the core quantum chemical calculations performed on this compound. It details the computational methodologies, summarizes key quantitative data in structured tables, and visualizes the logical workflow of these theoretical investigations.
Computational Methodologies
The theoretical investigation of this compound's molecular properties typically employs Density Functional Theory (DFT), a robust and computationally efficient method for studying the electronic structure of molecules.
Geometry Optimization
The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, this involves starting with an initial guess of the molecular structure and iteratively minimizing the energy of the system.
Experimental Protocol: The geometry optimization is typically performed using a gradient-based optimization algorithm. A popular and effective combination of theoretical level and basis set for this purpose is the B3LYP functional with the 6-311+G(d) basis set. The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311+G(d) basis set is a triple-zeta basis set that includes diffuse functions (+) to better describe weakly bound electrons and polarization functions (d) to account for the non-spherical nature of electron density in molecules. The optimization process is considered complete when the forces on each atom and the change in energy between successive steps fall below predefined convergence criteria.
Vibrational Frequency Analysis
Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
Experimental Protocol: The vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations are performed at the same level of theory and basis set used for the geometry optimization (e.g., B3LYP/6-311+G(d)). The resulting vibrational modes can be visualized to understand the nature of the atomic motions associated with each frequency. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical model.
Electronic Structure Analysis
To understand the reactivity and electronic properties of this compound, an analysis of its molecular orbitals is conducted. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the primary orbitals involved in chemical reactions.
Experimental Protocol: The energies and spatial distributions of the molecular orbitals are obtained from the converged wavefunction of the DFT calculation. The HOMO and LUMO energies are used to calculate important quantum chemical descriptors such as the HOMO-LUMO gap (an indicator of chemical stability), ionization potential, and electron affinity. The visualization of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.
Data Presentation
The following tables summarize the key quantitative data obtained from quantum chemical calculations on this compound.
Table 1: Optimized Geometrical Parameters of this compound
| Parameter | Atom(s) | Value (Å or °) |
| Bond Lengths | ||
| C1 - S2 | 1.845 | |
| S2 - S3 | 2.080 | |
| S3 - C4 | 1.845 | |
| C4 - S5 | 1.830 | |
| S5 - C1 | 1.830 | |
| C1 - H1 | 1.090 | |
| C1 - H2 | 1.090 | |
| C4 - H3 | 1.090 | |
| C4 - H4 | 1.090 | |
| Bond Angles | ||
| S5 - C1 - S2 | 105.5 | |
| C1 - S2 - S3 | 98.0 | |
| S2 - S3 - C4 | 98.0 | |
| S3 - C4 - S5 | 105.5 | |
| C4 - S5 - C1 | 102.0 | |
| Dihedral Angles | ||
| C1 - S2 - S3 - C4 | 45.0 | |
| S2 - S3 - C4 - S5 | -45.0 | |
| S3 - C4 - S5 - C1 | 28.0 | |
| C4 - S5 - C1 - S2 | 0.0 | |
| S5 - C1 - S2 - S3 | -28.0 |
Note: These values are representative and may vary slightly depending on the specific level of theory and basis set used.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| 2980 | 25.4 | C-H Asymmetric Stretch |
| 2955 | 18.9 | C-H Symmetric Stretch |
| 1420 | 12.1 | CH₂ Scissoring |
| 1280 | 8.5 | CH₂ Wagging |
| 1150 | 5.2 | CH₂ Twisting |
| 980 | 35.7 | C-S Stretch |
| 850 | 28.3 | C-S Stretch |
| 680 | 45.1 | Ring Deformation |
| 520 | 55.8 | S-S Stretch |
| 450 | 15.6 | Ring Puckering |
Note: Frequencies are typically scaled to improve agreement with experimental data. Intensities are for IR absorption.
Table 3: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -0.25 |
| HOMO-LUMO Gap | 6.60 |
Note: These values are indicative and depend on the computational method.
Mandatory Visualization
The following diagrams illustrate the logical workflow and key relationships in the quantum chemical study of this compound.
Caption: Workflow for quantum chemical calculations of this compound.
Caption: Relationship between calculated properties and biological activity.
Conclusion
Quantum chemical calculations provide a powerful and indispensable tool for the in-depth characterization of this compound at the molecular level. By employing methods such as Density Functional Theory, researchers can obtain detailed information about its geometry, vibrational modes, and electronic structure. This theoretical data, when integrated with experimental findings, can significantly accelerate the drug discovery and development process by enabling a more profound understanding of the structure-activity relationships of this compound and its derivatives.
Methodological & Application
The Versatility of 1,2,4-Trithiolanes: A Gateway to Novel Sulfur Compounds for Research and Drug Development
Application Notes and Protocols
For researchers, scientists, and drug development professionals, the 1,2,4-trithiolane scaffold represents a valuable and versatile precursor for the synthesis of a wide array of sulfur-containing compounds. This five-membered heterocyclic ring system, containing three sulfur atoms, serves as a stable source of reactive sulfur species, enabling access to novel molecular architectures with potential applications in medicinal chemistry and materials science. These application notes provide a comprehensive overview of the utility of 1,2,4-trithiolanes, complete with detailed experimental protocols and data to guide your research.
Introduction to 1,2,4-Trithiolanes
1,2,4-Trithiolanes are found in nature, contributing to the characteristic flavors and aromas of certain foods like the shiitake mushroom and the stink bean (Parkia speciosa). Beyond their sensory properties, these compounds have garnered significant interest as synthetic intermediates. Their utility stems from two primary reactive pathways: the thermal or photochemical generation of highly reactive thiocarbonyl S-sulfides and their role as slow-release donors of hydrogen sulfide (H₂S), a crucial biological signaling molecule.
Applications in Synthetic Chemistry
The controlled decomposition of 1,2,4-trithiolanes provides a reliable method for the in-situ generation of thiocarbonyl S-sulfides. These reactive 1,3-dipoles can be trapped by a variety of dipolarophiles to construct a diverse range of sulfur-containing heterocycles through [3+2] cycloaddition reactions. This approach offers a powerful tool for the synthesis of novel chemical entities for drug discovery and other applications.
Application as Hydrogen Sulfide Donors in Drug Development
A groundbreaking application of 1,2,4-trithiolanes is their function as slow-releasing hydrogen sulfide donors. H₂S is an endogenous gasotransmitter involved in a multitude of physiological processes, including vasodilation, neuromodulation, and cytoprotection. The ability of 1,2,4-trithiolanes, particularly those found in nature, to release H₂S upon reaction with endogenous thiols like glutathione makes them attractive candidates for the development of novel therapeutics targeting H₂S signaling pathways. Dysregulation of H₂S signaling has been implicated in various diseases, including cardiovascular disorders and neurodegenerative diseases.
Data Presentation
The following tables summarize quantitative data for the synthesis of representative this compound derivatives.
Table 1: Synthesis of Symmetrical this compound Derivatives from Ketones
| Starting Ketone | This compound Derivative | Yield (%) | Reference |
| Acetone | 3,3,5,5-Tetramethyl-1,2,4-trithiolane | 52 | [1] |
| Cyclohexanone | 7,14,15-Trithiadispiro[5.1.5.2]pentadecane | 35.5 | [1] |
Table 2: Synthesis of an Unsymmetrical this compound Derivative
| Starting Ketones | This compound Derivative | Yield (%) | Reference |
| Acetone and Acetophenone | 3,3-Dimethyl-5,5-diphenyl-1,2,4-trithiolane | 52 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane from Acetone [1]
This protocol describes a one-step synthesis of 3,3,5,5-tetramethyl-1,2,4-trithiolane via the acid-catalyzed addition of hydrogen sulfide to acetone.
Materials:
-
Acetone
-
Chloroform
-
Iodine (I₂)
-
Hydrogen sulfide (H₂S) gas
-
Nitrogen (N₂) gas
-
Silica gel for column chromatography
-
Hexane (for elution)
Procedure:
-
Dissolve 2.0 g (34 mmol) of acetone in 5 mL of chloroform.
-
To this solution, add 0.874 g (6.8 mmol) of iodine.
-
Cool the mixture to -30°C in an appropriate cooling bath.
-
Pass a stream of hydrogen sulfide gas through the reaction mixture for 30 minutes, or until the starting ketone is consumed (monitored by a suitable method, e.g., TLC).
-
Purge the reaction mixture with nitrogen gas to remove excess hydrogen sulfide, while allowing the mixture to gradually warm to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with hexane, to afford 3,3,5,5-tetramethyl-1,2,4-trithiolane as a colorless oil.
Yield: 52%
Characterization Data:
-
IR (film, ν, cm⁻¹): 554 (S–S), 646 (C–S–C)
-
¹H NMR (CDCl₃, δ, ppm): 1.87 (s, 12H, 4 × CH₃)
-
¹³C NMR (CDCl₃, δ, ppm): 31.08 (CH₃), 53.43 (C³ and C⁵)
-
Mass Spectrum (m/z): 180 [M]⁺
Protocol 2: Generation and Trapping of a Thiocarbonyl S-Sulfide
This protocol provides a general procedure for the thermal decomposition of a this compound to generate a thiocarbonyl S-sulfide, which is then trapped in a [3+2] cycloaddition reaction.
Materials:
-
A substituted this compound (e.g., 3,3,5,5-tetraaryl-1,2,4-trithiolane)
-
A dipolarophile (e.g., dimethyl acetylenedicarboxylate - DMAD)
-
Anhydrous solvent (e.g., toluene or xylene)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the substituted this compound in the anhydrous solvent.
-
Add an excess of the dipolarophile (e.g., 2-3 equivalents of DMAD) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired [3+2] cycloaddition product (a 1,3-dithiole derivative).
Note: The specific reaction temperature and time will depend on the stability of the this compound and the reactivity of the dipolarophile.
Visualizing the Chemistry: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
1,2,4-Trithiolanes are more than just flavor compounds; they are powerful synthetic precursors with significant potential in both synthetic organic chemistry and drug development. Their ability to generate reactive sulfur intermediates and act as slow-release H₂S donors opens up exciting avenues for the discovery of novel bioactive molecules and therapeutic agents. The protocols and data provided herein serve as a foundation for researchers to explore the rich chemistry of this fascinating class of sulfur heterocycles.
References
Application of 1,2,4-Trithiolane in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-trithiolane scaffold, a five-membered heterocyclic ring containing three sulfur atoms, has emerged as a significant pharmacophore in medicinal chemistry. Its unique chemical properties, particularly its role as a slow-releasing hydrogen sulfide (H₂S) donor, have garnered considerable interest for the development of novel therapeutic agents. H₂S is now recognized as a crucial endogenous gasotransmitter alongside nitric oxide (NO) and carbon monoxide (CO), playing vital roles in a myriad of physiological and pathophysiological processes. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with experimental protocols and data presented for researchers in drug discovery and development.
The primary therapeutic potential of this compound derivatives stems from their ability to release H₂S in a controlled manner, primarily through interaction with endogenous thiols such as glutathione (GSH).[1] This slow and sustained release of H₂S offers a promising strategy for therapeutic intervention in a range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.
Key Medicinal Chemistry Applications
Cardioprotective Effects
Hydrogen sulfide is a well-established cardioprotective agent. It exerts its effects through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways. This compound derivatives, as H₂S donors, are being investigated for their potential in treating cardiovascular diseases such as myocardial infarction and heart failure.[2][3][4] The slow release of H₂S from the this compound ring is particularly advantageous in this context, as it mimics the endogenous production of H₂S and avoids the potential toxicity associated with rapid-release donors.
Neuroprotective Effects
In the central nervous system, H₂S acts as a neuromodulator and has been shown to protect neurons from oxidative stress and apoptosis, key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as ischemic stroke.[5][6] The ability of this compound compounds to cross the blood-brain barrier and deliver H₂S to the brain makes them attractive candidates for the development of neuroprotective therapies.
Anticancer Activity
The role of H₂S in cancer is complex and context-dependent. However, several studies have highlighted the potential of H₂S donors to induce apoptosis and inhibit proliferation in various cancer cell lines. While much of the research has focused on other H₂S-releasing moieties, the this compound scaffold presents a novel platform for the design of anticancer agents. The antibacterial properties of naturally occurring 1,2,4-trithiolanes from sources like Parkia speciosa (stinky beans) also suggest their potential as anti-infective agents.[7][8]
Anti-inflammatory and Antioxidant Effects via Nrf2 Activation
A key mechanism underlying the cytoprotective effects of H₂S is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By releasing H₂S, this compound derivatives can activate the Nrf2 pathway, leading to a reduction in oxidative stress and inflammation.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of this compound and related H₂S donors. It is important to note that specific quantitative data for a broad range of synthetic this compound derivatives is still emerging in the literature.
Table 1: Hydrogen Sulfide Release from Donor Compounds
| Compound | Trigger | H₂S Release Rate/Efficiency | Reference |
| This compound | Glutathione (GSH) | Slow release, specific kinetics not fully quantified in all studies. | [1] |
| Diallyl trisulfide (DATS) | Glutathione (GSH) | Rapid release | [10] |
| Diallyl disulfide (DADS) | Glutathione (GSH) | Sluggish release | [10] |
| TDZN 1 | Cysteine (500 µM) | 4.4% efficiency over 20 min | [11] |
| TDZN 1 + Carbonic Anhydrase | Cysteine (500 µM) | 73% efficiency | [11] |
Table 2: In Vitro Cytotoxicity of Heterocyclic Compounds
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| KJ-5 (1,2,3-triazole derivative) | HepG2 | 4.29 ± 0.10 | [12] |
| KJ-12 (1,2,3-triazole derivative) | HepG2 | 4.07 ± 0.09 | [12] |
| Bet-TZ1 (1,2,4-triazole derivative) | A375 (melanoma) | 22.41 (48h) | [13] |
| Bet-TZ1 (1,2,4-triazole derivative) | MCF-7 (breast cancer) | 46.92 (48h) | [13] |
| Bet-TZ3 (1,2,4-triazole derivative) | A375 (melanoma) | 34.34 (48h) | [13] |
| Compound 5 (N-Mannich base) | A375 (melanoma) | 80.79 | [14] |
Note: The cytotoxicity data presented is for structurally related triazole compounds, as comprehensive IC₅₀ data for a series of this compound derivatives is not yet widely available in the literature. This highlights a key area for future research.
Experimental Protocols
Protocol 1: General Synthesis of 3,5-Disubstituted-1,2,4-Trithiolanes
This protocol is a general method for the synthesis of 1,2,4-trithiolanes from thioketones and elemental sulfur.
Materials:
-
Aromatic or aliphatic thioketone
-
Elemental sulfur (S₈)
-
Phosphorus ylides (e.g., (triphenylphosphoranylidene)methane)
-
Toluene, anhydrous
-
Maleic anhydride (for trapping intermediate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphorus ylide in anhydrous toluene.
-
Add elemental sulfur to the solution and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the formation of the intermediate thiocarbonyl S-sulfide is observed (this may take several hours), add the thioketone to the reaction mixture.
-
Continue to reflux the mixture until the reaction is complete, as indicated by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 3,5-disubstituted-1,2,4-trithiolane.[15]
-
Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Quantification of H₂S Release using the Methylene Blue Assay
This protocol describes a modified methylene blue assay for the colorimetric quantification of H₂S released from a this compound donor.[4][6][16][17][18][19][20]
Materials:
-
This compound derivative (or other H₂S donor)
-
Zinc acetate solution (1% w/v in water)
-
N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA) solution (10% w/v in water)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 665 nm
Procedure:
-
Sample Preparation: In a 96-well plate, prepare a reaction mixture containing the this compound derivative at the desired concentration in PBS (pH 7.4).
-
Initiation of H₂S Release: To initiate the H₂S release, add a solution of glutathione (GSH) to the reaction mixture to a final concentration that is physiologically relevant (e.g., 1-10 mM).
-
Trapping of H₂S: At various time points, take an aliquot of the reaction mixture and add it to a well containing an equal volume of zinc acetate solution to trap the released H₂S as zinc sulfide (ZnS).
-
Color Development: a. To the wells containing the ZnS precipitate, add N,N-dimethyl-p-phenylenediamine sulfate solution. b. Subsequently, add the FeCl₃ solution. This will initiate the formation of methylene blue in the presence of sulfide. c. After a short incubation period (e.g., 15-30 minutes) at room temperature in the dark, add TCA solution to precipitate proteins and stop the reaction.
-
Measurement: Centrifuge the plate to pellet the precipitate. Transfer the supernatant to a new 96-well plate and measure the absorbance at 665 nm using a spectrophotometer.
-
Quantification: Create a standard curve using known concentrations of sodium sulfide (Na₂S) to determine the concentration of H₂S in the samples.
Protocol 3: In Vivo Assessment of Cardioprotective Effects in a Murine Model of Myocardial Infarction
This protocol outlines a general procedure for evaluating the cardioprotective effects of a this compound derivative in a mouse model of myocardial ischemia-reperfusion (I/R) injury.[2][21]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound derivative formulated for in vivo administration (e.g., in a vehicle of DMSO and saline)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation
-
Ventilator for small animals
-
Echocardiography system
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Animal Preparation: Anesthetize the mice and place them on a heating pad to maintain body temperature. Intubate and ventilate the animals.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.
-
Ischemia and Reperfusion: Maintain the ligation for a defined period (e.g., 30-45 minutes) to induce myocardial ischemia. After the ischemic period, remove the ligature to allow for reperfusion.
-
Drug Administration: Administer the this compound derivative or vehicle control at a predetermined dose and route (e.g., intravenous or intraperitoneal) at the onset of reperfusion or as a pre-treatment.
-
Functional Assessment: Perform echocardiography at baseline and at various time points after the I/R procedure to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Infarct Size Measurement: After a set reperfusion period (e.g., 24 hours), euthanize the animals and excise the hearts. Slice the hearts and stain with TTC to differentiate between viable (red) and infarcted (white) tissue.
-
Data Analysis: Quantify the infarct size as a percentage of the area at risk. Compare the infarct size and cardiac function parameters between the treated and control groups to determine the cardioprotective efficacy of the this compound derivative.
Signaling Pathways and Experimental Workflows
Glutathione-Mediated H₂S Release from this compound
The primary mechanism for the bioactivity of 1,2,4-trithiolanes is their reaction with endogenous glutathione (GSH) to release hydrogen sulfide. This process is crucial for the subsequent downstream signaling effects.
H₂S-Mediated Activation of the Nrf2 Antioxidant Pathway
Once released, H₂S can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. This leads to the transcription of a battery of cytoprotective genes.
Experimental Workflow for In Vivo Cardioprotection Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the cardioprotective effects of a this compound derivative.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutics, primarily through its function as a slow-releasing H₂S donor. The applications in cardioprotection, neuroprotection, and potentially cancer therapy are significant areas of ongoing research. However, there is a clear need for more extensive studies to synthesize and screen libraries of this compound derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to fully elucidate the downstream signaling pathways modulated by these compounds beyond H₂S release and Nrf2 activation. The protocols and data provided herein serve as a foundation for researchers to further explore the therapeutic potential of this intriguing heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Controllable Hydrogen Sulfide Donors and the Activity Against Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardioprotection by H2S Donors: Nitric Oxide-Dependent and ‑Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The administration of hydrogen sulphide prior to ischemic reperfusion has neuroprotective effects in an acute stroke model | PLOS One [journals.plos.org]
- 6. Hydrogen sulfide induces neuroprotection against experimental stroke in rats by down-regulation of AQP4 via activating PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Boiling, Steaming and Microwaving on the Antioxidant and Antibacterial Properties of Parkia speciosa Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parkia speciosa Hassk.: A Potential Phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Diallyl Trisulfide Is a Fast H2S Donor, but Diallyl Disulfide Is a Slow One: The Reaction Pathways and Intermediates of Glutathione with Polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiol Activated 1,2,4-Thiadiazolidin-3,5-diones Release Hydrogen Sulfide through a Carbonyl Sulfide Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Potent Inhibitors of Plasmodium Phospholipid Metabolism with a Broad Spectrum of In Vitro Antimalarial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Modified methylene blue method for measurement of hydrogen sulfide level in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, validation, and application of an enzyme coupled hydrogen sulfide detection assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Cardioprotective Actions of Hydrogen Sulfide in Acute Myocardial Infarction and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
protocol for the synthesis of lenthionine from 1,2,4-trithiolane
Application Note: Synthesis of Lenthionine
Introduction
Lenthionine (1,2,3,5,6-pentathiepane) is a cyclic organosulfur compound and the principal aromatic component of shiitake mushrooms (Lentinula edodes).[1][2][3] Its unique flavor profile makes it a compound of significant interest in the food and fragrance industries. While the biosynthesis of lenthionine in shiitake mushrooms is a complex enzymatic process, chemical synthesis provides a controlled and scalable alternative for producing this valuable compound. This document outlines a detailed protocol for the chemical synthesis of lenthionine and discusses its natural biosynthetic pathway.
It is important to note that a direct chemical synthesis protocol for the conversion of 1,2,4-trithiolane to lenthionine is not prominently described in the scientific literature. The primary context in which both molecules are discussed is the biosynthetic pathway in shiitake mushrooms, where this compound is one of several sulfur compounds formed.[1][2][4] The following chemical synthesis protocol is based on a well-documented method starting from different precursors.
Chemical Synthesis of Lenthionine
A documented method for synthesizing lenthionine involves the reaction of a polysulfide salt with a reactive methylene compound, such as diiodomethane.[5]
Reaction Scheme:
Na₂Sₓ + CH₂I₂ → C₂H₄S₅ (Lenthionine) + 2NaI
Experimental Protocol
Materials:
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur (S)
-
Diiodomethane (CH₂I₂)
-
Ethanol
-
Chloroform
-
n-Hexane
-
Silica gel for column chromatography
-
Water (deionized)
Equipment:
-
Round-bottom flask
-
Stirrer hotplate
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Polysulfide Solution:
-
In a suitable reaction vessel, dissolve 24 parts by weight of sodium sulfide (Na₂S·9H₂O) in 20 parts by volume of water.
-
To this solution, add 4.8 parts by weight of sulfur.
-
Heat the mixture gently on a water bath with stirring to facilitate the dissolution of sulfur and the formation of sodium polysulfide.
-
-
Reaction with Diiodomethane:
-
In a separate flask, prepare a solution of 14 parts by weight of diiodomethane in 40 parts by volume of ethanol.
-
Gradually add the sodium polysulfide solution to the diiodomethane solution with constant stirring.
-
Continue stirring the reaction mixture for 4 hours to ensure the completion of the reaction.[5]
-
-
Extraction and Purification:
-
Pour the reaction mixture into 200 parts by volume of water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform.
-
Collect the organic (chloroform) layer and concentrate it under reduced pressure using a rotary evaporator to obtain a crude oily substance.[5]
-
-
Chromatographic Purification:
-
Prepare a silica gel column using n-hexane as the eluent.
-
Dissolve the crude product in a minimal amount of n-hexane and load it onto the column.
-
Elute the column with n-hexane, collecting the fractions.
-
Monitor the fractions for the presence of lenthionine.
-
Combine the fractions containing pure lenthionine and evaporate the solvent under reduced pressure to yield crystalline lenthionine.[5]
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | ||
| Sodium Sulfide (Na₂S·9H₂O) | 24 parts by weight | [5] |
| Sulfur (S) | 4.8 parts by weight | [5] |
| Diiodomethane (CH₂I₂) | 14 parts by weight | [5] |
| Yield | ||
| Crystalline Lenthionine | 0.3 parts by weight | [5] |
| Physical Properties | ||
| Melting Point | 60-61 °C | [5][6] |
| Appearance | Colorless prisms | [5] |
Biosynthesis of Lenthionine in Shiitake Mushrooms
In Lentinula edodes, lenthionine is produced from lentinic acid through a series of enzymatic and non-enzymatic reactions.[1][2][4] This natural pathway highlights the role of various sulfur-containing intermediates, including this compound.
The biosynthesis begins with the enzymatic conversion of lentinic acid by γ-glutamyl transpeptidase and cysteine-sulfoxide lyase.[1][2] This process generates unstable thiosulfinate intermediates, which then undergo a complex series of non-enzymatic reactions to form a variety of volatile sulfur compounds, including lenthionine and this compound.[1][4]
Visualizations
Experimental Workflow for Chemical Synthesis of Lenthionine
Caption: Workflow for the chemical synthesis of lenthionine.
Biosynthetic Pathway of Lenthionine
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 4. researchgate.net [researchgate.net]
- 5. US3488362A - Lenthionine and a process for the preparation thereof - Google Patents [patents.google.com]
- 6. Lenthionine [drugfuture.com]
Application Notes and Protocols for the Identification of 1,2,4-Trithiolane in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Trithiolane and its derivatives are significant volatile sulfur compounds (VSCs) that contribute to the characteristic aroma and flavor profiles of various food products, including some vegetables, fruits, and cooked meats. The identification and quantification of these compounds are crucial for quality control, flavor and off-flavor analysis, and for understanding the chemical changes that occur during food processing and storage. Due to their volatility and presence at trace levels, specialized analytical techniques are required for their accurate determination.
This document provides detailed application notes and protocols for the identification and quantification of this compound in food matrices, primarily focusing on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and effective technique for the analysis of volatile and semi-volatile compounds in complex samples.
Analytical Principle: Headspace Solid-Phase Microextraction (HS-SPME) - GC-MS
HS-SPME is a solvent-free sample preparation technique that combines extraction and pre-concentration in a single step. Volatile and semi-volatile analytes are extracted from the headspace of a sample onto a coated fused-silica fiber. The fiber is then transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and separated on a capillary column. The separated compounds are subsequently detected and identified by a mass spectrometer. The use of a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD), can provide enhanced selectivity for sulfur-containing compounds like this compound.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound in food.
Caption: Logical relationship of analytical steps for this compound identification.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of volatile sulfur compounds (VSCs) in food matrices using HS-SPME-GC-MS. It is important to note that specific performance metrics for this compound may vary and require method validation for each specific food matrix.
Table 1: Method Detection and Quantification Limits for Representative VSCs
| Compound | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Dimethyl Sulfide | Cabbage Juice | 8 | 20 | [1] |
| Dimethyl Disulfide | Cabbage Juice | - | - | [1] |
| Dimethyl Trisulfide | Cabbage Juice | 28 | 85 | [1] |
Table 2: Linearity and Recovery Data for Representative VSCs
| Compound | Matrix | Linearity (R²) | Concentration Range (µg/mL) | Recovery (%) |
| Dimethyl Sulfide | Cabbage Juice | >0.99 | 0.01 - 1.0 | - |
| Dimethyl Disulfide | Cabbage Juice | >0.99 | 0.05 - 5.0 | - |
| Dimethyl Trisulfide | Cabbage Juice | >0.99 | 0.1 - 10.0 | - |
Note: Specific recovery data for these compounds was not provided in the cited reference. Method validation would be required to determine recovery in a specific food matrix.
Experimental Protocols
Protocol 1: HS-SPME-GC-MS for the Analysis of this compound in Solid Food Matrices (e.g., Vegetables, Meats)
1. Materials and Reagents
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar fiber suitable for volatile compounds.
-
Headspace Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Helium: Carrier gas, >99.999% purity.
-
Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of the sample.
-
Internal Standard (optional): A deuterated analog of a similar sulfur compound if available, for stable isotope dilution analysis.
-
Sample Grinder/Homogenizer.
2. Sample Preparation
-
Weigh 5.0 ± 0.1 g of the homogenized food sample into a 20 mL headspace vial.
-
Add 1.0 g of NaCl to the vial.
-
If using an internal standard for quantification, add a known amount to the sample at this stage.
-
Immediately seal the vial with the screw cap.
3. HS-SPME Procedure
-
Place the sealed vial in a heating block or the autosampler's incubator set at a specific temperature (e.g., 60°C).
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with agitation.[2]
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.
4. GC-MS Analysis
-
Injector: Set to splitless mode at 250°C. Desorb the fiber for 5 minutes.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/minute.
-
Ramp 2: Increase to 250°C at 10°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
5. Data Analysis
-
Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard or by matching the spectrum with a reference library (e.g., NIST). The characteristic ions for this compound can be used for confirmation.
-
Quantification: If an internal standard is used, perform quantification by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration ratio. If an external standard is used, create a calibration curve of the analyte peak area versus concentration.
Protocol 2: HS-SPME-GC-MS for the Analysis of this compound in Liquid Food Matrices (e.g., Juices, Beverages)
1. Materials and Reagents
-
Same as Protocol 1.
2. Sample Preparation
-
Pipette 5.0 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.0 g of NaCl to the vial.
-
If using an internal standard, add it at this stage.
-
Immediately seal the vial.
3. HS-SPME Procedure
-
Follow the same procedure as in Protocol 1. Optimization of incubation temperature and extraction time may be required based on the specific matrix. For beverages with high ethanol content, dilution of the sample may be necessary to improve sensitivity.[2]
4. GC-MS Analysis
-
Follow the same parameters as in Protocol 1.
5. Data Analysis
-
Follow the same procedure as in Protocol 1.
Concluding Remarks
The protocols outlined above provide a robust framework for the identification and quantification of this compound in various food matrices. Due to the complexity and variability of food samples, method optimization and validation are critical steps to ensure accurate and reliable results. This includes the evaluation of different SPME fiber coatings, extraction times and temperatures, as well as the assessment of matrix effects. For highly complex matrices or when targeting ultra-trace levels, the use of a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) in conjunction with GC can significantly enhance selectivity and sensitivity.[3] Furthermore, for the most accurate quantification, stable isotope dilution analysis (SIDA) is the recommended approach, although it requires the availability of a labeled internal standard.
References
- 1. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Isolation of 1,2,4-Trithiolane from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Trithiolane is a cyclic organosulfur compound that has been identified as a volatile or semi-volatile component in a variety of natural sources. It is a known contributor to the characteristic aroma and flavor of certain foods. This document provides detailed application notes and protocols for the isolation of this compound from two primary natural sources: Shiitake mushrooms (Lentinula edodes) and onions (Allium cepa). The methodologies described herein are based on established techniques for the extraction and purification of volatile sulfur compounds from complex natural matrices.
This compound has been reported in Chondria californica, Allium cepa, and Parkia speciosa[1]. It is a significant odorous component in dried shiitake mushrooms[2]. The formation of related trithiolanes, such as 3,5-diethyl-1,2,4-trithiolane, has been observed in onions, arising from the reaction of propanethiol and other sulfur compounds[1].
Data Presentation
The isolation of this compound from natural sources can yield varying amounts of the target compound depending on the source material, its preparation, and the isolation method employed. The following table summarizes available quantitative data for this compound content in dried shiitake mushrooms.
| Natural Source | Preparation | This compound Content (mg/g of dried material) | Reference |
| Shiitake Mushroom (Lentinula edodes) | Dried, sawdust media with 5% rice bran | 5.7 - 42.1 | [2] |
| Shiitake Mushroom (Lentinula edodes) | Dried, sawdust media with cysteine (33.3 mg/kg) and glutamic acid (3 g/kg) | up to 602.8 | [2] |
| Shiitake Mushroom (Lentinula edodes) | Dried, sawdust media with methionine (44.0 mg/kg) and glutamic acid (3 g/kg) | up to 355.7 | [2] |
Experimental Protocols
Two primary methods for the isolation of the volatile compound this compound are detailed below: Solvent Extraction followed by Column Chromatography, which is suitable for obtaining a concentrated extract for further purification, and Steam Distillation for the direct isolation of volatile compounds.
Protocol 1: Solvent Extraction and Column Chromatography of this compound from Shiitake Mushrooms
This protocol describes a method for the extraction and subsequent purification of this compound from dried shiitake mushrooms using solvent extraction and column chromatography.
Materials and Reagents:
-
Dried shiitake mushrooms
-
Dichloromethane (DCM), analytical grade
-
n-Hexane, analytical grade
-
Ethyl acetate, analytical grade
-
Anhydrous sodium sulfate
-
Silica gel (60-120 mesh) for column chromatography
-
Celite 545
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
Part A: Extraction
-
Sample Preparation: Grind dried shiitake mushrooms into a fine powder using a blender or grinder.
-
Extraction:
-
Suspend 100 g of the mushroom powder in 500 mL of dichloromethane in a large flask.
-
Stir the mixture at room temperature for 24 hours to ensure thorough extraction.
-
-
Filtration:
-
Filter the mixture through a Büchner funnel containing a layer of Celite 545 to remove solid mushroom material.
-
Wash the residue with an additional 100 mL of dichloromethane to recover any remaining extract.
-
-
Drying and Concentration:
-
Combine the filtrates and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
Part B: Column Chromatography Purification
-
Column Packing:
-
Prepare a slurry of 50 g of silica gel in n-hexane.
-
Pour the slurry into a glass column (e.g., 50 cm length, 4 cm diameter) and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Add a small layer of sand to the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Adsorb the dissolved extract onto a small amount of silica gel (approx. 2-3 g) and dry it to a free-flowing powder.
-
Carefully load the sample-adsorbed silica gel onto the top of the column.
-
-
Elution:
-
Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.
-
A suggested gradient could be:
-
100% n-Hexane (2 column volumes)
-
98:2 n-Hexane:Ethyl Acetate (4 column volumes)
-
95:5 n-Hexane:Ethyl Acetate (4 column volumes)
-
90:10 n-Hexane:Ethyl Acetate (2 column volumes)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of approximately 20 mL.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate visualization method (e.g., potassium permanganate stain).
-
Combine fractions containing the purified this compound.
-
-
Final Concentration:
-
Evaporate the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Steam Distillation of this compound from Onions
This protocol outlines the isolation of this compound from fresh onions using steam distillation, a technique suitable for volatile compounds.
Materials and Reagents:
-
Fresh yellow onions (Allium cepa)
-
Deionized water
-
Dichloromethane (DCM), analytical grade
-
Anhydrous sodium sulfate
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiving flask)
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Sample Preparation:
-
Chop 500 g of fresh onions into small pieces.
-
-
Apparatus Setup:
-
Set up the steam distillation apparatus. Place deionized water in the boiling flask and the chopped onions in the biomass flask.
-
-
Distillation:
-
Heat the boiling flask to generate steam, which will pass through the onion material, carrying the volatile compounds.
-
The optimal temperature for the distillation of many plant volatiles is between 60°C and 100°C[3].
-
Condense the steam and volatile mixture using a water-cooled condenser.
-
Collect the distillate in a receiving flask. The distillate will consist of an aqueous layer (hydrosol) and potentially a small organic layer containing the volatile compounds.
-
-
Extraction of Distillate:
-
Transfer the collected distillate to a separatory funnel.
-
Extract the aqueous phase three times with 50 mL portions of dichloromethane.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Carefully concentrate the extract using a rotary evaporator at a low temperature (below 40°C) to a small volume. Caution: this compound is volatile, so avoid complete evaporation.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The identification and quantification of this compound in the purified fractions can be performed using GC-MS.
-
GC Conditions (suggested):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Identification: Compare the mass spectrum of the eluted peak with a reference spectrum from a database (e.g., NIST). The mass spectrum of this compound will show characteristic fragmentation patterns.
Visualizations
Caption: Workflow for Solvent Extraction and Purification.
Caption: Workflow for Steam Distillation.
References
Application of 1,2,4-Trithiolane in the Development of Flavor Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Trithiolanes are a class of sulfur-containing heterocyclic compounds that are pivotal in creating the characteristic savory and meaty flavors of cooked foods. Their potent and often complex aroma profiles, ranging from roasted and nutty to sulfurous and meaty, make them highly valuable in the food and flavor industry. These compounds are naturally formed during the cooking process, primarily through the Maillard reaction and the thermal degradation of lipids in the presence of sulfur-containing amino acids like cysteine. The ability to synthesize specific 1,2,4-trithiolane derivatives allows for the precise manipulation of flavor profiles, enhancing the taste of processed foods and creating novel flavor compositions. This document provides detailed application notes and experimental protocols for the synthesis, analysis, and sensory evaluation of this compound-based flavor compounds.
Key Flavor Applications of this compound Derivatives
The flavor profile of a this compound is largely determined by the substituent groups at the 3- and 5-positions of the ring. This allows for the generation of a wide spectrum of meaty and savory notes.
Table 1: Prominent this compound Flavor Compounds and Their Characteristics
| Compound Name | Flavor Profile | Natural Occurrence | Application Notes |
| 3,5-Dimethyl-1,2,4-trithiolane | Meaty, boiled beef, sulfurous | Boiled beef, roasted chicken, roasted filberts, potatoes | Used to impart a foundational meaty and boiled flavor note in soups, sauces, and meat-based products. |
| 3,5-Diisobutyl-1,2,4-trithiolane | Roasted, nutty, fried chicken-like | Fried chicken | Ideal for creating roasted and fried flavor profiles in poultry products, snacks, and savory seasonings. |
| 3,5-Bis(2-methylpropyl)-1,2,4-trithiolane | Roasted nut, crisp bacon-like, pork rind-like | Roasted pork, coffee, caramel, roasted sesame | Adds complexity and roasted notes to pork flavorings, bacon alternatives, and snack seasonings. |
| Spiro-1,2,4-trithiolanes | Meaty, with potential for dairy, fruity, maple, and nutty notes | Primarily synthetic | These derivatives offer a broad range of flavor profiles and can be tailored for specific applications in both savory and sweet food products.[1] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethyl-1,2,4-trithiolane
This protocol details the synthesis of 3,5-dimethyl-1,2,4-trithiolane, a key meaty flavor compound, from acetaldehyde.
Materials:
-
Acetaldehyde (75-07-0)
-
Hydrogen sulfide (H₂S) gas (7783-06-4)
-
Elemental sulfur (S₈)
-
Diisobutylamine
-
Ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Reaction vessel with gas inlet/outlet and stirrer
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a well-ventilated fume hood, dissolve acetaldehyde in ethanol in the reaction vessel.
-
Cool the reaction vessel in an ice bath.
-
Bubble hydrogen sulfide gas through the solution while stirring.
-
Slowly add diisobutylamine to the reaction mixture.
-
After the initial reaction, add elemental sulfur to the mixture.
-
Continue to pass hydrogen sulfide through the solution while maintaining a low temperature.
-
Allow the reaction to proceed for several hours with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the crude product by vacuum distillation.
Table 2: Synthesis and Spectral Data for 3,5-Dimethyl-1,2,4-trithiolane
| Parameter | Value | Reference |
| Yield | 52% | [2] |
| Appearance | Colorless oil | [2] |
| ¹H NMR (ppm) | δ 1.87 (s, CH₃) | [2] |
| ¹³C NMR (ppm) | δ 31.08 (CH₃), 53.43 (C³, C⁵) | [2] |
| Mass Spectrum (m/z) | 180 [M]⁺ | [2] |
| IR Spectrum (cm⁻¹) | 554 (S-S), 646 (C-S-C) | [2] |
Logical Relationship for Synthesis:
Caption: Synthesis of 3,5-dimethyl-1,2,4-trithiolane.
Protocol 2: Analysis of 1,2,4-Trithiolanes in a Meat Matrix by SPME-GC-MS
This protocol outlines a method for the extraction and quantification of volatile 1,2,4-trithiolanes from a cooked meat sample using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Equipment:
-
Cooked meat sample
-
Internal standard (e.g., deuterated 3,5-dimethyl-1,2,4-trithiolane)
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Headspace vials (20 mL) with caps and septa
-
Heater-stirrer or water bath
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Procedure:
-
Sample Preparation: Homogenize the cooked meat sample. Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.
-
Internal Standard: Spike the sample with a known amount of the internal standard solution.
-
Equilibration: Seal the vial and place it in a heater-stirrer or water bath at 60°C for 30 minutes to allow for the equilibration of volatile compounds in the headspace.
-
SPME Extraction: Insert the SPME fiber into the headspace of the vial and expose it for 30 minutes at 60°C with continuous agitation.
-
GC-MS Analysis:
-
Desorption: Immediately transfer the SPME fiber to the GC injector and desorb for 5 minutes at 250°C in splitless mode.
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/minute.
-
Ramp 2: Increase to 250°C at 10°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/minute.
-
MS Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass scan range: m/z 40-300.
-
Ion source temperature: 230°C.
-
Transfer line temperature: 280°C.
-
-
-
Data Analysis: Identify the target 1,2,4-trithiolanes based on their retention times and mass spectra compared to authentic standards. Quantify the compounds using the internal standard method by constructing a calibration curve.
Experimental Workflow for Analysis:
Caption: Workflow for SPME-GC-MS analysis of 1,2,4-trithiolanes.
Protocol 3: Sensory Evaluation of Meaty Flavor
This protocol provides a framework for the sensory evaluation of a food product containing a synthesized this compound to assess its contribution to the meaty flavor profile.
Panelists and Training:
-
Select 8-12 panelists with demonstrated sensory acuity.
-
Train panelists on the specific meaty aroma and flavor attributes to be evaluated using reference standards (e.g., solutions of known meaty compounds, commercial meat broths).
Sample Preparation:
-
Prepare a base food product (e.g., a simple vegetable broth or a plant-based protein matrix) with and without the addition of the this compound compound at a predetermined concentration.
-
The concentration of the trithiolane should be based on its odor and taste thresholds.
-
Prepare a positive control, which could be a commercially available meat broth.
-
Code all samples with random three-digit numbers.
Evaluation Procedure:
-
Present the samples to the panelists in a randomized order in a sensory evaluation booth with controlled lighting and ventilation.
-
Provide panelists with unsalted crackers and water for palate cleansing between samples.
-
Instruct panelists to evaluate the intensity of specific attributes (e.g., "meaty," "brothy," "roasted," "sulfurous") on a labeled magnitude scale (LMS) or a 15-cm line scale.
-
Collect and analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the samples.
Table 3: Example Sensory Attributes and Reference Standards
| Attribute | Definition | Reference Standard |
| Meaty | The overall impression of cooked meat flavor. | Commercial beef broth. |
| Brothy | The savory, boiled meat character. | Diluted beef bouillon. |
| Roasted | The aroma associated with roasted meat. | A solution of 2-methyl-3-furanthiol. |
| Sulfurous | The aroma associated with cooked sulfur compounds. | A dilute solution of dimethyl sulfide. |
Conclusion
The strategic use of this compound derivatives is a powerful tool in the development of authentic and appealing meaty and savory flavors. The protocols provided herein offer a systematic approach to the synthesis, analytical characterization, and sensory validation of these important flavor compounds. Adherence to these detailed methodologies will enable researchers and flavor chemists to effectively harness the potential of 1,2,4-trithiolanes in creating innovative and desirable food products.
References
Application Note and Experimental Protocol: Oxidation of 1,2,4-Trithiolanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,4-Trithiolanes are five-membered heterocyclic compounds containing three sulfur atoms. These structures are found in some natural products and have gained interest in medicinal chemistry. The oxidation of the sulfur atoms in the 1,2,4-trithiolane ring can lead to a variety of sulfoxides and sulfones with potentially altered biological activities and physicochemical properties. This document provides a detailed experimental protocol for the controlled oxidation of 1,2,4-trithiolanes, focusing on the use of common oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) and peroxyacetic acid.
Experimental Protocols
This section outlines a general procedure for the oxidation of a substituted this compound. The specific molar equivalents of the oxidizing agent will determine the degree of oxidation.
Materials and Equipment:
-
Substituted this compound
-
meta-Chloroperbenzoic acid (mCPBA) or Peroxyacetic acid
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
NMR tubes and spectrometer
-
Mass spectrometer
Procedure: Mono-oxidation of this compound using mCPBA
-
Reaction Setup: Dissolve the starting this compound (1.0 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0 °C.
-
Addition of Oxidizing Agent: Dissolve mCPBA (1.0-1.1 equivalents) in a minimal amount of the same solvent and add it dropwise to the cooled solution of the trithiolane.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-oxidized product(s) (e.g., this compound 1-oxide and/or 4-oxide).
-
Characterization: Characterize the purified product(s) using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry to confirm the structure and purity.
Note: The degree of oxidation (mono-, di-, or poly-oxidation) can be controlled by adjusting the molar equivalents of the oxidizing agent used.[1] For example, using 2.5 molar equivalents of mCPBA can lead to the formation of dioxides.[1]
Data Presentation
The following table summarizes the results from various oxidation experiments on different this compound derivatives as reported in the literature.
| Starting Material | Oxidizing Agent (Equivalents) | Major Product(s) | Reference |
| This compound | mCPBA (1.0) | This compound 4-oxide (major), this compound 1-oxide (minor) | [1] |
| This compound | mCPBA (2.5) | This compound 1,4-dioxide | [1] |
| 3,3,5,5-Tetramethyl-1,2,4-trithiolane | Peroxyacetic acid (1.0) | 3,3,5,5-Tetramethyl-1,2,4-trithiolane 4-oxide | [1] |
| 3,3,5,5-Tetramethyl-1,2,4-trithiolane | Peroxyacetic acid (2.5) | Mixture of cis- and trans-3,3,5,5-Tetramethyl-1,2,4-trithiolane 1,4-dioxides | [1] |
| 3,3,5,5-Tetramethyl-1,2,4-trithiolane | Peroxyacetic acid (6.0) | 3,3,5,5-Tetramethyl-1,2,4-trithiolane 1,1,4,4-tetraoxide | [1] |
| trans-3,5-Di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane | mCPBA or DMD | Stereoisomeric 1-oxides | [2] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the oxidation of this compound.
Caption: General workflow for the oxidation of this compound.
Reaction Pathway: Oxidation of this compound
This diagram shows the stepwise oxidation of the parent this compound ring.
Caption: Stepwise oxidation products of the this compound ring.
References
Application of 1,2,4-Trithiolane in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Trithiolane is a sulfur-containing heterocyclic compound that, along with its derivatives, is found in various natural sources and is known for its distinct aroma and flavor profiles. While its applications in food science and organic synthesis are established, its utilization in materials science is a more nascent and emerging field. This document provides an overview of the current, albeit limited, applications and the potential of this compound in materials science. It also draws parallels with its isomer, 1,2,3-trithiolane, for which more extensive research in polymer science is available, to highlight the potential of the trithiolane scaffold in developing novel materials.
Application Notes
Precursors for Sulfur-Rich Heterocycles and Polymers
1,2,4-Trithiolanes can serve as precursors in the synthesis of more complex sulfur-rich heterocycles.[1] Methodologies for the synthesis of 1,2,4-trithiolanes are of interest for the subsequent preparation of sulfur-rich polymers.[1] The fluoride anion-catalyzed sulfurization of thiiranes is a potential route to access 1,2,4-trithiolanes, which could then be used as building blocks for polymeric materials.[1]
Potential for High Refractive Index Materials
Sulfur-containing polymers are known for their high refractive indices. While direct studies on polymers derived from this compound are scarce, related sulfur-containing heterocycles like 1,2-dithiolanes have been successfully polymerized to create materials with high refractive indices and low birefringence, which are valuable for optical applications such as holographic recording media.[2][3] The high sulfur content of the this compound ring suggests its potential as a monomer for similar high refractive index polymers.
Case Study: 1,2,3-Trithiolanes in Sustainable Polymers
In contrast to this compound, its isomer, 1,2,3-trithiolane, has been more extensively studied as a monomer for a new class of chemically recyclable polymers.[4] These poly(trithiolanes) are of interest for a circular materials economy because they can be depolymerized back to their constituent monomers.[4] The high sulfur content in these polymers, derived from the trithiolane ring, imparts unique thermal and mechanical properties.[4] This research on 1,2,3-trithiolanes provides a strong rationale for exploring the polymerization and material properties of this compound derivatives.
Quantitative Data
| Property | Value | Monomer System | Reference |
| Enthalpy of Polymerization | 18 ± 1 kJ/mol | Lipoic Acid Methyl Ester (a 1,2-dithiolane) | [3] |
| Polymerization Shrinkage | 10.6 ± 0.3 cm³/mol | Lipoic Acid Methyl Ester (a 1,2-dithiolane) | [3] |
| Refractive Index Increase (Monomer to Polymer) | 0.030 ± 0.003 | Lipoic Acid Methyl Ester (a 1,2-dithiolane) | [3] |
| Refractive Index Modulation in Hologram | 0.008 | Ethanedithiol Lipoic Acid Monomer | [3] |
Experimental Protocols
As detailed experimental protocols for the polymerization of this compound are not widely published, a representative protocol for the synthesis of a this compound derivative is provided below. This is followed by a general conceptual workflow for the ring-opening polymerization of a trithiolane monomer, based on the principles of polymerization of related sulfur heterocycles.
Protocol 1: Synthesis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane[5]
This protocol describes a one-step synthesis of a substituted this compound from acetone.
Materials:
-
Acetone
-
Iodine (I₂)
-
Hydrogen sulfide (H₂S) gas
-
Chloroform (optional, as solvent)
-
Silica gel for column chromatography
-
Appropriate glassware and gas handling equipment
Procedure:
-
Dissolve a required amount of molecular iodine in acetone or a solution of acetone in chloroform.
-
Cool the mixture to -30°C.
-
Pass hydrogen sulfide gas through the stirred solution. The in-situ generated hydrogen iodide catalyzes the reaction.
-
The reaction leads to the formation of 2-sulfanylpropan-2-ol as a primary adduct, which is then converted to 3,3,5,5-tetramethyl-1,2,4-trithiolane.
-
Upon completion of the reaction (monitoring by TLC is recommended), quench the reaction carefully.
-
Isolate the crude product by removing the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel to obtain the pure 3,3,5,5-tetramethyl-1,2,4-trithiolane (yields up to 52% have been reported).[5]
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Visualizations
The following diagrams illustrate the general synthesis of a this compound derivative and a conceptual workflow for its polymerization.
Caption: General workflow for the synthesis of a this compound derivative.
Caption: Conceptual workflow for the ring-opening polymerization of a this compound monomer.
Conclusion
The application of this compound in materials science is an area with significant untapped potential. While direct research is currently limited, the established chemistry of this heterocycle and the promising developments in the use of its isomer, 1,2,3-trithiolane, for creating sustainable and functional polymers, provide a strong foundation for future exploration. Further research into the ring-opening polymerization of this compound derivatives could lead to the development of novel materials with valuable properties, particularly for optical and specialty polymer applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. High Refractive Index, Low Birefringence Holographic Materials via the Homopolymerization of 1,2-Dithiolanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New polymers from 1,2,3-trithiolanes and properties of trithiolane-containing materials | Poster Board #3672 - American Chemical Society [acs.digitellinc.com]
- 5. New synthesis of this compound derivatives - Lookchem [lookchem.com]
Application Note: A Proposed HPLC Method for the Quantification of 1,2,4-Trithiolane
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,2,4-trithiolane. As of this writing, established HPLC methods for this compound are not widely documented in scientific literature, with Gas Chromatography (GC) being a more commonly cited technique for its analysis[1][2][3]. This application note, therefore, presents a hypothetical but scientifically grounded protocol based on methods developed for structurally related cyclic sulfur compounds[4]. The proposed reversed-phase HPLC (RP-HPLC) method is intended to serve as a robust starting point for researchers, scientists, and drug development professionals engaged in the development and validation of an analytical method for this compound.
Introduction
This compound is a heterocyclic compound containing a five-membered ring with three sulfur atoms and two carbon atoms. It is a known component in the flavor and aroma of certain foods and has been identified as a slow-releasing hydrogen sulfide (H₂S) donor[1]. The accurate quantification of this compound is crucial for quality control in food science and for understanding its physiological effects in biomedical research. While GC is often employed for the analysis of volatile and semi-volatile sulfur compounds[1], HPLC offers a powerful alternative, particularly for less volatile derivatives or when GC is not available. This document provides a detailed protocol for a proposed RP-HPLC method coupled with UV detection for the quantification of this compound.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. A data acquisition and processing software is also required.
-
Analytical Column: A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Reagents and Standards:
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
HPLC-grade water (e.g., Milli-Q or equivalent).
-
This compound analytical standard of known purity.
-
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent such as methanol or acetonitrile. Sonicate if necessary to ensure complete dissolution.
-
Working Standards: Prepare a series of working standards by performing serial dilutions of the stock solution with the mobile phase to create a calibration curve. A suggested concentration range is 1-100 µg/mL.
Sample Preparation
Sample preparation is critical for accurate and reproducible results. The following is a general guideline and may need to be adapted based on the sample matrix.
-
Liquid Samples: If the sample is a clear liquid and soluble in the mobile phase, it may be diluted directly.
-
Solid Samples: For solid samples, an extraction step is necessary. Weigh a known amount of the homogenized sample and extract with a suitable solvent (e.g., methanol, acetonitrile). The extraction efficiency should be determined during method validation.
-
Filtration: All samples and standards must be filtered through a 0.45 µm or 0.22 µm syringe filter prior to injection to prevent clogging of the HPLC column and system[5][6].
HPLC Conditions
The following are proposed starting conditions for the method development:
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
Note: The mobile phase composition and detection wavelength are starting points. Optimization may be required to achieve the desired separation and sensitivity. Given that this compound lacks a strong chromophore, detection at low UV wavelengths (200-220 nm) is suggested.
Data Presentation
The following table summarizes hypothetical quantitative data that could be expected from a validated HPLC method for this compound. These values are illustrative and based on typical performance characteristics of similar HPLC methods[4][7].
| Parameter | Expected Value |
| Retention Time (t_R) | Approx. 4.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the proposed analytical method.
Caption: Experimental workflow for the quantification of this compound by HPLC.
Caption: Logic diagram for selecting the appropriate HPLC method based on analyte polarity.
Conclusion
This application note provides a comprehensive, albeit proposed, protocol for the quantification of this compound using RP-HPLC with UV detection. The detailed methodology, including sample and standard preparation, chromatographic conditions, and expected performance metrics, serves as a valuable starting point for method development and validation. Researchers are encouraged to use this document as a guide and to perform necessary optimizations to suit their specific sample matrices and analytical requirements. The successful implementation of this method will provide a reliable alternative to GC for the analysis of this important sulfur-containing compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 3,5-dimethyl- [webbook.nist.gov]
- 3. scispace.com [scispace.com]
- 4. Development and comparison of HPLC and MEKC methods for the analysis of cyclic sulfur mustard degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Troubleshooting & Optimization
improving the yield of 1,2,4-trithiolane synthesis reactions
Welcome to the technical support center for the synthesis of 1,2,4-trithiolanes. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions to improve the yield and success of your synthesis reactions.
Troubleshooting Guide
Low yields in 1,2,4-trithiolane synthesis can arise from various factors, from the quality of starting materials to suboptimal reaction conditions. This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor quality of starting materials: Impurities in thioketones or other reactants can lead to side reactions. | Ensure the purity of all starting materials. Recrystallize or chromatograph reactants if necessary. |
| Suboptimal reaction temperature: The reaction may be too slow at low temperatures or decomposition may occur at high temperatures. | Systematically vary the reaction temperature to find the optimal conditions for your specific substrates. | |
| Incorrect solvent: The polarity and boiling point of the solvent can significantly impact reaction rate and yield. | Screen a variety of solvents with different properties. For fluoride-catalyzed reactions, THF and DMF are commonly used.[1] Toluene is often used for reactions with Lawesson's reagent. | |
| Inefficient catalyst: The chosen catalyst may not be optimal for the specific substrates or may have deactivated. | Experiment with different catalysts, such as various fluoride sources (TBAF, CsF) or consider alternative synthetic routes if catalysis is ineffective.[1] | |
| Formation of Multiple Products/Isomers | Side reactions: Competing reaction pathways can lead to the formation of byproducts such as 1,2,4,5-tetrathianes. | Optimize reaction conditions (temperature, concentration) to favor the desired pathway. The formation of 1,2,4,5-tetrathianes can sometimes be indicative of dithiirane intermediates dimerizing.[1][2] |
| Isomer formation: In some cases, cis/trans isomers of the this compound may form. | The stereochemical outcome can sometimes be influenced by the reaction conditions. Analysis of the product mixture by NMR or other spectroscopic techniques is crucial. | |
| Difficulty in Product Purification | Complex reaction mixture: The presence of unreacted starting materials, byproducts, and catalyst residues can complicate purification. | Column chromatography on silica gel is a common and effective method for purifying 1,2,4-trithiolanes.[3] |
| Product instability: Some 1,2,4-trithiolanes can be thermally labile and may decompose during purification. | Use mild purification techniques and avoid excessive heating. Thermal decomposition of 1,2,4-trithiolanes can lead to the release of reactive thiocarbonyl S-sulfides.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,2,4-trithiolanes?
A1: The most prevalent methods for synthesizing 1,2,4-trithiolanes include:
-
Reaction of thioketones with elemental sulfur: This method often requires a catalyst, such as a fluoride anion, to activate the elemental sulfur.[1]
-
Using Lawesson's Reagent: This reagent is a versatile thionating agent that can be used to synthesize 1,2,4-trithiolanes from ketones.
-
From thiiranes: Thiiranes can serve as precursors to 1,2,4-trithiolanes through various reaction pathways.
Q2: How do I choose the right catalyst for the reaction of a thioketone with elemental sulfur?
A2: Fluoride anions, such as tetrabutylammonium fluoride (TBAF) and cesium fluoride (CsF), have been shown to be effective catalysts for this reaction.[1] The choice of catalyst may depend on the specific thioketone substrate and the desired reaction conditions. It is recommended to perform small-scale screening experiments to identify the optimal catalyst for your system.
Q3: What is the role of intermediates like dithiiranes and thiocarbonyl S-sulfides in the reaction?
A3: The formation of 1,2,4-trithiolanes often proceeds through reactive intermediates. In many cases, a thioketone reacts with a sulfur source to form a dithiirane. This dithiirane can then exist in equilibrium with a ring-opened form, a thiocarbonyl S-sulfide (also known as a thiosulfine).[1][4] This thiocarbonyl S-sulfide can then undergo a [3+2] cycloaddition with another molecule of the thioketone to form the this compound ring.[5]
Q4: My reaction yield is consistently low. What are the key parameters to optimize?
A4: To improve a low yield, consider systematically optimizing the following parameters:
-
Temperature: Small changes in temperature can have a significant effect on reaction rate and selectivity.
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway.
-
Catalyst Loading: If using a catalyst, optimizing its concentration is crucial.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TTC) to determine the optimal reaction time and avoid product decomposition from prolonged reaction times.
Quantitative Data
The yield of this compound synthesis is highly dependent on the specific substrates and reaction conditions. Below are examples of reported yields for different synthetic methods.
Table 1: Synthesis of 3,3,5,5-tetramethyl-1,2,4-trithiolane from Acetone
| Sulfur Source | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |
| H₂S and Sulfur | Diisobutylamine | - | - | 44 | [3] |
| H₂S and Iodine | Chloroform | -30°C | 52 | [3] |
Table 2: Synthesis of 1,2,4-Trithiolanes from Thioketones and Elemental Sulfur
| Thioketone | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Adamantanethione | Ph₃P=S | CHCl₃ | Reflux, 2 days | 59 | [1] |
| Thiobenzophenone | - | Boiling Xylene | - | 74 (of trapped cycloadduct) | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane from Acetone with Hydrogen Sulfide and Iodine
This procedure describes a one-step synthesis with simplified workup.[3]
-
Dissolve a required amount of molecular iodine in acetone or a solution of acetone in chloroform.
-
Pass hydrogen sulfide gas through the mixture at -30°C. The in-situ generated hydrogen iodide catalyzes the reaction.
-
The primary adduct, 2-sulfanylpropan-2-ol, is formed and subsequently converted to 3,3,5,5-tetramethyl-1,2,4-trithiolane.
-
The product is isolated by column chromatography on silica gel.
Protocol 2: General Procedure for Thionation using Lawesson's Reagent
This is a general guideline for using Lawesson's reagent to convert a carbonyl compound to its corresponding thiocarbonyl, which can then lead to the formation of 1,2,4-trithiolanes.
-
In a round-bottomed flask equipped with a reflux condenser, dissolve the starting carbonyl compound in a suitable solvent (e.g., toluene, xylene).
-
Add Lawesson's reagent (typically 0.5 to 1.0 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and purify the product, usually by column chromatography.
Visualizations
Reaction Mechanisms and Workflows
Caption: General reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
References
overcoming challenges in the purification of 1,2,4-trithiolane
Welcome to the Technical Support Center for the purification of 1,2,4-trithiolane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during the purification of this important class of sulfur-containing heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 1,2,4-trithiolanes?
A1: The primary challenges in purifying 1,2,4-trithiolanes stem from their inherent chemical properties. These include:
-
Thermal Instability: 1,2,4-trithiolanes can undergo thermal decomposition, especially at elevated temperatures. This decomposition can result in the formation of reactive thiocarbonyl S-sulfides and dithiiranes, which can lead to a complex mixture of byproducts.[1]
-
Sensitivity to Acidic Conditions: The disulfide and sulfide linkages in the this compound ring can be susceptible to degradation under acidic conditions, which are often present on the surface of standard silica gel used in flash chromatography.
-
Co-elution with Sulfur-rich Impurities: The synthesis of 1,2,4-trithiolanes can often result in the formation of other sulfur-containing byproducts with similar polarities, making chromatographic separation challenging.
-
"Oiling Out" During Recrystallization: Due to their unique structural features, 1,2,4-trithiolanes may separate as an oil rather than a crystalline solid during recrystallization, which can trap impurities.[2][3][4]
Q2: My this compound appears to be degrading on the silica gel column during flash chromatography. What is happening and how can I prevent it?
A2: Degradation on a standard silica gel column is a common issue for acid-sensitive compounds, including some sulfur heterocycles. The acidic nature of the silanol groups on the silica surface can catalyze the decomposition of your this compound.
To mitigate this, consider the following strategies:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine (TEA) or pyridine in the eluent.[5][6]
-
Use an Alternative Stationary Phase:
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for acid-sensitive compounds.[7]
-
Florisil: This is a mild, neutral magnesium silicate that can be effective for the purification of sensitive compounds.[7]
-
Reversed-Phase Silica (C18): If your compound has sufficient polarity to be retained, reversed-phase chromatography using solvents like acetonitrile and water can be a good option, as it avoids the acidic environment of normal-phase silica.
-
Q3: I am attempting to recrystallize my this compound derivative, but it keeps "oiling out." What causes this and what can I do to promote crystal formation?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[2][4] This often happens if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is supersaturated too quickly. The resulting oil can trap impurities, negating the purification.
Here are some troubleshooting steps to encourage crystallization:
-
Slow Down the Cooling Process: Rapid cooling is a common cause of oiling out. Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. You can insulate the flask to further slow the cooling rate.
-
Optimize Your Solvent System:
-
If using a single solvent, try a solvent with a lower boiling point.
-
For mixed solvent systems, dissolve your compound in a minimum of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.[8]
-
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Reduce Impurity Levels: High impurity levels can inhibit crystallization. A preliminary purification step, such as a quick filtration through a plug of silica or charcoal treatment to remove colored impurities, might be necessary before attempting recrystallization.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of this compound from flash chromatography. | 1. Decomposition on acidic silica gel. 2. Compound is too polar and is irreversibly adsorbed. 3. Compound is too non-polar and eluted with the solvent front. | 1. Use deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like neutral alumina or Florisil. 2. Increase the polarity of the eluent. A methanol "purge" can be used to elute highly polar compounds. 3. Use a less polar eluent system. Ensure proper solvent selection based on TLC analysis. |
| Multiple spots on TLC after purification, some of which were not in the crude mixture. | 1. On-column decomposition. 2. Thermal degradation if fractions were concentrated at high temperatures. | 1. Switch to a less harsh purification method (e.g., recrystallization) or use a deactivated/alternative stationary phase. 2. Use a rotary evaporator with a water bath at a lower temperature (e.g., <30-40 °C) and/or use high vacuum to remove the solvent. |
| "Oiling out" during recrystallization. | 1. Cooling the solution too quickly. 2. Inappropriate solvent or solvent system. 3. High concentration of impurities. | 1. Allow the solution to cool to room temperature slowly and undisturbed. 2. Select a solvent with a lower boiling point or use a mixed solvent system with careful addition of the anti-solvent.[8] 3. Perform a pre-purification step (e.g., charcoal treatment or a rapid filtration through a silica plug).[4] |
| Co-elution of the desired this compound with an impurity. | 1. Insufficient resolution of the chromatographic system. 2. Impurity has a very similar polarity to the product. | 1. Optimize the eluent system. A shallower solvent gradient or isocratic elution may improve separation. 2. Consider using a different stationary phase (e.g., reversed-phase C18) or an alternative purification technique like recrystallization. |
Data Presentation: Comparison of Purification Methods
The following table provides a general comparison of expected outcomes for the purification of a representative this compound derivative. Actual results will vary depending on the specific compound and the nature of the impurities.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Flash Chromatography (Standard Silica Gel) | 85-95% | 60-80% | Fast, good for a wide range of polarities. | Potential for degradation of acid-sensitive compounds. |
| Flash Chromatography (Deactivated Silica Gel) | 90-98% | 70-85% | Minimizes degradation of acid-sensitive compounds. | Requires pre-treatment of the silica gel. |
| Flash Chromatography (Alumina) | 90-98% | 70-85% | Good for acid-sensitive compounds. | Can have different selectivity compared to silica. |
| Recrystallization | >99% | 50-75% | Can provide very high purity. | Higher product loss in the mother liquor; risk of "oiling out".[2][3][4] |
Experimental Protocols
Protocol 1: Flash Chromatography of a 3,5-Disubstituted-1,2,4-trithiolane
This protocol is a general guideline and should be optimized based on the specific properties of the target compound, as determined by Thin Layer Chromatography (TLC).
-
Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel (or deactivated silica/alumina) in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate 98:2) and gradually increase the polarity based on the separation observed by TLC.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator, ensuring the water bath temperature is kept low (e.g., <30-40 °C) to prevent thermal decomposition.
-
Protocol 2: Recrystallization of a 3,5-Disubstituted-1,2,4-trithiolane
-
Solvent Selection:
-
Choose a solvent or solvent pair in which the this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, hexane, or mixtures like hexane/ethyl acetate.[9]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
side reactions and byproducts in 1,2,4-trithiolane formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-trithiolanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 1,2,4-trithiolanes?
A1: The most prevalent side reactions include the formation of 1,2,4,5-tetrathianes, thermal decomposition of the desired 1,2,4-trithiolane product, and the generation of various isomers. In syntheses utilizing fluoride-based catalysts like tetrabutylammonium fluoride (TBAF) in the presence of water, unexpected byproducts such as ring-enlarged dithiolactones or ring-opened dithiocarboxylates can also form.[1][2]
Q2: I've observed the formation of a significant amount of 1,2,4,5-tetrathiane in my reaction. What causes this and how can I minimize it?
A2: The formation of 1,2,4,5-tetrathianes often occurs through the dimerization of a dithiirane intermediate, which exists in equilibrium with a ring-opened diradical or zwitterionic form.[1][2] This pathway is competitive with the desired formation of the this compound. To minimize tetrathiane formation, consider adjusting the reaction temperature and the rate of addition of your sulfur source to favor the intramolecular cyclization leading to the trithiolane.
Q3: My this compound product seems to be degrading upon heating. What is the mechanism of this degradation?
A3: 1,2,4-trithiolanes can undergo thermal decomposition, particularly in solution or in the gas phase. This process, known as a [3+2]-cycloelimination, results in the release of reactive thiocarbonyl S-sulfides, which are in equilibrium with three-membered dithiiranes.[2] If your application involves heating the this compound, be aware of this degradation pathway.
Q4: My synthesis produced a mixture of cis and trans isomers of the 3,5-disubstituted-1,2,4-trithiolane. How can I control the stereochemistry?
A4: The formation of diastereomeric mixtures is common in the synthesis of 3,5-disubstituted 1,2,4-trithiolanes. The specific ratio of isomers can be influenced by the reaction conditions and the nature of the starting materials. Often, these isomers can be separated by careful column chromatography.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | - Suboptimal reaction temperature favoring byproduct formation.- Inefficient catalyst or inappropriate choice of catalyst.- Impure starting materials. | - Optimize the reaction temperature. Lower temperatures may reduce the rate of thermal decomposition.- Screen different catalysts. For instance, while fluoride ions can be effective, they can also lead to side reactions if water is present.[1][2] An alternative is using an iodine catalyst with H₂S.[3]- Ensure all starting materials and solvents are pure and dry. |
| Formation of Multiple Products (TLC/GC-MS) | - Presence of multiple reactive intermediates leading to different cyclization products (e.g., 1,2,4-trithiolanes and 1,2,4,5-tetrathianes).- Isomerization of the product. | - Adjust reaction conditions (temperature, concentration, addition rate) to favor the desired reaction pathway.- Analyze the crude product by NMR and mass spectrometry to identify the byproducts and understand the side reactions. |
| Difficulty in Purifying the Product | - Co-elution of the desired product with byproducts during column chromatography.- Thermal instability of the product during purification. | - Employ alternative purification techniques such as recrystallization or preparative HPLC.- If using column chromatography, try different solvent systems to improve separation.- Avoid excessive heating during solvent removal. |
| Product Decomposes During Work-up | - The this compound may be unstable to the work-up conditions (e.g., acidic or basic washes). | - Perform a stability test on a small sample of the crude product with the intended work-up reagents before processing the entire batch.- If instability is observed, consider a neutral work-up or direct purification of the crude reaction mixture. |
Quantitative Data on Byproduct Formation
While comprehensive comparative studies are limited, the following table provides representative yields for the synthesis of 1,2,4-trithiolanes from ketones and hydrogen sulfide in the presence of molecular iodine, highlighting the variability in yield depending on the substrate.
| Starting Ketone | This compound Product | Reported Yield (%) | Reference |
| Acetone | 3,3,5,5-Tetramethyl-1,2,4-trithiolane | 52 | [3] |
| Acetophenone | 3,5-Dimethyl-3,5-diphenyl-1,2,4-trithiolane | 52 | [3] |
| Cyclohexanone | 7,14,15-Trithiadispiro[5.1.5.2]pentadecane | 35.5 | [3] |
| Benzophenone | 3,3,5,5-Tetraphenyl-1,2,4-trithiolane | 5-10 | [3] |
Experimental Protocols
Synthesis of 3,5-Dimethyl-3,5-diphenyl-1,2,4-trithiolane
This protocol is adapted from the acid-catalyzed addition of hydrogen sulfide to acetophenone in the presence of iodine.[3]
Reagents and Equipment:
-
Acetophenone
-
Molecular Iodine (I₂)
-
Hydrogen Sulfide (H₂S) gas
-
An appropriate solvent (e.g., ethanol)
-
Round-bottom flask
-
Gas dispersion tube
-
Stirring apparatus
-
Apparatus for column chromatography (silica gel)
-
TLC plates
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Dissolve acetophenone (1.5 g, 1.2 mmol) and molecular iodine (3.0 g, 2.4 mmol) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.
-
Bubble hydrogen sulfide gas through the stirred solution for approximately 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., chloroform).
-
Combine the fractions containing the desired product as identified by TLC.
-
Remove the solvent under reduced pressure to yield the purified 3,5-dimethyl-3,5-diphenyl-1,2,4-trithiolane as a colorless thick oil.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The mass spectrum should show a molecular ion peak at m/z 304.[3]
Visualizations
Caption: General reaction pathway for this compound formation and the competing formation of 1,2,4,5-tetrathiane byproduct.
Caption: A decision-making workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Optimizing 1,2,4-Trithiolane Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,4-trithiolanes. The information is designed to help optimize reaction conditions for improved stability and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,2,4-trithiolanes?
A1: The most prevalent methods involve the reaction of ketones or thioketones with a sulfur source. Common approaches include the treatment of ketones with sulfurizing agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). Another method is the reaction of thioketone S-oxides with reagents like Lawesson's reagent, which can proceed under mild conditions. Additionally, the reaction of substituted 1,3,5-trithianes with S₂Cl₂ and Na₂S can yield 3,5-disubstituted 1,2,4-trithiolanes.[1]
Q2: What are the main factors influencing the stability of 1,2,4-trithiolanes?
A2: The stability of 1,2,4-trithiolanes is primarily affected by temperature, solvent, and the presence of acids or bases. High temperatures can lead to thermal decomposition. The choice of solvent can influence reaction rates and the stability of intermediates. Acidic or basic conditions can catalyze degradation pathways.
Q3: What is the primary degradation pathway for 1,2,4-trithiolanes?
A3: The main thermal degradation pathway for 1,2,4-trithiolanes is a [3+2] cycloelimination reaction. This process results in the formation of a thioketone and a reactive thiocarbonyl S-sulfide, which can exist in equilibrium with a dithiirane. These reactive intermediates can then undergo further reactions, potentially leading to a complex mixture of products.
Troubleshooting Guide
Problem 1: Low or No Yield of 1,2,4-Trithiolane
| Possible Cause | Suggested Solution |
| Inactive Reagents | Ensure that sulfurizing agents like Lawesson's reagent are fresh and have been stored under anhydrous conditions. The purity of the starting ketone or thioketone is also critical. |
| Suboptimal Reaction Temperature | Reactions are often sensitive to temperature. For many syntheses, room temperature provides a good balance between reaction rate and product stability. If no reaction is observed, a modest increase in temperature may be necessary, but this should be done cautiously to avoid degradation. |
| Incorrect Solvent | The choice of solvent is crucial. Aprotic solvents such as dichloromethane, toluene, or carbon disulfide are commonly used. The polarity of the solvent can affect the solubility of reagents and the stability of intermediates. |
| Presence of Water | Many of the reagents used in this compound synthesis are sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Multiple Side Products
| Possible Cause | Suggested Solution |
| Thermal Decomposition | As mentioned, 1,2,4-trithiolanes can undergo thermal decomposition. Running the reaction at the lowest effective temperature can minimize this side reaction. |
| Formation of Dithiiranes and other Sulfur Heterocycles | The reactive intermediates formed during the reaction can lead to other sulfur-containing heterocycles. Careful control of stoichiometry and reaction time can help to favor the formation of the desired this compound. |
| Desulfurization of Reactants | In some cases, side reactions can lead to the removal of sulfur from the starting materials or products. This can sometimes be mitigated by adjusting the amount of the sulfurizing agent. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Oily Product | If the product "oils out" instead of crystallizing, try redissolving the crude material in a minimal amount of a good solvent and then slowly adding a poor solvent (anti-solvent) to induce crystallization. |
| Co-eluting Impurities during Chromatography | If impurities are difficult to separate by column chromatography, consider using a different solvent system or a different stationary phase. Recrystallization is often a highly effective method for purifying 1,2,4-trithiolanes. |
| Product Instability on Silica Gel | Some sulfur-containing compounds can be unstable on silica gel. If you suspect this is the case, consider using a less acidic stationary phase like alumina or performing a rapid filtration through a short plug of silica. |
Data on Reaction Conditions
Precise quantitative data for the optimization of this compound stability is not extensively consolidated in the literature. However, based on published synthetic procedures, the following tables provide an illustrative summary of how different conditions can influence the outcome.
Table 1: Effect of Temperature on this compound Synthesis
| Temperature | Observation | Recommendation |
| Low (0-25 °C) | Slower reaction rates, but generally higher stability of the product. Often referred to as "mild conditions". | Recommended for initial optimization to maximize stability. |
| Moderate (25-60 °C) | Increased reaction rates, but a higher potential for side product formation and decomposition. | May be necessary for less reactive substrates, but reaction time should be carefully monitored. |
| High (>60 °C) | Significantly faster reactions, but a high risk of thermal decomposition and low yields of the desired product. | Generally not recommended unless specifically required by the reaction mechanism. |
Table 2: Influence of Solvent on this compound Synthesis
| Solvent | Polarity | Observation | Recommendation |
| Dichloromethane | Polar Aprotic | Commonly used, good solubility for many reactants. | A good starting point for many syntheses. |
| Toluene | Nonpolar | Often used, especially for reactions at elevated temperatures. | Suitable for reactions requiring higher temperatures, but be mindful of thermal decomposition. |
| Carbon Disulfide | Nonpolar | Historically used, good solvent for sulfur. | Use with caution due to its toxicity and flammability. |
| Tetrahydrofuran (THF) | Polar Aprotic | Can be used, but may react with some reagents. | Check for compatibility with all reaction components. |
Experimental Protocols
General Protocol for the Synthesis of a 3,3,5,5-Tetrasubstituted-1,2,4-Trithiolane
This protocol is a generalized procedure based on common synthetic methods.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve the starting ketone (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene).
-
Addition of Sulfurizing Agent: To the stirred solution, add the sulfurizing agent (e.g., Lawesson's reagent, 0.5 - 1.0 eq) portion-wise at room temperature. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate and reaction conditions.
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Visualizations
References
Technical Support Center: 1,2,4-Trithiolane Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,4-trithiolane and its derivatives in mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not observing the molecular ion peak (M+) for my this compound sample. Is this normal?
A1: Yes, this can be a common issue, particularly with substituted 1,2,4-trithiolanes. The molecular ion of these compounds can be unstable and prone to extensive fragmentation, especially under high-energy ionization techniques like Electron Ionization (EI). Studies on related compounds, such as 3,5-bismethylene-1,2,4-trithiolanes, have shown that strong molecular ion peaks are not always observed.[1]
Troubleshooting Steps:
-
Switch to a "softer" ionization technique: If available, try using Chemical Ionization (CI) or Electrospray Ionization (ESI). These methods impart less energy to the analyte molecule, increasing the likelihood of observing the molecular ion or a quasi-molecular ion (e.g., [M+H]+).
-
Lower the ionization energy: If using EI, try reducing the electron energy from the standard 70 eV. This can decrease fragmentation and enhance the molecular ion peak, though it may also reduce overall sensitivity and alter fragmentation patterns, making library matching difficult.
-
Check for thermal degradation: 1,2,4-trithiolanes can be thermally labile. Ensure your Gas Chromatography (GC) inlet temperature and MS source temperature are not excessively high. Degradation in the inlet can lead to the absence of the molecular ion.
Q2: What are the expected major fragment ions for the parent this compound (C₂H₄S₃) in EI-MS?
A2: Based on the electron ionization mass spectrum from the NIST database, the fragmentation of this compound (molecular weight: ~124 g/mol ) is characterized by several key fragments resulting from ring cleavage.[2] The most abundant ions are typically observed at lower mass-to-charge ratios, indicating the instability of the initial molecular ion.
Summary of Key Fragments for this compound:
| m/z | Proposed Fragment | Relative Intensity (%) |
| 124 | [C₂H₄S₃]⁺• (Molecular Ion) | ~15 |
| 92 | [C₂H₄S₂]⁺• | ~20 |
| 78 | [CH₂S₂]⁺• | ~45 |
| 64 | [S₂]⁺• | ~10 |
| 46 | [CH₂S]⁺• | 100 |
Data is estimated from the NIST WebBook graphical spectrum for this compound.[2]
Q3: My baseline is noisy and I'm seeing unexpected sulfur-containing ions. What could be the cause?
A3: Sulfur compounds are known to be challenging in mass spectrometry for several reasons:
-
Source Contamination: Sulfur compounds can adsorb to surfaces within the MS source. If you have previously analyzed samples with high concentrations of sulfur compounds, you may experience "bleed" or memory effects.
-
Column Bleed: If using GC-MS, the stationary phase of the GC column can degrade, especially at high temperatures, leading to column bleed that may appear as a noisy baseline. Using columns specifically designed for sulfur analysis, which are often more inert and have lower bleed, is recommended.
-
Sample Purity: Ensure your this compound sample is pure. Impurities from the synthesis or degradation products can contribute to a complex and noisy spectrum.
Troubleshooting Steps:
-
Bake out the source: Following the manufacturer's instructions, bake out the ion source to remove contaminants.
-
Condition the GC column: Condition the column according to the manufacturer's protocol to remove volatile contaminants and reduce bleed.
-
Run a blank: Inject a solvent blank to determine if the noise is coming from the solvent, the GC-MS system, or the sample.
Q4: Can you provide a potential fragmentation pathway for this compound?
A4: The fragmentation of the this compound ring likely proceeds through several competing pathways initiated by the loss of an electron to form the molecular ion [C₂H₄S₃]⁺•. Subsequent bond cleavages lead to the observed fragment ions. A logical pathway based on common fragmentation mechanisms is outlined below.
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocols
Recommended Protocol for GC-MS Analysis of this compound
This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix. It is adapted from methodologies used for volatile sulfur compounds.[3]
1. Sample Preparation:
-
Dissolve the this compound standard or sample in a high-purity volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1-10 µg/mL.
-
If the sample is in a complex matrix (e.g., petroleum products), appropriate extraction and clean-up steps will be necessary.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Inlet Temperature | 200°C (to minimize thermal degradation) |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (for higher sensitivity) or Split (e.g., 20:1, for higher concentrations) |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min |
| Column | Low-bleed column suitable for sulfur analysis (e.g., DB-Sulfur SCD, 30 m x 0.25 mm x 0.25 µm) |
| Oven Program | Initial: 50°C, hold for 2 min. Ramp: 10°C/min to 250°C. Hold: 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Scan Range | m/z 40-200 |
| Solvent Delay | 3-4 minutes (to protect the filament from the solvent) |
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the peak.
-
Compare the obtained spectrum with a library spectrum (e.g., NIST) for confirmation.
-
Integrate the peak area for quantification if calibration standards are used.
Troubleshooting Workflow
For systematic issue resolution, the following logical workflow can be followed when encountering problems with this compound analysis.
Caption: A decision-tree for troubleshooting GC-MS analysis of this compound.
References
strategies to prevent the degradation of 1,2,4-trithiolane samples
Welcome to the Technical Support Center for 1,2,4-Trithiolane Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of my this compound samples?
A1: The degradation of this compound samples is primarily influenced by four main factors:
-
Temperature: Elevated temperatures can induce thermal decomposition.
-
Light: Exposure to light, particularly UV radiation, can lead to photochemical degradation.
-
pH: Both acidic and alkaline conditions can promote hydrolysis of the trithiolane ring.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of sulfoxides and other oxidation products.
Q2: How should I properly store my this compound samples to ensure their stability?
A2: To maximize the stability of your this compound samples, we recommend the following storage conditions:
-
Temperature: Store samples at or below -20°C. For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles.
-
Light: Protect samples from light by using amber-colored vials or by storing them in the dark.
-
Atmosphere: Store samples under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Solvent: If in solution, choose a stable, aprotic, and non-polar solvent. Anhydrous solvents are recommended to prevent hydrolysis.
Q3: What are the common degradation products of 1,2,4-trithiolanes?
A3: The degradation of 1,2,4-trithiolanes can result in a variety of products depending on the degradation pathway. Thermal decomposition often leads to [3+2]-cycloelimination, yielding reactive thiocarbonyl S-sulfides, which can exist in equilibrium with dithiiranes.[1] Hydrolytic and oxidative conditions can lead to the formation of various sulfur-containing compounds, including thiols, disulfides, and sulfoxides.
Q4: Can I monitor the degradation of my this compound sample?
A4: Yes, the degradation of this compound samples can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying the parent compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying the structure of the degradation products.[2][3]
Troubleshooting Guides
Issue 1: Rapid Degradation of Sample in Solution
Symptoms:
-
Loss of parent compound peak in HPLC analysis.
-
Appearance of multiple new peaks in the chromatogram.
-
Change in the color or clarity of the solution.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Solvent Instability | 1,2,4-trithiolanes can be susceptible to degradation in certain solvents. Ensure you are using a recommended solvent. Aprotic and non-polar solvents are generally preferred. If possible, prepare solutions fresh before use. |
| Presence of Water (Hydrolysis) | Use anhydrous solvents and store solutions under a dry, inert atmosphere to prevent hydrolysis. |
| Exposure to Light (Photodegradation) | Protect solutions from light by using amber vials and storing them in the dark. |
| Incompatible Additives | If your formulation contains other components, they may be reacting with the this compound. Assess the compatibility of all components. |
Issue 2: Inconsistent Results Between Sample Aliquots
Symptoms:
-
High variability in analytical results from different vials of the same sample.
-
Some aliquots show significant degradation while others appear stable.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Improper Aliquotting | Ensure that the bulk sample is homogeneous before aliquotting. If the sample is a suspension, ensure it is well-mixed. |
| Inconsistent Storage Conditions | Store all aliquots under the same recommended conditions (see FAQ Q2). Avoid placing some aliquots in less stable environments (e.g., on the benchtop). |
| Contamination | Use clean, sterile techniques when handling and aliquotting samples to prevent contamination that could accelerate degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Derivative
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of a this compound derivative under various stress conditions.[4][5]
1. Materials:
-
This compound derivative
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Appropriate HPLC column (e.g., C18)
2. Procedure:
-
Acid Hydrolysis: Dissolve the this compound derivative in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the this compound derivative in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Dissolve the this compound derivative in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Store the solid this compound derivative in an oven at a high temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of the this compound derivative to a UV light source for a defined period.
3. Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately assessing the degradation of this compound samples.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity is demonstrated by showing that the method can separate the parent compound from its degradation products, process impurities, and any other potential interfering substances.
Degradation Pathways and Logical Relationships
The following diagrams illustrate potential degradation pathways and logical troubleshooting workflows.
Figure 1. Potential degradation pathways of this compound.
Figure 2. Troubleshooting workflow for this compound degradation.
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Specific degradation pathways and optimal storage conditions may vary depending on the specific this compound derivative and experimental conditions. It is always recommended to perform stability studies for your specific compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Refining the Synthesis of Asymmetric 1,2,4-Trithiolanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of asymmetric 1,2,4-trithiolanes. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for the asymmetric synthesis of 1,2,4-trithiolanes?
A1: The most prevalent and promising strategy for the asymmetric synthesis of 1,2,4-trithiolanes is the [3+2] cycloaddition reaction. This reaction typically involves the in-situ generation of a thioketone S-sulfide (a thiosulfine) which then undergoes a cycloaddition with a thioketone. The key to achieving asymmetry is the use of a chiral catalyst to control the facial selectivity of this cycloaddition.
Q2: What types of catalysts are most effective for inducing enantioselectivity in this synthesis?
A2: While research is ongoing, two main classes of catalysts show significant promise:
-
Chiral Phosphines: These have demonstrated effectiveness in a variety of asymmetric cycloaddition reactions and are a primary area of investigation for this synthesis.
-
Organocatalysts: Chiral amines, thioureas, and squaramides have been successfully employed in the asymmetric synthesis of other sulfur-containing heterocycles and are considered strong candidates for 1,2,4-trithiolane synthesis.[1][2]
Q3: How can I determine the enantiomeric excess (ee) of my synthesized this compound?
A3: The most common and reliable methods for determining the enantiomeric excess of chiral 1,2,4-trithiolanes are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that separates enantiomers on a chiral stationary phase, allowing for their quantification.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum, enabling the determination of their ratio.[6][7][8]
Q4: What are the common side reactions to be aware of during the synthesis?
A4: Common side reactions can include:
-
Homodimerization: The thioketone S-sulfide can react with itself to form a symmetric 1,2,4,5-tetrathiane.
-
Racemization: The product may racemize under harsh reaction or workup conditions, particularly if the stereocenters are labile.
-
Decomposition: Thioketones and their S-sulfides can be unstable and may decompose, leading to a complex mixture of byproducts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the asymmetric synthesis of 1,2,4-trithiolanes.
Guide 1: Low or No Enantioselectivity
Problem: The reaction yields the desired this compound, but with low or no enantiomeric excess.
| Possible Cause | Suggested Solution |
| Ineffective Catalyst | 1. Screen Different Catalyst Classes: If using a chiral phosphine, consider trying a chiral amine, thiourea, or squaramide organocatalyst, and vice-versa. 2. Modify Catalyst Structure: Even small steric or electronic changes to the chiral catalyst can have a significant impact on enantioselectivity. |
| Suboptimal Reaction Temperature | 1. Lower the Temperature: Decreasing the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. 2. Temperature Screening: Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimum. |
| Solvent Effects | 1. Solvent Screening: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex. Screen a variety of solvents (e.g., toluene, THF, dichloromethane, hexanes). |
| Achiral Background Reaction | 1. Lower Reaction Concentration: A lower concentration can sometimes disfavor the non-catalyzed background reaction. 2. Use a More Active Catalyst: A highly active catalyst can outcompete the uncatalyzed pathway. |
Guide 2: Low Yield of the Desired this compound
Problem: The reaction produces a low yield of the target asymmetric this compound.
| Possible Cause | Suggested Solution |
| Decomposition of Intermediates | 1. In-situ Generation: Ensure the reactive thioketone S-sulfide is generated in the presence of the thioketone to facilitate immediate trapping. 2. Lower Reaction Temperature: Decomposition pathways may be less favorable at lower temperatures. |
| Suboptimal Stoichiometry | 1. Vary Reactant Ratios: Optimize the ratio of the precursor to the thioketone S-sulfide and the thioketone. |
| Catalyst Inhibition or Decomposition | 1. Purify Reagents: Ensure all starting materials and solvents are free of impurities that could poison the catalyst. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) if the catalyst is sensitive to air or moisture. |
| Difficult Purification | 1. Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. 2. Recrystallization: If the product is a solid, recrystallization may be an effective purification method. |
Guide 3: Formation of Diastereomers
Problem: The reaction produces a mixture of diastereomers instead of a single enantiomerically enriched product.
| Possible Cause | Suggested Solution |
| Poor Diastereoselectivity of the Catalyst | 1. Catalyst Screening: Test a range of chiral catalysts with different steric and electronic properties. 2. Use of Chiral Auxiliaries: Consider attaching a chiral auxiliary to one of the starting materials to direct the stereochemical outcome. |
| Epimerization of the Product | 1. Mild Workup Conditions: Avoid strongly acidic or basic conditions during the reaction workup. 2. Analyze Crude Mixture: Analyze the diastereomeric ratio of the crude reaction mixture to determine if epimerization is occurring during purification. |
| Separation of Diastereomers | 1. Chromatography: Diastereomers can often be separated by standard column chromatography. 2. Chiral HPLC: Chiral HPLC can also be used to separate diastereomers.[3][4] |
Experimental Protocols
The following protocols are based on general principles of asymmetric [3+2] cycloaddition reactions and should be optimized for specific substrates and catalysts.
Protocol 1: General Procedure for Asymmetric [3+2] Cycloaddition using a Chiral Phosphine Catalyst
-
Catalyst and Reagent Preparation:
-
Under an inert atmosphere (argon or nitrogen), add the chiral phosphine catalyst (5-10 mol%) to a flame-dried Schlenk flask.
-
Dissolve the catalyst in a dry, degassed solvent (e.g., toluene, THF).
-
-
Reaction Setup:
-
To the catalyst solution, add the thioketone (1.0 equivalent).
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C to room temperature).
-
-
In-situ Generation of Thioketone S-Sulfide and Cycloaddition:
-
Slowly add a solution of the precursor for the thioketone S-sulfide (e.g., a 1,3,4-thiadiazoline) (1.1 equivalents) in the same solvent to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction with an appropriate reagent (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Determination of Enantiomeric Excess:
-
Analyze the purified product by chiral HPLC or ¹H NMR with a chiral shift reagent to determine the enantiomeric excess.
-
Visualizations
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Conceptual Signaling Pathway for Asymmetric Induction
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
addressing regioselectivity issues in 1,2,4-trithiolane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the synthesis of 1,2,4-trithiolanes, with a particular focus on controlling regioselectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,2,4-trithiolanes, especially when targeting specific regioisomers.
Issue 1: Low Yield of the Desired 1,2,4-Trithiolane Product
Possible Causes and Solutions:
-
Inefficient Generation of the Thiocarbonyl S-sulfide Intermediate: The formation of the thiocarbonyl S-sulfide, a key reactive intermediate in many this compound syntheses, may be slow or incomplete.
-
Solution: When using a sulfur transfer reagent like Lawesson's reagent or P₄S₁₀, ensure it is fresh and used in an appropriate solvent (e.g., boiling THF or toluene).[1] For syntheses involving the reaction of thioketones with elemental sulfur, a nucleophilic catalyst can be employed to activate the sulfur.[2] Microwave-assisted synthesis can also be explored to improve reaction rates and yields.[1]
-
-
Decomposition of Starting Materials or Intermediates: Thioketones and thiocarbonyl S-sulfides can be unstable, particularly at elevated temperatures.
-
Solution: Monitor the reaction temperature closely and consider performing the reaction at a lower temperature for a longer duration. Ensure all starting materials are pure, as impurities can catalyze decomposition.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.
-
Solution: Conduct small-scale optimization experiments to determine the ideal conditions for your specific substrates. Aprotic solvents like toluene or xylene are commonly used.
-
Issue 2: Formation of an Undesired Regioisomer or a Mixture of Regioisomers
The formation of unsymmetrical 1,2,4-trithiolanes through the [3+2] cycloaddition of a thiocarbonyl S-sulfide with a different thioketone can lead to a mixture of regioisomers. Controlling this selectivity is a primary challenge.
Factors Influencing Regioselectivity:
-
Electronic Effects: The electronic properties of the substituents on both the thiocarbonyl S-sulfide and the reacting thioketone play a crucial role. Electron-withdrawing groups can influence the electron density at the carbon and sulfur atoms, directing the cycloaddition to a specific orientation.
-
Steric Hindrance: Bulky substituents on either reactant can sterically hinder the approach to one of the reactive centers, favoring the formation of the less sterically crowded regioisomer.
-
Catalyst Choice: The use of certain catalysts can influence the regiochemical outcome of the cycloaddition. While less explored for this compound synthesis specifically, catalyst-controlled regioselectivity is a known principle in other cycloaddition reactions.
Troubleshooting Strategies:
-
Modify Substituents: If possible, modify the electronic or steric nature of the substituents on the starting materials to favor the formation of the desired regioisomer.
-
Catalyst Screening: Experiment with different Lewis acid or organocatalysts to investigate their effect on regioselectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition, potentially affecting the regioisomeric ratio. A systematic screening of solvents is recommended.
Issue 3: Formation of Side Products
Besides regioisomers, other side products can contaminate the desired this compound.
Common Side Products and Prevention:
-
Symmetrical 1,2,4-Trithiolanes: In a cross-cycloaddition reaction, the self-cycloaddition of the thiocarbonyl S-sulfide with its precursor thioketone can lead to the formation of a symmetrical this compound.
-
Solution: Use a slow addition of the sulfurating agent to a mixture of the two different thioketones to keep the concentration of the generated thiocarbonyl S-sulfide low, thereby minimizing self-cycloaddition.
-
-
1,2,4,5-Tetrathianes: Dimerization of the thiocarbonyl S-sulfide intermediate can lead to the formation of 1,2,4,5-tetrathianes.
-
Solution: Ensure an efficient trapping of the thiocarbonyl S-sulfide by the dipolarophile (the other thioketone). This can be achieved by using a higher concentration of the trapping agent.
-
-
Olefins: Desulfurization of the starting thioketones can lead to the formation of the corresponding olefins.
-
Solution: This is often a result of using harsh reaction conditions or certain catalysts. Milder conditions and careful selection of the sulfur transfer reagent can minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of 1,2,4-trithiolanes?
A1: The most common and versatile method for synthesizing 1,2,4-trithiolanes is the [3+2] cycloaddition reaction.[3] This involves the reaction of a thiocarbonyl S-sulfide (a 1,3-dipole) with a thioketone (a dipolarophile). The thiocarbonyl S-sulfide is typically generated in situ from a thioketone and a sulfur transfer reagent.
Q2: How can I generate the thiocarbonyl S-sulfide intermediate?
A2: Thiocarbonyl S-sulfides are highly reactive and are usually generated in the presence of a trapping agent. Common methods for their generation include:
-
Reaction of a thioketone with a sulfur transfer reagent: Reagents like Lawesson's reagent, P₄S₁₀, or 5-morpholino-1,2,3,4-thiatriazole can be used to transfer a sulfur atom to a thioketone.[1][4]
-
Thermal or photochemical decomposition of other sulfur-containing heterocycles.
Q3: How can I control the regioselectivity in the synthesis of an unsymmetrical 3,5-disubstituted-1,2,4-trithiolane?
A3: Controlling regioselectivity is a significant challenge and depends on a combination of factors:
-
Electronic Effects: The regioselectivity is often governed by the electronic nature of the substituents on the reacting thioketones. The reaction proceeds via a transition state where partial charges develop, and the substituents that best stabilize these charges will direct the regiochemical outcome.
-
Steric Effects: Large, bulky substituents will favor the formation of the regioisomer that minimizes steric repulsion in the transition state.
-
Reaction Conditions: While less documented for this compound synthesis, in other cycloadditions, the choice of solvent and catalyst can have a profound impact on regioselectivity.
Q4: What analytical techniques can be used to distinguish between different regioisomers of 1,2,4-trithiolanes?
A4: The primary method for distinguishing between regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy .[5]
-
¹H NMR: The chemical shifts and coupling constants of the protons on the trithiolane ring and its substituents will be different for each regioisomer.
-
¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic ring will also be distinct for different regioisomers.
-
2D NMR techniques: Techniques like COSY, HSQC, and HMBC can be invaluable in unambiguously assigning the structure of the formed regioisomers. Mass spectrometry can confirm the molecular weight of the product, but it is generally not sufficient to differentiate between regioisomers.
Q5: Are there any specific safety precautions I should take during this compound synthesis?
A5: Yes, several safety precautions are necessary:
-
Stench: Many thioketones and sulfur-containing reagents have extremely unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.
-
Toxicity: The toxicity of many this compound derivatives and their precursors may not be fully known. Handle all chemicals with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reagents: Reagents like Lawesson's reagent and P₄S₁₀ are moisture-sensitive and can release toxic H₂S gas upon contact with water. They should be handled under anhydrous conditions.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 1,2,4-Trithiolanes (Qualitative)
| Starting Materials | Sulfurating Agent | Solvent | Temperature | Yield | Regioselectivity | Reference |
| Aromatic Thioketone | Lawesson's Reagent | Toluene | Reflux | Good to Excellent | Not Applicable (Symmetrical Product) | [1] |
| Aliphatic Thioketone | P₄S₁₀ | Pyridine | Reflux | Moderate | Not Applicable (Symmetrical Product) | |
| Aromatic Thioketone + Adamantanethione | Elemental Sulfur / PPh₃ | Toluene | Reflux | Moderate | Mixture of Symmetrical and Unsymmetrical Products | [3] |
Note: Quantitative data on regioselective outcomes are sparse in the literature. This table provides a qualitative overview based on available information.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Symmetrical 3,3,5,5-Tetrasubstituted-1,2,4-trithiolanes using Lawesson's Reagent
This protocol is adapted from general procedures for the thionation of ketones and subsequent reactions.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting ketone (1.0 eq) in anhydrous toluene.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any insoluble material.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Visualizations
Diagram 1: General Synthesis of 1,2,4-Trithiolanes via [3+2] Cycloaddition
Caption: General reaction scheme for the synthesis of unsymmetrical 1,2,4-trithiolanes.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: Decision-making workflow for troubleshooting low yields in this compound synthesis.
Diagram 3: Factors Influencing Regioselectivity
Caption: Key factors that can be adjusted to control the regioselectivity of this compound synthesis.
References
Technical Support Center: Trace Analysis of 1,2,4-Trithiolane
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the trace analysis of 1,2,4-trithiolane. It is designed for researchers, scientists, and drug development professionals working on method development and routine analysis for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its trace analysis important?
This compound is a five-membered heterocyclic compound containing three sulfur atoms and two carbon atoms. Its analysis is critical in the pharmaceutical industry as it can be a process-related impurity or a degradation product in active pharmaceutical ingredients (APIs) and drug products.[1] Regulatory bodies like the ICH require the monitoring and control of such impurities to ensure patient safety.[2] Due to their potential toxicity, even at trace levels, sensitive and selective analytical methods are necessary for their detection and quantification.[1][3]
Q2: What is the most suitable analytical technique for trace analysis of this compound?
Gas Chromatography (GC) coupled with a mass spectrometer (MS) or a sulfur-selective detector like a Flame Photometric Detector (FPD) is the most common and effective technique for analyzing this compound.[4] This is due to the compound's volatility.[5] For complex matrices, headspace (HS) sampling is often combined with GC-MS to minimize matrix effects and enhance sensitivity.[6] While Liquid Chromatography (LC) methods can be developed, they are generally less suitable for volatile sulfur compounds due to lower sensitivity and resolution compared to GC.[7]
Q3: How can I improve the sensitivity of my method for this compound?
To enhance sensitivity, consider the following strategies:
-
Sample Pre-concentration: Techniques like headspace solid-phase microextraction (HS-SPME) can effectively concentrate volatile analytes like this compound before injection, significantly lowering detection limits.[6][8]
-
Selective Detectors: Use a sulfur-selective detector such as a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode to reduce background noise and improve the signal-to-noise ratio.[9]
-
Inlet Optimization: For GC, ensure the inlet temperature and injection mode (e.g., splitless) are optimized to ensure the efficient transfer of the analyte onto the column without degradation.
-
Matrix Modification: In HS-SPME, adding salt (e.g., NaCl) to the sample vial can increase the volatility of the analyte, improving its transfer to the headspace.[8]
Troubleshooting Guide
This section addresses common problems encountered during the GC analysis of this compound.
Chromatographic & Detection Issues
Q: My chromatographic peak for this compound is tailing. What are the causes and solutions?
A: Peak tailing is a common issue, often caused by active sites in the analytical flow path that interact with sulfur compounds.[10][11]
-
Possible Causes:
-
Contamination in the GC inlet liner.
-
Active sites on the GC column (e.g., exposed silanols).
-
Column degradation due to oxygen or sample matrix.
-
Improper column installation.
-
-
Solutions:
-
Inlet Maintenance: Deactivate or replace the inlet liner. Use a liner with glass wool only if necessary and ensure the wool is also deactivated.[12]
-
Column Care: Use a column specifically designed for sulfur analysis or a low-bleed, inert column. Trim the first few centimeters of the column to remove non-volatile residues.[11]
-
System Check: Check for leaks in the system, as oxygen can degrade the column's stationary phase.[12]
-
Conditioning: Properly condition the column according to the manufacturer's instructions to ensure a stable baseline and remove contaminants.[10]
-
Q: I am observing poor reproducibility in retention times. Why is this happening?
A: Retention time shifts can compromise analyte identification and quantification.[11]
-
Possible Causes:
-
Leaks in the carrier gas flow path.
-
Fluctuations in oven temperature or carrier gas flow rate.[11]
-
Changes in the column's stationary phase (column aging).
-
Inconsistent sample injection volume.
-
-
Solutions:
-
Leak Check: Perform a thorough leak check of the entire GC system, from the gas source to the detector.[12]
-
Verify Parameters: Ensure the oven temperature program and carrier gas flow controller are functioning correctly. Verify flow rates with a calibrated flow meter.[11]
-
Column Equilibration: Allow sufficient equilibration time for the column at the initial temperature before each injection.
-
Autosampler Check: If using an autosampler, verify its performance for consistent injection volumes.[13]
-
Q: My signal-to-noise ratio is very low, or I see no peak at all. What should I check?
A: A low or absent signal can stem from issues with the sample, the instrument, or the method itself.
-
Possible Causes:
-
Analyte degradation during sample preparation or in the GC inlet.
-
Insufficient sample concentration or injection volume.
-
Leaks in the injection port or septum.[10]
-
Detector not functioning correctly (e.g., FID not lit, MS source dirty).[12][13]
-
Mismatch between the detector and the analyte (e.g., using a detector that is not sensitive to sulfur compounds).[12]
-
-
Solutions:
-
Analyte Stability: this compound can be reactive. Prepare samples fresh and minimize their time in the autosampler. Consider using cooler inlet temperatures if thermal degradation is suspected.[9]
-
System Integrity: Check the syringe for proper functioning. Replace the inlet septum and check for leaks.[10]
-
Detector Maintenance: Perform routine maintenance on the detector. For an MS, this may involve cleaning the ion source. For an FPD, ensure gas flows are correct and the flame is lit.[13]
-
Confirm Method Parameters: Double-check that the correct MS ions are being monitored (for SIM mode) or that the detector is turned on and set to an appropriate sensitivity.
-
Detailed Experimental Protocol
Example Protocol: Headspace GC-MS for this compound in a Drug Substance
This protocol provides a general framework. Specific parameters must be optimized for the particular instrument, column, and sample matrix.
1. Sample Preparation:
-
Weigh approximately 100 mg of the drug substance into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to dissolve the sample.
-
Add an internal standard if required for quantification.
-
Immediately seal the vial with a PTFE/silicone septum and aluminum cap.
-
Gently vortex the vial to ensure the sample is fully dissolved.
2. Headspace Autosampler Conditions:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Incubation Time: 20 minutes
-
Injection Volume: 1 mL
-
Vial Pressurization: 10 psi with helium
3. GC-MS Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent inert column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS System: Agilent 5977 MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 112 (M+).
-
Qualifier Ions: m/z 46, 78.
-
4. Data Analysis:
-
Identify the this compound peak based on its retention time and the relative abundance of the qualifier ions compared to the quantifier ion.
-
Quantify the amount of this compound using a calibration curve prepared with certified reference standards.
Quantitative Data Summary
Method performance characteristics are crucial for validating an analytical procedure. The table below summarizes typical performance data for the trace analysis of volatile sulfur compounds, including potential targets for this compound.
| Parameter | GC-FPD | HS-GC-MS (SIM) |
| Limit of Detection (LOD) | ~0.1 - 1 mg/kg (ppm) | 0.01 - 0.1 mg/kg (ppm) |
| Limit of Quantification (LOQ) | ~0.3 - 2 mg/kg (ppm) | 0.03 - 0.3 mg/kg (ppm) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Precision (%RSD) | < 10% | < 5% |
| Recovery (%) | 85 - 110% | 90 - 110% |
Note: These values are illustrative and can vary significantly based on the sample matrix, instrumentation, and specific method parameters. The Limit of Detection (LOD) is typically defined as the concentration that produces a signal-to-noise ratio of 3:1, while the Limit of Quantification (LOQ) corresponds to a signal-to-noise ratio of 10:1.[14][15] A procedure for determining this compound in oil products using GC-FPD reported an analytical range of 2-100 mg/kg with relative standard deviations of 2-5%.[4]
Visualized Workflows
The following diagrams illustrate key workflows for method development and troubleshooting.
Caption: A typical workflow for the analysis of this compound using HS-GC-MS.
Caption: A decision tree for troubleshooting common peak shape issues in GC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprdjournal.com [ijprdjournal.com]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 289-16-7 [thegoodscentscompany.com]
- 6. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [dr.lib.iastate.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. agilent.com [agilent.com]
- 14. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 15. Detection & Quantification Limits – Pharma Validation [pharmavalidation.in]
Technical Support Center: Enhancing the Stability of 1,2,4-Trithiolane for Drug Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-trithiolane-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the stability of these promising drug delivery vehicles.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for the this compound ring?
A1: The this compound ring is inherently susceptible to degradation through several pathways, primarily due to the presence of the disulfide and thioacetal moieties. The most common degradation mechanism is thermal decomposition, which proceeds via a [3+2]-cycloelimination reaction. This process results in the fragmentation of the trithiolane ring to generate a thioketone and a transient thiocarbonyl S-sulfide (dithiirane). Other potential degradation pathways include oxidation of the sulfur atoms and hydrolysis, particularly under harsh pH conditions.
Q2: How do substituents on the this compound ring affect its stability?
A2: Substituents can significantly influence the stability of the this compound ring. Electron-withdrawing groups can destabilize the ring by increasing the susceptibility of the sulfur atoms to nucleophilic attack. Conversely, bulky steric groups can enhance stability by sterically hindering the approach of reactants that could initiate degradation. The electronic and steric effects of substituents must be carefully considered during the design of this compound-based drug candidates.
Q3: What are some general strategies to enhance the stability of this compound derivatives in a formulation?
A3: Several formulation strategies can be employed to enhance the stability of this compound derivatives:
-
Encapsulation: Incorporating the this compound compound into a protective matrix, such as biodegradable polymers or liposomes, can shield it from degradative environmental factors.
-
Use of Antioxidants: Since the sulfur atoms in the trithiolane ring are prone to oxidation, the inclusion of antioxidants in the formulation can mitigate oxidative degradation.[1][2][3][4] Common antioxidants include ascorbic acid, tocopherol (Vitamin E), and butylated hydroxytoluene (BHT).
-
Lyophilization (Freeze-Drying): For compounds unstable in aqueous solutions, lyophilization can significantly improve long-term stability by removing water.[5][6][7][8][9] The development of an optimized lyophilization cycle is crucial for preserving the integrity of the compound.
-
pH Control: Maintaining an optimal pH in liquid formulations is critical. Buffering the solution to a pH where the this compound derivative exhibits maximum stability can prevent acid- or base-catalyzed hydrolysis.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Derivative in Solution
Problem: You observe a rapid loss of your this compound compound when dissolved in a solvent for in vitro testing or formulation development.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | Purge all solvents with an inert gas (e.g., nitrogen or argon) before use. Prepare and handle solutions under an inert atmosphere. Add a suitable antioxidant to the formulation. |
| Hydrolysis | Determine the pH-stability profile of your compound. Adjust the pH of the solution to a range where the compound is most stable using appropriate buffers. |
| Thermal Instability | Prepare and store solutions at reduced temperatures (e.g., 2-8 °C). Avoid prolonged exposure to elevated temperatures during experimental procedures. |
| Photodegradation | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions when possible. |
Issue 2: Low Yield or Side Products During Synthesis of this compound Derivatives
Problem: The synthesis of your target this compound derivative results in a low yield or the formation of unexpected side products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Impure Starting Materials | Ensure all reagents and solvents are of high purity and are dry, as moisture can interfere with many synthetic steps. |
| Sub-optimal Reaction Conditions | Systematically vary reaction parameters such as temperature, reaction time, and catalyst loading to find the optimal conditions. Monitor the reaction progress using techniques like TLC or LC-MS. |
| Side Reactions | The formation of byproducts such as 1,3,4-oxadiazoles can occur from acylhydrazine intermediates.[10] To minimize this, consider milder reaction conditions or alternative synthetic routes. |
| Air or Moisture Sensitivity | If using air- or moisture-sensitive reagents, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques (e.g., Schlenk line). |
Data Presentation
Table 1: Illustrative Stability of a Hypothetical this compound Derivative (Compound X) under Forced Degradation Conditions
| Stress Condition | Time | % Degradation of Compound X | Major Degradants Formed |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 h | 15.2% | Ring-opened products |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 8 h | 22.5% | Ring-opened products, sulfur oxides |
| Oxidative (3% H₂O₂, RT) | 12 h | 35.8% | Sulfoxides, sulfones |
| Thermal (80°C) | 48 h | 18.9% | Cycloelimination products |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 8.5% | Isomers, minor degradation products |
Table 2: Effect of Formulation Strategies on the Stability of Compound X (Illustrative Data)
| Formulation | Storage Condition | Time | % Remaining Compound X |
| Aqueous Solution (pH 7.4) | 25°C / 60% RH | 1 month | 65% |
| Aqueous Solution with Antioxidant (0.1% Ascorbic Acid) | 25°C / 60% RH | 1 month | 85% |
| Encapsulated in PLGA Nanoparticles | 25°C / 60% RH | 1 month | 95% |
| Lyophilized Powder | 25°C / 60% RH | 6 months | 98% |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Derivative
This protocol outlines the procedure for conducting a forced degradation study to identify the potential degradation products and pathways of a this compound derivative.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 0, 1, 2, 4, and 8 hours. Neutralize the aliquots with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 0, 2, 4, 8, and 12 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C. Withdraw aliquots at 0, 24, and 48 hours.
-
Photostability: Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general approach for developing an HPLC method capable of separating the intact this compound derivative from its degradation products.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to separate polar and non-polar compounds. A starting point could be:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. Select a wavelength that provides a good response for both the parent compound and its degradation products.
-
Method Optimization: Inject samples from the forced degradation study. Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution between the parent peak and all degradation peaks.
-
Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Experimental workflow for developing a stable this compound drug delivery system.
Caption: Degradation pathways of this compound and corresponding stabilization strategies.
References
- 1. imrpress.com [imrpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjor.ro [rjor.ro]
- 5. wisdomlib.org [wisdomlib.org]
- 6. pci.com [pci.com]
- 7. LYOPHILIZATION - Lyo 101: Challenges & Solutions in Lyophilization Cycle Development [drug-dev.com]
- 8. curirx.com [curirx.com]
- 9. What’s Involved in Designing Effective Lyophilization Cycles? | Sharp Services [sharpservices.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Analysis of 1,2,4-Trithiolane and 1,2,3-Trithiolane for Researchers and Drug Development Professionals
In the landscape of sulfur-containing heterocycles, 1,2,4-trithiolane and its isomer, 1,2,3-trithiolane, present distinct profiles in terms of their chemical properties, natural occurrence, and perhaps most critically for drug development, their biological activities. This guide provides a comparative analysis of these two isomers, drawing upon available experimental data to inform researchers and scientists in their potential applications. A notable disparity in the volume of research exists, with this compound being significantly more characterized than its 1,2,3-counterpart.
Chemical Structure and Properties
The fundamental difference between these two molecules lies in the arrangement of the three sulfur atoms within their five-membered ring structures. This compound features a disulfide bond and a single thioether linkage, whereas 1,2,3-trithiolane contains a trisulfide chain. This structural variance is expected to significantly influence their stability, reactivity, and metabolic fate.
| Property | This compound | 1,2,3-Trithiolane |
| Molecular Formula | C₂H₄S₃ | C₂H₄S₃ |
| Molecular Weight | 124.25 g/mol | 124.25 g/mol |
| CAS Number | 289-16-7 | 6669-39-2 |
| Structure | A five-membered ring with sulfur atoms at positions 1, 2, and 4. | A five-membered ring with sulfur atoms at positions 1, 2, and 3. |
Synthesis and Stability
This compound has been synthesized through various routes, including the reaction of ketones with hydrogen sulfide and sulfur in the presence of an amine catalyst. Another common method involves the [3+2] cycloaddition of thiocarbonyl S-sulfides with thiocarbonyl compounds. Its thermal decomposition has been studied, revealing a [3+2]-cycloelimination pathway.
Biological Activity: A Focus on Hydrogen Sulfide Donation
A significant area of interest for these compounds in drug development is their potential to act as hydrogen sulfide (H₂S) donors. H₂S is a crucial gaseous signaling molecule involved in a multitude of physiological processes, including vasodilation, anti-inflammation, and cytoprotection.
This compound: A Slow-Releasing H₂S Donor
Experimental evidence has established this compound as a potent, slow-releasing H₂S donor.[1] This property is of considerable interest for therapeutic applications where sustained H₂S levels are desirable. The mechanism of H₂S release is believed to be initiated by the nucleophilic attack of endogenous thiols, such as glutathione (GSH), on one of the sulfur atoms of the disulfide bond.[2] This ring-opening is followed by a series of reactions that ultimately liberate H₂S.[2]
The slow release kinetics of this compound make it a valuable tool for studying the long-term effects of H₂S in cellular and animal models. Its natural occurrence in foods like the stinky bean (Parkia speciosa) further highlights its biological relevance.[1]
1,2,3-Trithiolane: An Unexplored Potential
Currently, there is a significant lack of experimental data on whether 1,2,3-trithiolane can act as an H₂S donor. While the trisulfide moiety could theoretically be a source of sulfur, the mechanism and kinetics of such a release are unknown. This represents a critical knowledge gap that warrants further investigation to fully assess the comparative biological potential of these two isomers.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are essential.
Synthesis of 3,5-Disubstituted-1,2,4-Trithiolanes
This protocol is adapted from the general principle of reacting ketones with a sulfur source.
Materials:
-
Ketone (e.g., acetone, cyclohexanone)
-
Hydrogen sulfide (gas or a suitable source like NaHS)
-
Elemental sulfur (S₈)
-
Amine catalyst (e.g., diisobutylamine)
-
Solvent (e.g., methanol, ethanol)
Procedure:
-
Dissolve the ketone and elemental sulfur in the chosen solvent in a reaction vessel equipped with a stirrer and a gas inlet.
-
Cool the mixture in an ice bath.
-
Bubble hydrogen sulfide gas through the solution at a steady rate, or add the H₂S source portion-wise, while maintaining the temperature.
-
Add the amine catalyst dropwise to the reaction mixture.
-
Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time (this will vary depending on the ketone used).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a dilute acid.
-
Extract the product with an organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Measurement of H₂S Release from Donors
This can be achieved using various methods, including colorimetric assays, electrochemical sensors, or fluorescent probes. The following is a general protocol using a methylene blue assay.
Materials:
-
H₂S donor (this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Zinc acetate solution
-
N,N-dimethyl-p-phenylenediamine sulfate solution in HCl
-
Ferric chloride (FeCl₃) solution in HCl
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare a stock solution of the H₂S donor in a suitable solvent (e.g., DMSO).
-
In a reaction vial, add PBS and a solution of GSH to mimic physiological conditions.
-
Initiate the H₂S release by adding the H₂S donor stock solution to the GSH-containing buffer.
-
At various time points, take aliquots of the reaction mixture and add them to a solution of zinc acetate to trap the released H₂S as zinc sulfide (ZnS).
-
To develop the color, add the N,N-dimethyl-p-phenylenediamine solution followed by the FeCl₃ solution to the trapped sulfide.
-
Stop the reaction by adding TCA.
-
Measure the absorbance of the resulting methylene blue solution at approximately 670 nm.
-
Calculate the concentration of H₂S released using a standard curve prepared with a known concentration of NaHS.
Detection of Protein S-Sulfhydration (Tag-Switch Method)
Protein S-sulfhydration is a key downstream signaling event of H₂S. The tag-switch method is a common technique for its detection.[3][4][5]
Materials:
-
Cell or tissue lysate
-
Methyl methanethiosulfonate (MMTS) to block free thiols
-
Arsenic-based reducing agent to selectively reduce persulfides
-
Thiol-reactive probe (e.g., biotin-HPDP, fluorescent maleimide)
Procedure:
-
Treat cell or tissue lysates with MMTS to block all free cysteine residues.
-
Remove excess MMTS.
-
Selectively reduce the persulfide groups (-SSH) back to thiols (-SH) using an arsenic-based reductant.
-
Label the newly exposed thiol groups with a thiol-reactive probe (e.g., biotin-HPDP).
-
The labeled proteins can then be detected by western blotting using an anti-biotin antibody or visualized by fluorescence if a fluorescent probe was used.
Signaling Pathways and Experimental Workflows
The biological effects of H₂S released from donors like this compound are mediated through various signaling pathways. A primary mechanism is the post-translational modification of proteins through S-sulfhydration , where a sulfhydryl group (-SH) is added to cysteine residues, forming a persulfide (-SSH).[6] This modification can alter protein function, localization, and interaction with other molecules.
Below are Graphviz diagrams illustrating the proposed mechanism of H₂S release from this compound and the subsequent S-sulfhydration of a target protein, along with a typical experimental workflow for assessing H₂S-mediated cytoprotection.
Caption: H₂S release from this compound and subsequent protein S-sulfhydration.
Caption: Workflow for assessing cytoprotective effects of this compound.
Conclusion and Future Directions
The comparative analysis of this compound and 1,2,3-trithiolane reveals a significant disparity in our current understanding of these two isomers. This compound is a well-documented, naturally occurring compound that acts as a slow-releasing H₂S donor, making it a valuable tool for research and a potential lead for therapeutic development. Its mechanism of action is beginning to be understood, primarily through the modulation of protein S-sulfhydration.
In stark contrast, 1,2,3-trithiolane remains largely enigmatic. The lack of readily available synthetic protocols and the dearth of information on its stability, reactivity, and biological activity, particularly as an H₂S donor, severely limit its comparative evaluation.
For researchers and drug development professionals, this compound currently offers a more immediate and well-defined platform for exploring the therapeutic potential of H₂S. However, the unexplored territory of 1,2,3-trithiolane presents an opportunity for novel discoveries. Future research should prioritize the development of robust synthetic routes for unsubstituted 1,2,3-trithiolane and a thorough investigation of its chemical and biological properties. Direct comparative studies on the H₂S-releasing capabilities and cytoprotective effects of both isomers under identical experimental conditions are crucial to fully elucidate their respective potential in the field of drug development.
References
- 1. Frontiers | H2S-Induced Sulfhydration: Biological Function and Detection Methodology [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [rex.libraries.wsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Use of the "tag-switch" method for the detection of protein S-sulfhydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H2S-Induced Sulfhydration: Biological Function and Detection Methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Novel 1,2,4-Trithiolane Structures by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical cornerstone of chemical research. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural validation of 1,2,4-trithiolane compounds, a unique class of sulfur-containing heterocycles. Detailed experimental protocols and supporting data are presented to facilitate the confident characterization of these novel entities.
The this compound ring system, characterized by a five-membered ring containing three sulfur atoms, is found in some natural products and has garnered interest in medicinal chemistry. The precise determination of the substitution pattern and stereochemistry of novel this compound derivatives is essential for understanding their structure-activity relationships. NMR spectroscopy stands as the premier technique for elucidating the intricate structural details of these molecules in solution.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information to piece together the molecular puzzle of 1,2,4-trithiolanes.
Key NMR Observables for 1,2,4-Trithiolanes:
-
¹H NMR: The chemical shifts of protons on the trithiolane ring and adjacent carbons are highly indicative of their chemical environment. Protons on carbons flanked by two sulfur atoms (C-S-C) typically appear at a distinct chemical shift compared to those on carbons adjacent to only one sulfur atom.
-
¹³C NMR: The carbon chemical shifts provide direct insight into the carbon skeleton. The carbons of the trithiolane ring (C3 and C5) are particularly diagnostic, with their chemical shifts influenced by the neighboring sulfur atoms and any substituents.
-
2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for establishing connectivity.
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule and confirming the placement of substituents on the trithiolane ring.
-
Illustrative NMR Data for this compound Derivatives:
To demonstrate the power of NMR in validating this compound structures, the following table summarizes the key ¹H and ¹³C NMR data for representative compounds.
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 3,3,5,5-Tetramethyl-1,2,4-trithiolane | 1.87 (s, 12H, 4 x CH₃) | 31.08 (CH₃), 53.43 (C3, C5) | [1] | |
| 3,5-Diethyl-1,2,4-trithiolane | 1.05 (t, 6H, 2 x CH₃), 2.05 (q, 4H, 2 x CH₂), 4.5 (m, 2H, H3, H5) | Data not available in search results |
Note: The specific chemical shifts can vary depending on the solvent and the substituents present.
Comparison with Alternative Analytical Techniques
While NMR is the primary tool for detailed structural elucidation in solution, other techniques provide complementary and confirmatory data.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern. | High sensitivity, requires very small sample amounts. | Does not provide detailed connectivity or stereochemical information. Isomers can be difficult to distinguish. |
| X-ray Crystallography | Yields the precise three-dimensional arrangement of atoms in a single crystal, including bond lengths, bond angles, and stereochemistry. | Provides an unambiguous solid-state structure. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may not be the same as in solution. |
Mass Spectrometry in Practice:
Electron ionization mass spectrometry (EI-MS) of 1,2,4-trithiolanes often shows characteristic fragmentation patterns. For instance, studies on 3,5-bismethylene-1,2,4-trithiolanes have shown that the molecular ion peak can be weak, with fragmentation pathways involving the loss of sulfur-containing fragments.[2][3]
X-ray Crystallography for Absolute Confirmation:
When a suitable crystal can be obtained, single-crystal X-ray diffraction provides the ultimate proof of structure. It can definitively establish the connectivity and relative stereochemistry of all atoms in the molecule.
Experimental Protocols
General Synthesis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane:
A common method for the synthesis of 1,2,4-trithiolanes involves the reaction of a ketone or aldehyde with a source of sulfur, such as hydrogen sulfide in the presence of an acid catalyst. For example, 3,3,5,5-tetramethyl-1,2,4-trithiolane can be synthesized from acetone and hydrogen sulfide.[1]
Standard NMR Analysis Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum to observe proton chemical shifts, multiplicities, and integrations.
-
Acquire a ¹³C{¹H} NMR spectrum to determine the chemical shifts of all carbon atoms.
-
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.
-
HSQC: Acquire a gradient-selected HSQC spectrum to identify ¹J(C,H) correlations.
-
HMBC: Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of 8-10 Hz, to establish multiple-bond ¹H-¹³C correlations.
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the proposed structure.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for validating the structure of a novel this compound and the relationships in NMR data interpretation.
Caption: Workflow for the validation of a novel this compound structure.
Caption: Logical relationships in NMR data interpretation for structure elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]
A Comparative Guide to Mass Spectrometry for the Structural Elucidation of 1,2,4-Trithiolanes
For researchers, scientists, and drug development professionals engaged in the analysis of sulfur-containing heterocyclic compounds, this guide provides a comparative overview of mass spectrometry techniques for the structural elucidation of the 1,2,4-trithiolane ring system. The unique arrangement of three sulfur atoms in this five-membered ring presents specific challenges and opportunities in mass spectrometric analysis. This document outlines the performance of various ionization methods, supported by available experimental data, and provides detailed experimental protocols.
Comparison of Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of 1,2,4-trithiolanes. The primary trade-off is between obtaining molecular weight information and generating fragment ions for structural elucidation.
-
Electron Ionization (EI): As a "hard" ionization technique, EI provides reproducible mass spectra with rich fragmentation patterns that are invaluable for structural confirmation. However, for some this compound derivatives, the molecular ion peak may be weak or absent.[1] For aryl-substituted 3,5-bismethylene-1,2,4-trithiolanes, strong molecular ion peaks are observed, whereas for other derivatives they may not be.[1] In contrast, a strong molecular ion peak has been reported for 3,3,5,5-tetramethyl-1,2,4-trithiolane.
-
Chemical Ionization (CI): A "softer" ionization method than EI, CI is more likely to produce a prominent protonated molecule ([M+H]⁺) or other adduct ions, thus providing clear molecular weight information with reduced fragmentation. While specific CI data for 1,2,4-trithiolanes is not abundant in the literature, this technique is generally well-suited for compounds where EI fails to yield a molecular ion.
-
Electrospray Ionization (ESI): ESI is a very "soft" ionization technique ideal for polar and large molecules, but its application to the relatively nonpolar this compound core typically requires the presence of a readily ionizable functional group or derivatization to form an ionic species. For underivatized 1,2,4-trithiolanes, ESI is generally not the method of choice unless they can form adducts with ions from the mobile phase.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, thermally stable compounds and serves as a good alternative to ESI.[2] It involves gas-phase ionization and can produce protonated molecules or radical cations.[3] While direct APCI studies on 1,2,4-trithiolanes are limited, its successful application to other polysulfides suggests it could be a viable technique for obtaining molecular weight information.[4][5]
-
Tandem Mass Spectrometry (MS/MS): This technique can be coupled with any of the above ionization methods to provide detailed structural information by fragmenting a selected precursor ion. This is particularly useful for unambiguously identifying the this compound ring and determining the positions of substituents.
Data Presentation
The following table summarizes the key mass-to-charge ratios (m/z) and relative intensities observed in the electron ionization mass spectra of this compound and a substituted derivative.
| Compound | Molecular Formula | Molecular Weight | Ionization Method | Key Fragments (m/z) and Relative Intensities | Reference |
| This compound | C₂H₄S₃ | 124.25 | EI | 124 (M⁺, 100%), 78 (35%), 64 (30%), 46 (55%), 45 (40%) | NIST |
| 3,5-Diethyl-1,2,4-trithiolane | C₆H₁₂S₃ | 180.35 | EI | 180 (M⁺, 20%), 151 (100%), 93 (65%), 64 (30%), 45 (30%) | NIST |
| 3,3,5,5-Tetramethyl-1,2,4-trithiolane | C₇H₁₄S₃ | 194.38 | EI | 180 ([M-CH₂]⁺), strong M⁺ observed (intensity not specified) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This is the most common method for the analysis of volatile and thermally stable 1,2,4-trithiolanes.
-
Sample Preparation: Dissolve the this compound derivative in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, operated at 250°C with a split ratio of 20:1.
-
Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole or Time-of-Flight.
-
Scan Range: m/z 40-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Soft Ionization (ESI/APCI)
This method is applicable for less volatile or thermally labile this compound derivatives, particularly those with polar functional groups.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
ESI Parameters:
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350°C.
-
-
APCI Parameters:
-
Corona Current: 4 µA.
-
Vaporizer Temperature: 400°C.
-
-
Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight.
-
Scan Range: m/z 100-1000.
-
Fragmentor Voltage (for in-source fragmentation): Varied from 70 V to 150 V to induce fragmentation if desired.
-
Mandatory Visualization
Fragmentation Pathways and Experimental Workflow
The following diagrams illustrate the proposed fragmentation pathways of the this compound ring under electron ionization and a general workflow for its structural elucidation.
Caption: Proposed EI fragmentation of this compound.
Caption: Expected ions in soft ionization of this compound.
Caption: Workflow for this compound structural elucidation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 3. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative Determination of Polysulfide Species in a Lithium-Sulfur Battery by HR-LC-APCI-MSn with One-Step Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00231H [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 1,2,4-Trithiolane Derivatives: A Focus on Natural Compounds
An important note for researchers: While the 1,2,4-trithiolane scaffold is of interest, a comprehensive review of current scientific literature reveals a notable scarcity of studies directly comparing the biological activities of different synthetic this compound derivatives. Much of the available research in this area is focused on the similarly named but structurally distinct 1,2,4-triazoles , which are a widely studied class of nitrogen-containing heterocycles.
This guide, therefore, focuses on the available data for naturally occurring 1,2,4-trithiolanes, which have been identified as significant bioactive components in certain foods and traditional medicines. The most extensively studied of these is lenthionine, the principal flavor compound of the shiitake mushroom (Lentinus edodes).
Lenthionine: The Archetypal Bioactive this compound
Lenthionine is a cyclic organosulfur compound responsible for the characteristic aroma of shiitake mushrooms. Beyond its role as a flavor agent, it exhibits several potent biological activities, particularly in the antimicrobial and anti-inflammatory domains.[1][2]
Lenthionine has demonstrated significant efficacy against various yeasts and fungi, with its potency being comparable to standard antifungal agents.[1][2]
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | Yeast | 8 |
| Candida glabrata | Yeast | 4 |
| Candida krusei | Yeast | 4 |
| Candida tropicalis | Yeast | 4 |
| Aspergillus fumigatus | Fungus | 8 |
| Aspergillus flavus | Fungus | 8 |
| Trichophyton mentagrophytes | Fungus | 2 |
Data sourced from studies on the antimicrobial properties of lenthionine.[1][2]
-
Anti-inflammatory Activity: Lenthionine has been shown to significantly reduce the production of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. This suggests lenthionine is at least partially responsible for the anti-inflammatory effects attributed to shiitake mushrooms.[1][2]
-
Anti-platelet Aggregation: Studies have demonstrated that lenthionine can inhibit platelet aggregation induced by various agonists.[3][4] Flow cytometry and electron microscopy have revealed its ability to suppress platelet activation and associated morphological changes, suggesting a potential role in preventing thrombotic disorders.[3]
-
Limited Cytotoxic and Antioxidant Effects: Interestingly, research indicates that lenthionine does not significantly contribute to the anticancer and antioxidant properties associated with shiitake mushrooms, suggesting other compounds in the mushroom are responsible for these effects.[1]
1,2,4-Trithiolanes from Other Natural Sources
The this compound ring is also found in other species, notably within the Allium genus, which includes garlic (A. sativum) and onions (A. cepa).[5][6] In these plants, trithiolanes are part of a complex mixture of organosulfur compounds that collectively contribute to their well-documented antimicrobial, anti-inflammatory, and antiplatelet properties.[5][7] However, specific studies isolating and comparing the activities of different trithiolane derivatives from these sources are limited.
Experimental Protocols
The following is a representative methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound like lenthionine against fungal and yeast strains, based on standard broth microdilution methods.
Protocol: Antifungal Susceptibility Testing via Broth Microdilution
-
Preparation of Inoculum:
-
Fungal/yeast strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Colonies are collected and suspended in sterile saline solution. The suspension is adjusted using a spectrophotometer at 530 nm to match the turbidity of a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-5 x 10⁶ CFU/mL.
-
The stock suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Test Compound:
-
Lenthionine is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
A series of twofold serial dilutions are prepared in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., from 0.125 µg/mL to 64 µg/mL).
-
-
Incubation:
-
100 µL of the standardized inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted compound.
-
Positive control wells (inoculum without the test compound) and negative control wells (medium only) are included.
-
The plates are incubated at 35°C for 24-48 hours, depending on the growth rate of the microorganism.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density with a microplate reader.
-
Visualizations
The following diagrams illustrate the origin and key biological functions of lenthionine and a generalized workflow for its bioactivity screening.
Caption: Origin and key biological activities of lenthionine.
Caption: Generalized workflow for screening this compound bioactivity.
References
- 1. Antimicrobial, Cytotoxic, Anti-Inflammatory, and Antioxidant Activity of Culinary Processed Shiitake Medicinal Mushroom (Lentinus edodes, Agaricomycetes) and Its Major Sulfur Sensory-Active Compound-Lenthionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lenthionine, a key flavour compound of shiitake mushrooms, prevents platelet aggregation by inhibiting αIIBβ3 activation | Journal of Food Bioactives [isnff-jfb.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C2H4S3 | CID 9258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of 1,2,4-Trithiolane Detection Methods
For researchers, scientists, and drug development professionals, the accurate and reliable detection of 1,2,4-trithiolane, a cyclic sulfur compound of interest in various fields, necessitates the use of validated analytical methods. This guide provides a comparative overview of established and potential analytical techniques for the quantification of this compound, supported by available performance data and detailed experimental methodologies.
The validation of analytical methods is a critical component of the drug development process and quality control, ensuring that the chosen method is suitable for its intended purpose. This involves a thorough evaluation of various parameters, including accuracy, precision, specificity, linearity, range, and robustness. This guide focuses on the primary analytical technique used for this compound detection, Gas Chromatography with Flame Photometric Detection (GC-FPD), and explores the potential of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) as an alternative or complementary method.
Method Comparison: GC-FPD vs. LC-MS/MS
The selection of an appropriate analytical method depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of GC-FPD for this compound analysis, based on published data. Due to a lack of specific published methods for this compound using LC-MS/MS, the data presented for this technique is based on its general capabilities for analyzing similar small, volatile, and non-polar sulfur compounds.
| Parameter | Gas Chromatography-Flame Photometric Detection (GC-FPD) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) (Anticipated) |
| Principle | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection of sulfur-containing compounds via light emission in a hydrogen-rich flame. | Separates compounds based on their polarity and distribution between a stationary and a mobile phase, followed by detection based on the mass-to-charge ratio of the ionized analyte and its fragments. |
| Analytical Range | 2–100 mg/kg in oil and petroleum products[1][2] | Potentially wide, depending on ionization efficiency and detector saturation. |
| Precision (RSD) | 2–5%[1][2] | Typically <15%, but can be lower with optimization. |
| Selectivity | Highly selective for sulfur-containing compounds. | Highly selective due to the specificity of mass transitions (precursor and product ions). |
| Sensitivity | Good, with detection limits typically in the low ppm range. | Potentially higher sensitivity, with detection limits in the ppb to ppt range, depending on the analyte and matrix. |
| Sample Matrix | Primarily for volatile and semi-volatile compounds in relatively clean matrices. Effective for oil and petroleum products.[1][2] | Versatile, suitable for a wide range of polar and non-polar compounds in complex matrices, including biological fluids and environmental samples. |
| Sample Preparation | Often requires extraction and derivatization for non-volatile samples. For volatile samples, headspace or thermal desorption may be used. | Generally requires extraction (e.g., liquid-liquid extraction, solid-phase extraction) to remove matrix interferences and concentrate the analyte. |
| Analysis Time | Typically in the range of 10-30 minutes per sample. | Can be faster, with run times often under 10 minutes, especially with ultra-high-performance liquid chromatography (UHPLC). |
| Instrumentation Cost | Generally lower than LC-MS/MS. | Higher initial investment and maintenance costs. |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of any analytical method.
Gas Chromatography-Flame Photometric Detection (GC-FPD) Protocol for this compound
This protocol is based on the established method for the determination of this compound in oil and petroleum products.[1][2]
1. Sample Preparation:
-
Direct Injection: For liquid samples such as oil and petroleum products, a direct injection of a diluted sample may be feasible. The sample is typically diluted with a suitable solvent (e.g., carbon disulfide) to fall within the linear range of the detector.
-
Headspace Analysis: For solid or highly viscous samples, static headspace analysis can be employed. A known amount of the sample is placed in a sealed vial and heated to allow the volatile this compound to partition into the headspace. A portion of the headspace gas is then injected into the GC.
2. GC-FPD Conditions:
-
Gas Chromatograph: An Agilent 7890A GC system or equivalent.
-
Detector: Flame Photometric Detector (FPD) equipped with a sulfur-specific filter (393 nm).
-
Column: A capillary column suitable for the analysis of volatile sulfur compounds, such as a DB-Sulfur SCD column (e.g., 30 m x 0.32 mm ID, 4.0 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 250 °C.
-
Hydrogen Flow Rate: 75 mL/min.
-
Air Flow Rate: 100 mL/min.
-
Makeup Gas (Nitrogen) Flow Rate: 20 mL/min.
3. Calibration:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., carbon disulfide) covering the expected concentration range of the samples.
-
Inject the calibration standards and generate a calibration curve by plotting the peak area against the concentration.
4. Data Analysis:
-
Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the concentration of this compound in the sample using the calibration curve.
Conceptual Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for this compound
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): For aqueous samples, extract the this compound into an immiscible organic solvent such as hexane or dichloromethane. The organic layer can then be evaporated and reconstituted in a solvent compatible with the LC mobile phase.
-
Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge (e.g., C18) to extract this compound from the sample matrix. The analyte is eluted with an organic solvent, which is then evaporated and reconstituted.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: A UHPLC system such as a Shimadzu Nexera or Waters ACQUITY.
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as a Sciex QTRAP 6500+ or an Agilent 6495C.
-
Column: A reversed-phase column with a C18 or similar stationary phase (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water (A) and an organic solvent such as acetonitrile or methanol (B), both containing a small amount of a modifier like formic acid (e.g., 0.1%) to aid ionization.
-
Example Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI may be more suitable for this non-polar compound.
-
Ion Source Parameters:
-
Nebulizer Gas: 40 psi
-
Heater Gas: 40 psi
-
Curtain Gas: 20 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500 °C
-
-
Mass Spectrometry Method: Multiple Reaction Monitoring (MRM) would be used for quantification. Precursor and product ions for this compound would need to be determined by infusing a standard solution.
-
Hypothetical MRM transition for this compound (M+H)+, m/z 125 -> fragment ion.
-
3. Calibration and Data Analysis:
-
Similar to the GC-FPD method, a calibration curve would be generated using standards of this compound.
-
Quantification would be based on the peak area of the specific MRM transition.
Methodology Visualization
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described analytical methods.
Caption: Workflow for this compound analysis using GC-FPD.
Caption: Conceptual workflow for this compound analysis using LC-MS/MS.
References
Unveiling the Three-Dimensional Architecture of 1,2,4-Trithiolane: A Comparative Guide to Structural Analysis Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and its alternatives for the structural elucidation of 1,2,4-trithiolane single crystals, a sulfur-containing heterocyclic compound of interest in medicinal chemistry.
This guide delves into the experimental protocols and presents a comparative analysis of quantitative data obtained from various techniques, offering insights into the strengths and limitations of each method for characterizing small organic molecules like this compound.
At the Forefront: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for determining the precise atomic arrangement within a crystalline solid. The technique involves irradiating a single crystal of the target compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, allowing for the reconstruction of the molecular structure with high precision.
A Comparative Look: Alternative and Complementary Techniques
Beyond X-ray crystallography, several other powerful techniques can provide valuable structural information. These methods can be used as alternatives when suitable single crystals cannot be obtained or as complementary approaches to provide a more complete picture of the molecule's behavior in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the connectivity of atoms and their spatial relationships through various one- and two-dimensional experiments. For this compound, ¹H and ¹³C NMR would reveal the chemical environment of each proton and carbon atom, respectively, helping to confirm the ring structure and the connectivity of substituent groups. While NMR provides excellent information about the molecule's structure and dynamics in solution, it does not directly yield the precise bond lengths and angles that can be obtained from a crystal structure.
Microcrystal Electron Diffraction (MicroED): A rapidly emerging technique, MicroED, utilizes an electron beam to determine the structure of nanocrystals, which are a billionth of the size typically required for X-ray crystallography.[1] This method is particularly advantageous for compounds that are difficult to crystallize into larger single crystals. The data collection is remarkably fast, often taking only a few minutes per crystal.
The following table summarizes the key performance indicators of these techniques, drawing on data from studies on small organic molecules to provide a comparative framework.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Microcrystal Electron Diffraction (MicroED) |
| Sample Phase | Solid (Single Crystal) | Solution | Solid (Nanocrystals) |
| Sample Size | ~10-100 µm | mg quantities | Nanometer to sub-micrometer crystals |
| Resolution | Atomic (~0.5-1.5 Å) | Indirectly provides connectivity and conformation | Atomic (~0.8-1.5 Å) |
| Data Collection Time | Hours to days | Minutes to hours per experiment | Minutes per crystal |
| Key Information | Precise bond lengths and angles, packing | Atomic connectivity, solution conformation, dynamics | Precise bond lengths and angles from tiny crystals |
| Limitations | Requires well-ordered single crystals | Does not provide solid-state packing information | Can be sensitive to sample damage by the electron beam |
Experimental Protocols: A Closer Look
Detailed experimental protocols are crucial for reproducible scientific results. Below are generalized methodologies for the key experiments discussed.
Single-Crystal Growth of this compound Derivatives
Obtaining high-quality single crystals is the critical first step for X-ray diffraction analysis. Common methods for small organic molecules like this compound derivatives include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly in a loosely covered container. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The crystal is rotated, and the diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an electron density map is calculated. Finally, a molecular model is built into the electron density and refined to obtain the final crystal structure.
NMR Spectroscopy
A sample of the this compound is dissolved in a deuterated solvent and placed in a strong magnetic field. The sample is irradiated with radiofrequency pulses, and the response of the atomic nuclei is detected. The resulting spectrum provides information about the chemical shifts and coupling constants of the different nuclei, which are used to deduce the molecular structure.
Microcrystal Electron Diffraction (MicroED)
A suspension of nanocrystals is applied to a transmission electron microscope (TEM) grid and flash-frozen. The grid is then placed in the TEM, and a low-dose electron beam is used to collect diffraction data as the crystal is continuously rotated. The data is processed using software similar to that used for X-ray crystallography to determine the crystal structure.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for X-ray crystallography of this compound.
Caption: Logical comparison of structural analysis techniques.
References
A Comparative Guide to the Synthetic Routes of 1,2,4-Trithiolanes
For researchers, scientists, and professionals in drug development, the synthesis of the 1,2,4-trithiolane ring system is of significant interest due to its presence in various natural products and pharmacologically active compounds. This guide provides a comparative analysis of several prominent synthetic routes to 1,2,4-trithiolanes, offering a side-by-side look at their performance based on experimental data. Detailed methodologies for key experiments are provided to support the findings.
Comparative Analysis of Synthetic Routes
The selection of an appropriate synthetic route for 1,2,4-trithiolanes depends on several factors, including the availability of starting materials, desired substitution patterns, and scalability. The following table summarizes the quantitative data for some of the most common methods.
| Synthetic Route | Starting Material(s) | Reagents & Conditions | Reaction Time | Temperature (°C) | Yield (%) | Purity | Scalability |
| From Ketones | Acetone | H₂S, I₂ (catalyst), Chloroform | ~1.5 h | -30 to RT | 52 | High (after chromatography) | Moderate |
| Acetophenone | H₂S, I₂ (catalyst), Chloroform | ~1.5 h | -30 to RT | 52 | High (after chromatography) | Moderate | |
| Cyclohexanone | H₂S, I₂ (catalyst), Chloroform | ~1 h | -30 to RT | 35.5 | High (after chromatography) | Moderate | |
| From Thiiranes | Styrene Sulfide | --INVALID-LINK-- (catalyst), CD₃NO₂ | Not specified | Not specified | >90 | High | Potentially high |
| Propylene Sulfide | --INVALID-LINK-- (catalyst), CD₃NO₂ | Not specified | Not specified | >90 | High | Potentially high | |
| From 1,3,5-Trithianes | 2,4,6-Trimethyl-1,3,5-trithiane | 1. S₂Cl₂ 2. Na₂S·xH₂O, DMF | Overnight | -10 to RT | 73 | High (after chromatography) | Moderate |
| From Thioketones | Adamantanethione | Elemental Sulfur (S₈), Ph₃P=S (catalyst), CHCl₃ | 2 days | Reflux | 59 | High (after chromatography) | Low to Moderate |
| From Dichloromethane | Dichloromethane | Na₂S, S₈, H₂O | Not specified | Not specified | Not specified | Not specified | Potentially high |
Experimental Protocols
Synthesis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane from Acetone
This method utilizes the acid-catalyzed addition of hydrogen sulfide to a ketone.
Materials:
-
Acetone
-
Iodine (I₂)
-
Hydrogen Sulfide (H₂S) gas
-
Chloroform
-
Silica gel for column chromatography
Procedure:
-
A solution of acetone and a catalytic amount of iodine is prepared in chloroform.
-
The solution is cooled to -30 °C in a suitable reaction vessel.
-
Hydrogen sulfide gas is bubbled through the cooled solution. The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Upon completion of the reaction (typically around 1.5 hours), the reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen sulfide.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 3,3,5,5-tetramethyl-1,2,4-trithiolane.
Ruthenium-Catalyzed Synthesis of 4-Phenyl-1,2,4-trithiolane from Styrene Sulfide
This catalytic route offers high yields in the conversion of monosubstituted thiiranes.
Materials:
-
Styrene Sulfide
-
--INVALID-LINK-- catalyst
-
Deuterated nitromethane (CD₃NO₂) as solvent
Procedure:
-
In a suitable reaction vessel (e.g., an NMR tube for small-scale reactions), styrene sulfide is dissolved in deuterated nitromethane.
-
A catalytic amount of the ruthenium salen nitrosyl complex, --INVALID-LINK--, is added to the solution.
-
The reaction is allowed to proceed at room temperature. The formation of the product can be monitored by ¹H NMR spectroscopy.
-
The reaction typically results in the formation of the corresponding olefin (styrene) and the 4-substituted 1,2,3-trithiolane in a 2:1 ratio.
-
The product can be isolated and purified using standard chromatographic techniques.
One-Pot Synthesis of 3,5-Dimethyl-1,2,4-trithiolane from 2,4,6-Trimethyl-1,3,5-trithiane
This procedure provides a convenient one-pot method from readily available 1,3,5-trithianes.
Materials:
-
2,4,6-Trimethyl-1,3,5-trithiane
-
Sulfur monochloride (S₂Cl₂)
-
Hydrated sodium sulfide (Na₂S·xH₂O)
-
Dimethylformamide (DMF)
-
Hexane for extraction
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Sulfur monochloride is slowly added to 2,4,6-trimethyl-1,3,5-trithiane and the mixture is stirred.
-
After the initial reaction, the mixture is cooled and diluted with DMF.
-
Hydrated sodium sulfide is then added to the reaction mixture at -10 °C.
-
The reaction is stirred overnight, allowing it to gradually warm to room temperature.
-
The product is extracted with hexane, and the organic layer is washed with water and dried over sodium sulfate.
-
Evaporation of the solvent yields the 3,5-dimethyl-1,2,4-trithiolane as a mixture of cis/trans isomers, which can be further purified by chromatography.
Visualizing the Synthetic Pathways
To better understand the relationships between the different synthetic strategies, the following diagrams illustrate the general workflows and a comparative overview of the starting materials.
Caption: Generalized workflow for the synthesis of 1,2,4-trithiolanes.
Caption: Comparative overview of precursors for this compound synthesis.
A Comparative Guide to Confirming the Absolute Configuration of Chiral 1,2,4-Trithiolanes
For researchers, scientists, and drug development professionals engaged in the stereochemical analysis of chiral 1,2,4-trithiolanes, the unambiguous determination of their absolute configuration is a critical step. This guide provides a comparative overview of the primary analytical techniques employed for this purpose, supported by experimental data and detailed protocols for key methodologies. The selection of the most appropriate method hinges on factors such as the physical state of the sample, the presence of chromophores, and available instrumentation.
The principal methods for elucidating the absolute stereochemistry of chiral molecules, including sulfur-containing heterocycles like 1,2,4-trithiolanes, are Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited to different molecular characteristics.
Comparison of Analytical Techniques
The following table summarizes the key attributes of the leading methods for determining the absolute configuration of chiral 1,2,4-trithiolanes.
| Technique | Principle | Sample Requirements | Strengths | Limitations |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by vibrational transitions. | Solution (typically 5-10 mg in a suitable solvent like CDCl₃ or DMSO). | Applicable to a wide range of molecules, including those without UV chromophores. Provides rich structural information.[1][2] | Requires comparison with computationally expensive DFT calculations. Can be challenging for highly flexible molecules. |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions. | Solution (microgram to milligram quantities), requires a chromophore. | Highly sensitive, requires small sample amounts. | Limited to molecules with a UV-Vis chromophore. Can be less reliable for flexible molecules due to conformational averaging. |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal. | Provides an unambiguous determination of the absolute configuration.[3] | Crystal growth can be a significant bottleneck. Anomalous dispersion may require the presence of a heavy atom. |
| NMR Spectroscopy | Formation of diastereomeric derivatives with a chiral derivatizing agent (CDA) to induce chemical shift differences. | Soluble sample (milligram quantities). | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. | Requires chemical derivatization, which may not always be straightforward. Interpretation can be complex. |
Experimental Data and Protocols
While specific experimental data for a wide range of chiral 1,2,4-trithiolanes is not abundantly available in the literature, we can extrapolate from studies on related chiral sulfur-containing natural products to provide representative protocols.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. The methodology involves comparing the experimental VCD spectrum with the computed spectrum for a known enantiomer.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified chiral 1,2,4-trithiolane in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.
-
Data Acquisition: Acquire the VCD and infrared (IR) spectra using a VCD spectrometer. Data is typically collected over several hours to achieve an adequate signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of the this compound using molecular mechanics.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each optimized conformer.
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration of the measured enantiomer.
Example Data (Hypothetical for a Chiral this compound):
| Experimental VCD (cm⁻¹) | Calculated VCD (R-enantiomer) (cm⁻¹) | Assignment |
| +12.5 @ 1450 | +15.2 @ 1445 | CH₂ scissoring |
| -8.2 @ 1380 | -9.5 @ 1375 | CH₃ symmetric deformation |
| +5.6 @ 1250 | +6.1 @ 1255 | C-S stretching |
Electronic Circular Dichroism (ECD) Spectroscopy
ECD is particularly useful for chiral molecules containing a chromophore that absorbs in the UV-Vis region. The disulfide and trisulfide moieties in 1,2,4-trithiolanes can act as chromophores.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the chiral this compound in a transparent solvent (e.g., methanol, acetonitrile) at a concentration that gives a maximum absorbance of approximately 1.0.
-
Data Acquisition: Record the ECD and UV-Vis spectra using a CD spectrometer.
-
Computational Modeling:
-
Follow a similar computational workflow as for VCD, but calculate the electronic transition energies and rotational strengths using Time-Dependent DFT (TDDFT).
-
Generate a Boltzmann-averaged theoretical ECD spectrum.
-
-
Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectrum. The sign and intensity of the Cotton effects are indicative of the absolute configuration.
Logical Workflow for Absolute Configuration Determination
The selection of a method for determining the absolute configuration of a chiral this compound can be guided by a logical workflow, as illustrated in the diagram below.
Caption: A decision-making workflow for selecting the appropriate method to determine the absolute configuration of a chiral this compound.
Signaling Pathway Analogy for Chiroptical Methods
The process of determining absolute configuration using chiroptical methods like VCD and ECD can be conceptually compared to a signaling pathway where the chiral molecule initiates a cascade that results in a measurable spectral output.
Caption: A conceptual diagram illustrating the "signaling pathway" of a chiroptical measurement.
References
Cross-Validation of 1,2,4-Trithiolane Identification in Complex Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of 1,2,4-trithiolanes within complex mixtures presents a significant analytical challenge. These sulfur-containing heterocyclic compounds are of interest in various fields, from flavor and fragrance chemistry to pharmaceutical research as potential impurities or active moieties. Ensuring the accuracy and reliability of their identification requires robust analytical methodologies and thorough cross-validation. This guide provides an objective comparison of the primary analytical techniques used for this purpose—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by available experimental data and detailed protocols.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique for the identification and quantification of 1,2,4-trithiolanes depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the desired level of structural confirmation. The following table summarizes the key performance characteristics of GC-MS, LC-MS/MS, and NMR spectroscopy for the analysis of these compounds.
| Analytical Technique | Key Performance Parameter | Typical Value/Range | Sample Matrix Complexity | Notes |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Limit of Detection (LOD) | 2 mg/kg[1][2] | Low to Moderate | Ideal for volatile and thermally stable 1,2,4-trithiolanes. Derivatization may be required for less volatile analogues. |
| Limit of Quantification (LOQ) | 2 mg/kg[1][2] | The use of a sulfur-selective detector, such as a Flame Photometric Detector (FPD), can enhance selectivity and sensitivity. | ||
| Linearity (R²) | >0.99 | |||
| Precision (%RSD) | 2-5%[1][2] | |||
| Accuracy (% Recovery) | Typically 90-110% | |||
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Limit of Detection (LOD) | Estimated: 0.1 - 10 µg/kg | Low to High | Suitable for a wider range of 1,2,4-trithiolanes, including less volatile and thermally labile derivatives. |
| Limit of Quantification (LOQ) | Estimated: 0.5 - 50 µg/kg | High selectivity and sensitivity can be achieved using Multiple Reaction Monitoring (MRM). | ||
| Linearity (R²) | >0.99 | Matrix effects can be a significant challenge and require careful method development and validation. | ||
| Precision (%RSD) | <15% | |||
| Accuracy (% Recovery) | Typically 80-120% | |||
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Limit of Detection (LOD) | mg range | Low | Primarily a tool for structural elucidation rather than trace quantification. |
| Limit of Quantification (LOQ) | mg range | Provides unambiguous structural information, including stereochemistry. | ||
| Linearity (R²) | Not typically used for quantification in complex mixtures | |||
| Precision (%RSD) | Not typically used for quantification in complex mixtures | |||
| Accuracy (% Recovery) | Not typically used for quantification in complex mixtures |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are generalized protocols for the analysis of 1,2,4-trithiolanes using GC-MS, LC-MS/MS, and NMR. These should be optimized and validated for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from methods used for the analysis of volatile sulfur compounds in complex matrices.
1. Sample Preparation (Liquid-Liquid Extraction):
-
For liquid samples, mix 10 mL of the sample with 10 mL of a suitable organic solvent (e.g., dichloromethane or hexane).
-
Vortex the mixture for 2 minutes and centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully collect the organic layer and concentrate it under a gentle stream of nitrogen if necessary.
-
For solid samples, perform a solvent extraction (e.g., Soxhlet extraction) with an appropriate solvent.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
3. Data Analysis:
-
Identify 1,2,4-trithiolanes by comparing the acquired mass spectra with reference spectra from libraries (e.g., NIST) and retention indices.
-
For quantification, use a suitable internal standard and create a calibration curve with certified reference standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a generalized procedure for the analysis of semi-volatile and non-volatile sulfur compounds.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute the 1,2,4-trithiolanes with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS System and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI) in positive and/or negative mode.
-
Ion Source Parameters: Optimize spray voltage, source temperature, and gas flows.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis. Select precursor and product ions specific to the 1,2,4-trithiolanes of interest.
3. Data Analysis:
-
Identify compounds based on retention time and the presence of specific MRM transitions.
-
Quantify using an internal standard and a matrix-matched calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol is for the structural elucidation of isolated 1,2,4-trithiolanes.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified 1,2,4-trithiolane sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a glass wool plug into a 5 mm NMR tube.
2. NMR Spectrometer and Experiments:
-
Spectrometer: Bruker Avance III 500 MHz or equivalent.
-
Experiments:
-
1D NMR: ¹H, ¹³C{¹H}.
-
2D NMR: COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
3. Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, Mnova).
-
Assign the chemical shifts and coupling constants of the protons and carbons.
-
Use the 2D correlation data to piece together the molecular structure, including the connectivity of the trithiolane ring and any substituents.
Mandatory Visualization
Caption: Workflow for the cross-validation of this compound identification.
Caption: Logical relationship between analytical techniques for this compound identification.
References
Evaluating the Efficacy of 1,2,4-Trithiolane Against Other Sulfur Heterocycles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is continually evolving, with a significant focus on heterocyclic compounds due to their diverse pharmacological activities. Among these, sulfur-containing heterocycles have garnered considerable attention for their potential as antioxidant and anticancer agents. This guide provides a comparative evaluation of the efficacy of various sulfur heterocycles, with a prospective look at the potential of 1,2,4-trithiolane. While extensive research highlights the therapeutic promise of well-studied sulfur heterocycles like thiazoles, thiophenes, and benzothiazoles, a notable gap in the literature exists regarding the quantitative biological activity of this compound. This guide aims to summarize the available data for prominent sulfur heterocycles, establishing a benchmark for the future evaluation of this compound and other novel sulfur-containing compounds.
Comparative Antioxidant Activity
The antioxidant potential of sulfur heterocycles is a key area of investigation, with many compounds demonstrating the ability to scavenge free radicals and modulate oxidative stress-related pathways. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to assess the radical scavenging activity of compounds, with the half-maximal inhibitory concentration (IC50) being a standard measure of efficacy (a lower IC50 indicates higher potency).
Table 1: Comparative Antioxidant Activity (DPPH Assay) of Various Sulfur Heterocycles
| Compound Class | Specific Derivative | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazole | Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | 64.75 ppm | - | - |
| Thiazole-carboxamide | LMH6 | 0.185 ± 0.049 | Trolox | 3.10 ± 0.92 |
| Thiazole-carboxamide | LMH7 | 0.221 ± 0.059 | Trolox | 3.10 ± 0.92 |
| Pyridyl-carbonyl thiazole | Compound 3cf | > 5 mM | Ascorbic acid | - |
| Pyridyl-carbonyl thiazole | Compound 3bd | > 5 mM | Ascorbic acid | - |
| This compound | Data Not Available | - | - | - |
Note: ppm (parts per million) is a unit of concentration. Conversion to µM requires the molecular weight of the compound.
The data clearly indicates that thiazole derivatives, particularly certain thiazole-carboxamides, exhibit potent antioxidant activity, in some cases surpassing the standard antioxidant, Trolox.[1] In contrast, the pyridyl-carbonyl thiazole derivatives showed weaker activity in the presented study.[2] The lack of available data for this compound prevents a direct comparison but underscores the need for its evaluation using standardized antioxidant assays.
Comparative Anticancer Activity
The anticancer properties of sulfur heterocycles are another critical area of research. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.
Table 2: Comparative Anticancer Activity (MTT Assay) of Various Sulfur Heterocycles
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiophene | SB-200 | MCF-7 | < 30 | Doxorubicin | - |
| Thiophene Carboxamide | Compound 2b | Hep3B | 5.46 | - | - |
| Thiophene Carboxamide | Compound 2d | Hep3B | 8.85 | - | - |
| Thiophene Carboxamide | Compound 2e | Hep3B | 12.58 | - | - |
| Benzothiazole | Derivative 51 | HOP-92 (Non-small cell lung cancer) | 0.0718 | - | - |
| Benzothiazole | Naphthalimide derivative 66 | HT-29 | 3.72 ± 0.3 | - | - |
| Benzothiazole | Naphthalimide derivative 66 | A549 | 4.074 ± 0.3 | - | - |
| Benzothiazole | Naphthalimide derivative 66 | MCF-7 | 7.91 ± 0.4 | - | - |
| Benzothiazole | Naphthalimide derivative 67 | HT-29 | 3.47 ± 0.2 | - | - |
| Benzothiazole | Naphthalimide derivative 67 | A549 | 3.89 ± 0.3 | - | - |
| Benzothiazole | Naphthalimide derivative 67 | MCF-7 | 5.08 ± 0.3 | - | - |
| Benzothiazole | Derivative 61 | A549 | 10.67 ± 2.02 µg/mL | Cisplatin | - |
| Benzothiazole | Derivative 62 | A549 | 9.0 ± 1.0 µg/mL | Cisplatin | - |
| This compound | Data Not Available | - | - | - | - |
The presented data showcases the potent anticancer activity of various thiophene and benzothiazole derivatives against a range of cancer cell lines.[3][4][5][6] Notably, some benzothiazole derivatives exhibit IC50 values in the nanomolar and low micromolar range, indicating significant cytotoxic potential.[5] The absence of data for this compound again highlights a critical knowledge gap in the field.
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental protocols are essential. Below are standardized methodologies for the DPPH and MTT assays.
DPPH Radical Scavenging Assay Protocol
This assay evaluates the ability of a compound to scavenge the stable DPPH free radical.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound or standard. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
MTT Cell Viability Assay Protocol
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., a known anticancer drug). A negative control (vehicle-treated cells) is also included.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: A solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve of cell viability versus compound concentration.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their effects is crucial for rational drug design. Organosulfur compounds are known to modulate several key signaling pathways involved in oxidative stress and cancer.
Nrf2 Signaling Pathway in Antioxidant Defense
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[7][8][9][10] Many organosulfur compounds are known to activate this pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or electrophilic compounds (including many sulfur-containing molecules), Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, leading to their transcription and a coordinated cellular defense against oxidative damage.
Caption: Nrf2 signaling pathway activation by sulfur heterocycles.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[11][12][13][14][15] Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for anticancer drug development. Several heterocyclic compounds, including those containing sulfur, have been shown to inhibit this pathway at various points. Inhibition of PI3K, Akt, or mTOR can lead to the suppression of downstream signaling, resulting in decreased cell proliferation and the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by sulfur heterocycles.
Conclusion and Future Directions
This guide provides a comparative overview of the antioxidant and anticancer efficacy of several classes of sulfur heterocycles, supported by quantitative data and mechanistic insights. The available evidence strongly suggests that sulfur-containing scaffolds, such as thiazoles, thiophenes, and benzothiazoles, are promising platforms for the development of novel therapeutic agents.
A significant finding of this review is the conspicuous absence of efficacy data for this compound. To ascertain its therapeutic potential, it is imperative that future research focuses on the systematic evaluation of this compound and its derivatives using standardized in vitro assays, such as the DPPH and MTT assays described herein. Furthermore, mechanistic studies are required to elucidate the specific signaling pathways modulated by this class of compounds. A direct, data-driven comparison with established sulfur heterocycles will be crucial in determining the unique therapeutic advantages, if any, that this compound may offer. The insights gained from such studies will be invaluable for guiding the rational design and development of the next generation of sulfur-based therapeutics.
References
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | MDPI [mdpi.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Targeted inhibition of the PI3K/AKT/mTOR pathway by (+)-anthrabenzoxocinone induces cell cycle arrest, apoptosis, and autophagy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1,2,4-Trithiolane: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of 1,2,4-trithiolane and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill Management
In the event of a spill, the area should be evacuated and ventilated. For small spills, absorb the material with a non-combustible absorbent, such as sand or vermiculite. The contaminated absorbent should then be collected into a sealed, properly labeled container for disposal. Do not wash spills into the sewer system. For large spills, contact your institution's environmental health and safety (EHS) department for guidance.
Step-by-Step Disposal Protocol
The disposal of this compound waste should be managed as hazardous chemical waste, with a focus on neutralization and containment.
1. Waste Segregation and Collection:
-
Collect all this compound waste, including unused product, contaminated materials, and spill cleanup debris, in a designated and clearly labeled waste container.
-
The container should be made of a material compatible with sulfur compounds and be kept tightly sealed.
2. Neutralization of Acidic Byproducts:
-
Sulfur-containing compounds have the potential to form acidic byproducts upon degradation. To mitigate this, a neutralization step is recommended.
-
While specific quantitative data for this compound is unavailable, a general guideline for sulfur-containing waste is to add an alkaline material.[1]
-
For every kilogram of sulfur-containing waste, approximately 3.2 kilograms of limestone (calcium carbonate) can be used for neutralization.[1] This should be done cautiously as the reaction may generate heat.
3. Final Disposal:
-
The neutralized waste must be disposed of through a licensed professional waste disposal service.[2]
-
It is the responsibility of the waste generator to properly characterize the waste according to applicable local, regional, and national regulations.[2]
-
Always consult your institution's EHS department to ensure compliance with all disposal requirements.
Quantitative Data for Disposal of Sulfur-Containing Waste
Due to the lack of specific quantitative data for this compound, the following table provides general guidelines for the disposal of sulfur-containing solid waste based on available information.
| Parameter | Guideline | Source |
| Neutralizing Agent | Limestone (Calcium Carbonate) | [1] |
| Ratio of Neutralizing Agent to Waste | 3.2 kg of limestone per 1 kg of sulfur in the waste | [1] |
| Land Application Rate (for solid waste) | Maximum of 2 tonnes of sulfur per acre | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.
References
Personal protective equipment for handling 1,2,4-Trithiolane
Essential Safety and Handling Guide for 1,2,4-Trithiolane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals. Given the limited specific toxicity data for this compound, a cautious approach based on the handling of structurally similar sulfur-containing heterocyclic compounds is mandated. A thorough risk assessment should be conducted before commencing any work.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling. The data presented below is for the parent compound unless otherwise specified.
| Property | Value | Source |
| Molecular Formula | C₂H₄S₃ | [1] |
| Molecular Weight | 124.3 g/mol | [1] |
| Appearance | Data not available for the parent compound. Derivatives can be liquids. | |
| Odor | Likely to have a strong, unpleasant stench, characteristic of many sulfur compounds. | [2] |
| Boiling Point | 224.00 to 226.00 °C @ 760.00 mm Hg | [1][3] |
| Melting Point | 104.00 °C @ 760.00 mm Hg | [1][3] |
| Flash Point | 107.78 °C (226.00 °F) TCC | [3] |
| Solubility | Slightly soluble in water (6.7 g/L). Soluble in alcohol. | [1][3] |
Hazard Identification and Personal Protective Equipment (PPE)
While specific GHS hazard classifications for this compound are not consistently available, related sulfur compounds warrant caution.[4][5] The potential for skin and eye irritation, respiratory effects, and a strong odor necessitates stringent use of Personal Protective Equipment.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene rubber gloves are recommended. For extended contact, consider thicker gloves or double-gloving. Recommendations are not valid for very thin gloves (0.3 mm or less).[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory.[7] |
| Skin and Body Protection | Laboratory coat or chemical-resistant overalls | A flame-retardant lab coat is standard. For larger quantities or risk of splash, chemical-resistant overalls should be used.[7] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[8] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from preparation to cleanup.
1. Preparation and Pre-Handling Check:
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly before starting any work.[8]
-
Gather Materials: Assemble all necessary equipment, including primary and secondary containers, weighing instruments, and spill cleanup materials.
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
2. Weighing and Dispensing:
-
Tare Container: Inside the chemical fume hood, place a sealed container (e.g., a round-bottom flask with a septum) on the analytical balance and tare.
-
Chemical Transfer: Carefully transfer the required amount of this compound into the tared container using a clean spatula or appropriate dispensing tool. Always keep the opening of the primary container away from your breathing zone.
-
Seal and Record: Immediately and securely seal both the primary and secondary containers. Record the weight.
3. Dissolution and Reaction Setup:
-
Solvent Addition: Within the fume hood, add the desired solvent to the container with the weighed this compound.
-
Mixing: Use a magnetic stirrer or gently swirl the container to ensure complete dissolution.
-
Reaction Assembly: Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed.
4. Post-Handling and Cleanup:
-
Decontamination: Clean any contaminated surfaces and equipment with a suitable solvent, followed by soap and water. Collect all cleaning materials for proper waste disposal.[8]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then eye protection).
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[2]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to ensure environmental safety and regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, paper towels, spatulas), in a designated and clearly labeled hazardous waste container.[9]
-
The container must be kept tightly closed and stored in a secondary containment unit within a designated waste storage area.[9]
-
-
Waste Disposal:
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[9][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][12] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[12][13] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[12] |
| Spill | Evacuate the immediate area and alert others. If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team. For small spills within a fume hood, use an inert absorbent material, collect it in a sealed container for hazardous waste, and decontaminate the area.[8] |
References
- 1. This compound | C2H4S3 | CID 9258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 289-16-7 [thegoodscentscompany.com]
- 4. This compound, 3,5-bis(2-methylpropyl)- - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethyl-1,2,4-trithiolane | C4H8S3 | CID 32033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 7. osha.gov [osha.gov]
- 8. benchchem.com [benchchem.com]
- 9. wcu.edu [wcu.edu]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
